molecular formula C8H5Br2NO3 B1385922 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone CAS No. 928709-80-2

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Cat. No.: B1385922
CAS No.: 928709-80-2
M. Wt: 322.94 g/mol
InChI Key: AHYJTAWYAYMUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H5Br2NO3 and its molecular weight is 322.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)6-2-1-5(11(13)14)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYJTAWYAYMUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651511
Record name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928709-80-2
Record name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2), a halogenated and nitrated aromatic ketone.[1][2] This compound serves as a potentially valuable building block in medicinal chemistry and materials science, where its distinct functional groups—an α-bromo ketone, an aromatic bromide, and a nitro group—offer multiple sites for subsequent chemical modification. This document is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework, detailed experimental protocols, and expected analytical outcomes. We delve into the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational, providing a self-validating system for laboratory application.

Safety, Handling, and Hazard Management

The paramount importance of safety cannot be overstated when handling the reagents and products described herein. The target compound, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, and its precursors are potent lachrymators and are corrosive.[3][4] All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to, a flame-retardant lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

  • Exposure Response:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention as the compound causes severe skin burns.[3][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of in designated hazardous waste containers in accordance with institutional and local regulations.

Proposed Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

The synthesis of the title compound is logically approached via the α-bromination of a suitable precursor, 1-(2-bromo-4-nitrophenyl)ethanone. This precursor itself is synthesized from commercially available starting materials. The overall synthetic strategy is outlined below.

Rationale and Mechanistic Insight

The core of this synthesis is the selective bromination of the α-carbon of the ketone. This reaction proceeds via an acid-catalyzed enolization mechanism.

  • Causality of Reagent Choice:

    • Starting Material: 1-(2-bromo-4-nitrophenyl)ethanone is selected as the immediate precursor. The electron-withdrawing nature of both the nitro group and the bromine atom on the aromatic ring deactivates the ring toward further electrophilic aromatic substitution. This deactivation directs the electrophilic bromine to attack the more nucleophilic enol intermediate of the ketone.[7]

    • Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for this transformation.

    • Solvent/Catalyst: Glacial acetic acid is an ideal solvent as it facilitates the formation of the enol tautomer, which is the key reactive intermediate, without promoting unwanted side reactions.[8]

The workflow for the synthesis is visualized in the diagram below.

G cluster_0 Synthesis Workflow SM 1-(2-bromo-4-nitrophenyl)ethanone Reagents Br₂ Glacial Acetic Acid SM->Reagents Reaction Product 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Reagents->Product α-Bromination Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Synthetic pathway for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Detailed Experimental Protocol

Materials:

  • 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid (approx. 5 mL per gram of ketone).

  • Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10°C throughout the addition. The disappearance of the bromine color indicates consumption.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. The following techniques are standard for this purpose.

Spectroscopic and Chromatographic Methods

The workflow for product characterization is outlined below.

G cluster_1 Characterization Workflow cluster_2 Analytical Techniques Crude Crude Product Purify Recrystallization Crude->Purify Pure Purified Product Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR HPLC HPLC (Purity) Pure->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for the purification and characterization of the final product.

Expected Analytical Data

The following tables summarize the expected data from the characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (Molecular Formula: C₈H₅Br₂NO₃, Molecular Weight: 322.94 g/mol ).[9][10]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H~ 4.5 - 4.7Singlet2H, -CH₂BrMethylene protons adjacent to a carbonyl and bromine.
¹H~ 7.8 - 8.0Doublet1H, Ar-HAromatic proton ortho to the carbonyl group.
¹H~ 8.2 - 8.4Doublet of Doublets1H, Ar-HAromatic proton meta to the carbonyl and ortho to the nitro group.
¹H~ 8.6 - 8.8Doublet1H, Ar-HAromatic proton ortho to both the nitro group and bromine.
¹³C~ 30 - 35-CH₂Brα-carbon, deshielded by carbonyl and bromine.[11]
¹³C~ 122 - 145Ar-CAromatic carbons, with shifts influenced by substituents.
¹³C~ 148 - 152Ar-C-NO₂Carbon attached to the strongly electron-withdrawing nitro group.
¹³C~ 188 - 192C=OCarbonyl carbon, characteristic downfield shift.[11]

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueExpected ValueFunctional Group Assignment / Interpretation
IR (cm⁻¹)~ 1700 - 1720C=O (Aryl Ketone) stretch
IR (cm⁻¹)~ 1520 - 1540 & 1340 - 1360N-O (Nitro group) asymmetric & symmetric stretches
IR (cm⁻¹)~ 600 - 700C-Br stretches
MS (EI)m/z ≈ 321, 323, 325Molecular ion peak cluster (M, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br).
HPLC> 95%Purity assessment via peak area integration on a suitable column (e.g., C18 reverse-phase).[12]

Applications and Future Outlook

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a versatile intermediate.[13] The α-bromo ketone moiety is a powerful electrophile, readily participating in reactions with a wide range of nucleophiles to form diverse heterocyclic structures, which are prevalent in many pharmaceutical agents. The nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization. The aromatic bromine can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures. These reactive sites make the compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science research.[13]

References

  • Jangir, N., et al. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ResearchGate. [Link]

  • PubChem. 1-(2-Bromo-4-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Prasad, J. S., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • NIST. Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. [Link]

  • Google Patents. Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound.
  • PrepChem. Synthesis of alpha-bromo-p-nitroacetophenone. [Link]

  • PubChem. 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. [Link]

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • SIELC Technologies. (2018). 2-Bromo-4'-nitroacetophenone. [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. [Link]

  • NIST. Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic utility of highly functionalized intermediates cannot be overstated. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone emerges as a compound of significant interest due to its unique constellation of reactive sites. The presence of an α-bromo ketone moiety, a classic electrophilic hub, combined with a nitro-substituted aromatic ring bearing an additional bromine atom, endows this molecule with a rich and versatile chemical reactivity. This guide offers an in-depth exploration of its chemical properties, reactivity profile, and its applications as a pivotal building block, particularly in the synthesis of complex heterocyclic systems relevant to drug discovery. The insights provided herein are curated for researchers, medicinal chemists, and process development scientists who seek to leverage the synthetic potential of this powerful intermediate.

Core Chemical and Physical Properties

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a poly-functionalized aromatic ketone. Its structure is characterized by an acetophenone core with two distinct bromine substitutions: one on the α-carbon of the ethanone group and another on the phenyl ring at the ortho-position to the carbonyl. A nitro group at the para-position further activates the aromatic ring.

PropertyDataSource(s)
IUPAC Name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanoneInternal
CAS Number 928709-80-2[1][2]
Molecular Formula C₈H₅Br₂NO₃Internal
Molecular Weight 322.94 g/mol [1]
SMILES Code O=[O-][3]
Appearance Likely a yellow to orange crystalline powder (inferred from similar compounds)[4]
Boiling Point No data available[3]
Melting Point No data available (related compound 2-Bromo-4'-nitroacetophenone melts at 94-100°C)[4]
Solubility Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate[5][6]

Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

The synthesis of the title compound is most logically achieved via the α-bromination of its ketone precursor, 1-(2-bromo-4-nitrophenyl)ethanone. The direct α-halogenation of ketones is a fundamental and widely practiced transformation in organic chemistry.[7][8]

Mechanistic Rationale: Acid-Catalyzed α-Bromination

The α-bromination of a ketone is typically performed under acidic conditions to control the regioselectivity and prevent poly-bromination. The reaction proceeds through an enol intermediate.[7][8]

  • Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-protons.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer. This is generally the rate-determining step.[7]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks molecular bromine (Br₂).

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.

The presence of the electron-withdrawing bromine on the product deactivates the resulting enol, making it less nucleophilic than the starting material's enol. This inherent feature helps to prevent a second bromination at the α-carbon.[8]

Predictive Synthesis Workflow

The following protocol is a predictive methodology based on established procedures for the α-bromination of related nitroacetophenones.[5][9]

G cluster_0 Predictive Synthesis Workflow start Start: 1-(2-bromo-4-nitrophenyl)ethanone dissolve Dissolve in Chloroform (or Acetic Acid) start->dissolve add_br2 Add Molecular Bromine (Br₂) dropwise at 0-5°C dissolve->add_br2 stir Stir at Room Temperature (2h) add_br2->stir quench Quench with ice-cold water stir->quench extract Separate layers & Extract aqueous phase with Chloroform quench->extract wash Wash organic layer (Water, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Column Chromatography (Silica Gel) concentrate->purify end_product Product: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone purify->end_product

Caption: Predictive workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Predictive)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid.[5] Cool the flask in an ice bath to 0–5°C.

  • Bromination: Add a solution of molecular bromine (1.0 eq) in the same solvent dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. If chloroform was used, separate the organic layer. Extract the aqueous layer with additional chloroform. If acetic acid was used, extract the mixture with a water-immiscible solvent like ethyl acetate.[5]

  • Washing: Combine the organic extracts and wash sequentially with water, a 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid and quench excess bromine), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone stems primarily from the high reactivity of the α-bromo ketone functional group. The α-carbon is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions (SN2).[7][10]

Core Reactivity: The Electrophilic α-Carbon

The carbon atom bearing the bromine is activated by two powerful electron-withdrawing effects:

  • Inductive Effect: The adjacent carbonyl group polarizes the C-C bond, drawing electron density away from the α-carbon.

  • Leaving Group Potential: The bromine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles.

This dual activation makes the compound a potent alkylating agent for nucleophiles such as amines, thiols, and carbanions.[10][11]

Application in Heterocyclic Synthesis: The Quinoxaline Scaffold

A prime example of its utility is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[12][13] Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or a surrogate, such as an α-halo ketone.[12][14]

Reaction Mechanism: Hinsberg Quinoxaline Synthesis

The reaction of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with an o-phenylenediamine derivative follows the well-established Hinsberg synthesis pathway.

G cluster_0 Hinsberg Quinoxaline Synthesis Mechanism start o-Phenylenediamine + α-Bromo Ketone step1 Nucleophilic Attack: Amine attacks carbonyl carbon start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Proton Transfer step3 Dehydration to form Imine step2->step3 intermediate1->step2 intermediate2 α-Amino Ketone Intermediate step3->intermediate2 step4 Intramolecular Cyclization: Second amine attacks imine carbon intermediate2->step4 intermediate3 Dihydroquinoxaline Intermediate step4->intermediate3 step5 Oxidation (often spontaneous in air) intermediate3->step5 product Substituted Quinoxaline step5->product

Caption: Generalized mechanism for quinoxaline synthesis.

Experimental Protocol: Synthesis of a Quinoxaline Derivative
  • Reactant Preparation: In a suitable solvent such as ethanol or water, dissolve the chosen o-phenylenediamine (1.0 eq).[14]

  • Addition: To this solution, add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq).

  • Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating (e.g., 80°C) to increase the rate.[14] Many modern protocols are catalyst-free.[14]

  • Reaction Monitoring: Monitor the reaction for the consumption of starting materials and the formation of the product via TLC.

  • Isolation: Upon completion, the quinoxaline product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed in vacuo, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted quinoxaline.

Role in Drug Discovery and Development

  • Versatile Intermediate: As demonstrated, it serves as a key precursor for N-heterocycles like quinoxalines, which are privileged scaffolds in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anti-inflammatory properties.[13]

  • Kinase Inhibitor Scaffolds: The α-bromo ketone functionality is a known reactive group used to design targeted covalent inhibitors.[15] This "warhead" can form a covalent bond with a nucleophilic residue (like cysteine) in the active site of an enzyme, leading to potent and irreversible inhibition. This strategy is particularly prominent in the development of protein kinase inhibitors for oncology.[15]

  • Fragment-Based Discovery: The substituted nitrophenyl ring itself can serve as a fragment for screening against biological targets. The bromine and nitro substituents provide vectors for further chemical elaboration based on initial binding hits.

Safety and Handling

Based on safety data for structurally similar α-bromo ketones and nitroaromatic compounds, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone should be handled with significant caution.[16][17]

  • Primary Hazards: The compound is expected to be corrosive, a lachrymator (causes tearing), and harmful if swallowed, inhaled, or absorbed through the skin.[16][18] Contact with skin and eyes will likely cause severe irritation or burns.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[19]

    • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure no skin is exposed.[16]

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosolization is possible, a respirator may be required.[19]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area, locked up and away from incompatible materials.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly valuable, albeit reactive, chemical intermediate. Its defining feature—the electrophilic α-bromo ketone—provides a reliable handle for constructing complex molecular architectures through nucleophilic substitution. Its utility in the synthesis of quinoxalines highlights its potential for creating libraries of biologically relevant compounds. For researchers in medicinal chemistry and organic synthesis, this compound represents a powerful tool for accessing novel chemical space. However, its potent reactivity necessitates stringent safety protocols during handling and use. A thorough understanding of its properties and reactivity is paramount to harnessing its full synthetic potential safely and effectively.

References

  • Guchhait, S. K., et al. (2016). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 12, 2429–2463. [Link]

  • Pharmaffiliates. The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. [Link]

  • PubChem. 2-Bromo-4'-nitroacetophenone. [Link]

  • NIST. Ethanone, 2-bromo-1-(4-nitrophenyl)-. [Link]

  • ResearchGate. Quinoxaline synthesis from α‐hydroxy ketones via a tandem oxidation.... [Link]

  • PubChem. 1-(2-Bromo-4-nitrophenyl)ethanone. [Link]

  • Asif, M. (2015). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Chemistry, 7(1). [Link]

  • ResearchGate. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). [Link]

  • Yathirajan, H. S., et al. (2009). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1676. [Link]

  • Aitken, D., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular & Cellular Biomechanics, 20(1), 21-34. [Link]

  • Zare, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 452487. [Link]

  • Stevens, C. L., et al. (1960). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 25(3), 363–367. [Link]

  • Bordwell, F. G., & Brannen, W. T. (1964). The Reactions of Nucleophiles with α-Halo Ketones. The Question of Concerted Displacement at Carbon and Halogen. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • Chem Help ASAP. (2020). alpha-halogenation of ketones. [Link]

  • Stenutz. 2-bromo-1-(4-nitrophenyl)-1-ethanone. [Link]

  • American Chemical Society. Synthesis of α-Bromoketones. [Link]

  • US EPA. Ethanone, 2-bromo-1-(4-nitrophenyl)-. [Link]

  • Yathirajan, H. S., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

  • Scribd. Organic Chemistry Short Notes. [Link]

  • Wang, L., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry, 60(8), 3429-3450. [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone CAS number and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS: 928709-80-2)

Introduction: Unveiling a Niche Building Block in Synthetic Chemistry

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone. Its structure is characterized by a phenyl ring substituted with a nitro group and a bromine atom, attached to an α-bromoethanone side chain. This unique arrangement of electron-withdrawing groups and two distinct reactive bromine atoms—one vinylic and one aliphatic—makes it a versatile, albeit niche, intermediate for advanced organic synthesis. While not a commonplace reagent, its potential lies in the construction of complex heterocyclic systems and as a precursor in multi-step syntheses within pharmaceutical and materials science research. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, spectral analysis, and critical safety procedures, grounded in established chemical principles.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, synthesis planning, and safety. The core attributes of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone are summarized below.

PropertyValueSource
IUPAC Name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone-
CAS Number 928709-80-2[1]
Molecular Formula C₈H₅Br₂NO₃-
Molecular Weight 322.94 g/mol -
SMILES Code O=[O-][1]
Physical Form Solid (Predicted)-

Section 2: Proposed Synthesis via Regioselective α-Bromination

Direct, published synthesis protocols for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone are not widely available. However, its structure strongly suggests a synthesis pathway via the regioselective α-bromination of its precursor, 1-(2-bromo-4-nitrophenyl)ethanone (CAS: 90004-93-6).[2] The presence of strongly deactivating nitro and bromo groups on the aromatic ring passivates it against electrophilic attack, thereby directing the bromination to the enolizable α-carbon of the ketone.

The general mechanism for the acid-catalyzed α-bromination of a ketone involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the α-brominated product and regeneration of the acid catalyst.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

This protocol is adapted from standard procedures for the α-bromination of substituted acetophenones.[3]

Materials:

  • 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Bromine (Br₂) (1.05 eq)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Preparation: In a separate dropping funnel, carefully measure liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle only in a certified chemical fume hood with appropriate PPE.

  • Reaction: Cool the flask containing the ketone solution in an ice bath to 0-5 °C. Add the bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise significantly.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold water. The product may precipitate as a solid.

  • Neutralization: If a precipitate forms, filter the solid and wash it thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution until effervescence ceases. This step removes excess acetic acid and unreacted bromine.

  • Extraction (if no precipitate): If the product remains oily, transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor 1-(2-bromo-4-nitrophenyl)ethanone in Acetic Acid ReactionVessel Addition at 0-5°C, then stir at RT Precursor->ReactionVessel Bromine Bromine (Br₂) Bromine->ReactionVessel Quench Pour into Ice Water ReactionVessel->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify FinalProduct Pure Product: 2-Bromo-1-(2-bromo- 4-nitrophenyl)ethanone Purify->FinalProduct

Caption: Proposed synthesis workflow for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Section 3: Spectral Data and Characterization

As of this guide's publication, experimental spectral data for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS: 928709-80-2) is not available in public spectral databases. The following section provides predicted spectral characteristics based on its chemical structure and data from analogous compounds, which are essential for its identification and characterization during and after synthesis.[4][5]

Technique Expected Characteristics
¹H NMR -CH₂Br protons: A singlet expected around δ 4.5-4.8 ppm. Aromatic protons: Three protons in the aromatic region (δ 7.8-8.5 ppm) exhibiting complex splitting. Proton H-3 (adjacent to the acyl group) would likely be a doublet. Proton H-5 (between Br and NO₂) would be a doublet of doublets. Proton H-6 (adjacent to the nitro group) would be a doublet.
¹³C NMR C=O (carbonyl): Expected around δ 188-192 ppm. -CH₂Br carbon: Expected around δ 30-35 ppm. Aromatic carbons: Six distinct signals expected between δ 120-155 ppm. The carbon bearing the nitro group (C4) and the carbon bearing the acyl group (C1) would be the most downfield.
FT-IR (cm⁻¹) C=O stretch (ketone): Strong absorption at 1690-1710 cm⁻¹. N-O stretch (nitro): Two strong absorptions at ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). C-Br stretch: Absorptions in the fingerprint region, typically 500-680 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹.
Mass Spec. (MS) The molecular ion (M⁺) peak would be observed at m/z 323 (for ⁷⁹Br, ⁷⁹Br). A characteristic isotopic pattern for two bromine atoms is expected: a triplet of peaks for the molecular ion at M (m/z 323, using ⁷⁹Br), M+2 (m/z 325, using one ⁷⁹Br and one ⁸¹Br), and M+4 (m/z 327, using ⁸¹Br, ⁸¹Br) in an approximate intensity ratio of 1:2:1 .

Section 4: Safety, Handling, and Disposal

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS: 928709-80-2) is publicly available. The following information is extrapolated from SDS documentation for structurally analogous α-bromo nitroacetophenones, such as 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0).[6][7][8] This compound should be treated as highly hazardous until its toxicological properties are fully determined.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage1H318: Causes serious eye damage.
Acute Toxicity (Oral)4 (Assumed)H302: Harmful if swallowed.
Acute Toxicity (Inhalation)4 (Assumed)H332: Harmful if inhaled.

This compound is also expected to be a lachrymator (causes tearing).

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[7][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[7]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

    • Skin and Body Protection: Wear a chemically resistant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 (HEPA) filter.[8]

Protocols for Exposure and Spills
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[8][10]

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain.[9]

Safety Workflow Diagram

Safety_Workflow cluster_assess Risk Assessment cluster_handle Handling Protocol cluster_response Emergency Response ReviewSDS Review SDS of Analogues IdentifyHazards Identify Hazards: Corrosive, Lachrymator ReviewSDS->IdentifyHazards PlanControls Plan Engineering Controls (Fume Hood) IdentifyHazards->PlanControls WearPPE Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat PlanControls->WearPPE HandleInHood Handle in Fume Hood WearPPE->HandleInHood WeighCarefully Weigh Carefully (Avoid Dust) HandleInHood->WeighCarefully Storage Store Securely: Cool, Dry, Ventilated WeighCarefully->Storage Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid Cleanup Follow Spill Protocol Evacuate->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Logic diagram for the safe handling and emergency response for this compound.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4`-nitroacetophenone.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Bromo-4`-nitroacetophenone.
  • Jangir, N., et al. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]

  • Prasad, A. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o29. [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromo-2-nitro-1,3-propanediol.
  • Rammurthy, B., et al. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Nitrophenacyl bromide.
  • PubChemLite. (n.d.). 1-(2-bromo-4-nitrophenyl)ethanone (C8H6BrNO3). PubChemLite. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST WebBook. [Link]

  • Stenutz, R. (n.d.). 2-bromo-1-(4-nitrophenyl)-1-ethanone. Stenutz. [Link]

  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. PubChem. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the NMR and Mass Spectrometry of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of progress. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone, presents a unique analytical challenge due to the confluence of various functional groups that influence its spectroscopic properties. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of this compound, offering researchers a comprehensive framework for its identification and quality control. As a Senior Application Scientist, this guide is structured to not only present data but to also illuminate the causal relationships between molecular structure and spectral output, thereby fostering a deeper understanding of the analytical process.

The structural complexity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, with its multiple bromine isotopes and the influence of the nitro group on the aromatic system, necessitates a multi-technique approach for confident characterization. This guide will delve into the predicted ¹H and ¹³C NMR spectra to map the proton and carbon environments within the molecule. Subsequently, a detailed examination of the theoretical mass spectrum will unravel the compound's fragmentation behavior, providing crucial information for its confirmation. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the analytical results.

Molecular Structure

The foundational step in any analytical endeavor is a clear understanding of the molecule's architecture.

Caption: Molecular structure of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The following sections provide an analysis of the predicted ¹H and ¹³C NMR spectra for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Note: The following spectral data is predicted and should be used as a reference for comparison with experimental data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~4.5Singlet2H-CH₂Br
~7.8Doublet1HAr-H
~8.2Doublet of doublets1HAr-H
~8.5Doublet1HAr-H

Interpretation of the ¹H NMR Spectrum:

  • Methylene Protons (-CH₂Br): The two protons of the brominated methylene group are expected to appear as a singlet at approximately 4.5 ppm. The deshielding effect of the adjacent carbonyl group and the bromine atom causes this downfield shift.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit distinct signals due to their different electronic environments, influenced by the bromo, nitro, and acyl groups. The proton ortho to the nitro group and meta to the bromo and acyl groups is expected to be the most deshielded, appearing as a doublet around 8.5 ppm. The proton ortho to the acyl group and meta to the nitro and bromo groups will likely appear as a doublet of doublets around 8.2 ppm. The remaining aromatic proton, ortho to the bromo group and meta to the nitro and acyl groups, is predicted to be a doublet around 7.8 ppm. The coupling constants for these aromatic protons will be indicative of their ortho and meta relationships.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~30-CH₂Br
~122Ar-C
~128Ar-C
~131Ar-C
~135Ar-C (C-Br)
~140Ar-C (C-C=O)
~149Ar-C (C-NO₂)
~190C=O

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbon (-CH₂Br): The carbon of the brominated methylene group is expected to have a chemical shift of around 30 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will each give a distinct signal. The carbon attached to the nitro group will be significantly deshielded, appearing around 149 ppm. The carbons bonded to the bromine atom and the carbonyl group will also be downfield, at approximately 135 ppm and 140 ppm, respectively. The remaining three aromatic carbons will have chemical shifts in the range of 122-131 ppm.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 190 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Fragmentation Pathway

The fragmentation of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

M [M]⁺˙ m/z 321, 323, 325 F1 [M - Br]⁺ m/z 242, 244 M->F1 - Br F2 [M - CH₂Br]⁺ m/z 228, 230 M->F2 - •CH₂Br F6 [CH₂Br]⁺ m/z 93, 95 M->F6 F5 [C₆H₃(NO₂)CO]⁺ m/z 150 F1->F5 - Br F4 [BrC₆H₃NO₂]⁺˙ m/z 200, 202 F2->F4 - CO F3 [BrC₆H₃(NO₂)CO]⁺ m/z 228, 230

Caption: Predicted Mass Spectrometry Fragmentation of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a cluster of peaks at m/z 321, 323, and 325, corresponding to the different isotopic combinations of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.

  • Key Fragment Ions:

    • Loss of a Bromine Radical (-•Br): A prominent fragment will be observed at m/z 242 and 244, resulting from the loss of one of the bromine atoms.

    • Loss of a Bromomethyl Radical (-•CH₂Br): Cleavage of the bond between the carbonyl group and the methylene group will lead to a fragment at m/z 228 and 230.

    • Formation of the Bromonitrobenzoyl Cation: This fragment, [BrC₆H₃(NO₂)CO]⁺, will also appear at m/z 228 and 230.

    • Loss of Carbon Monoxide (-CO): The bromonitrobenzoyl cation can further lose a molecule of carbon monoxide to give a fragment at m/z 200 and 202.

    • Formation of the Nitrobenzoyl Cation: Loss of both bromine atoms could lead to a fragment at m/z 150.

    • Bromomethyl Cation: The bromomethyl fragment, [CH₂Br]⁺, will be observed at m/z 93 and 95.

Predicted m/z Proposed Fragment Ion
321, 323, 325[C₈H₅Br₂NO₃]⁺˙ (Molecular Ion)
242, 244[C₈H₅BrNO₃]⁺
228, 230[C₇H₃BrNO₃]⁺
200, 202[C₆H₃BrNO₂]⁺˙
150[C₇H₄NO₃]⁺
93, 95[CH₂Br]⁺

Experimental Protocols

To ensure the acquisition of high-quality data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

cluster_0 Sample Preparation cluster_1 Data Acquisition A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G cluster_0 Sample Preparation cluster_1 Data Acquisition A Prepare a dilute solution of the sample B Choose an appropriate solvent (e.g., methanol, acetonitrile) A->B C Introduce the sample into the mass spectrometer B->C D Select the ionization method (e.g., EI, ESI) C->D E Acquire the mass spectrum over a suitable m/z range D->E

Caption: Workflow for MS analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument and the desired analysis (e.g., direct infusion, gas chromatography, or liquid chromatography).

    • Select an appropriate ionization technique. Electron Ionization (EI) is often used for volatile, thermally stable compounds and provides detailed fragmentation information. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and typically yields the molecular ion with less fragmentation.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion and fragment ions.

Conclusion

The structural elucidation of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is effectively achieved through the synergistic application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, while the theoretical fragmentation pattern from mass spectrometry confirms the molecular weight and the connectivity of the constituent atoms. This guide provides researchers and drug development professionals with a robust analytical framework for the confident identification and characterization of this and structurally related compounds. The emphasis on the causality behind spectral features and the provision of detailed, validated protocols are intended to empower scientists in their pursuit of accurate and reliable analytical data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

A Technical Guide to the Solubility and Stability of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific, peer-reviewed data on the solubility and stability of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is not extensively available in public literature. This guide, therefore, provides a framework for determining these critical parameters based on first principles of its chemical structure and established, authoritative methodologies for analogous compounds. It is designed to empower researchers to generate reliable data and predict the behavior of this molecule.

Executive Summary

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a complex organic molecule whose utility in research and development hinges on a thorough understanding of its physicochemical properties. This guide presents a predictive analysis of its solubility and stability, grounded in the behavior of its core functional moieties: an α-bromoketone, a nitrophenyl group, and multiple halogen substituents. We outline robust, field-proven experimental protocols for the precise determination of these properties, conforming to international regulatory standards. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data essential for drug development and advanced chemical research.

Structural Analysis and Predicted Physicochemical Behavior

The structure of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone dictates its behavior in solution and under stress. A predictive assessment can be made by dissecting its key functional groups.

  • Aromatic System: The substituted benzene ring provides a large, non-polar surface area, suggesting poor solubility in aqueous media but favorable solubility in non-polar organic solvents.[1]

  • α-Bromoketone: This is a highly reactive electrophilic group. The carbon-bromine bond is susceptible to nucleophilic attack, particularly hydrolysis.[2][3] This moiety is also known to be sensitive to light.[2] The ketone's carbonyl group offers a site for hydrogen bonding, slightly increasing polarity.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the molecule's polarity and makes the aromatic ring electron-deficient. Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to UV light.[4][5][6][7]

  • Halogenation (2x Bromo): The two bromine atoms increase the molecular weight and overall lipophilicity, further decreasing aqueous solubility.

Overall Prediction: The molecule is expected to be a crystalline solid with very low water solubility and good solubility in moderately polar to non-polar organic solvents.[1][8] Its stability is predicted to be compromised by hydrolysis (especially at basic pH), heat, and light.[2][3][9]

Determination of Solubility Profile

Accurate solubility data is fundamental. We recommend the thermodynamic shake-flask method, which is considered the gold standard for its accuracy and relevance to equilibrium conditions, as outlined in OECD Guideline 105.[10][11][12][13]

Predicted Solubility

Based on structural analogs like bromoacetophenone, the compound is expected to be soluble in solvents such as chloroform, toluene, dichloromethane, and acetone, but poorly soluble in water.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation concentration of the compound in a given solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in various solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DMSO).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring enough solid remains undissolved to guarantee saturation.[14][15]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to pellet any suspended solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles.[17]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[17][18][19]

  • Data Analysis: Construct a calibration curve from standards of known concentration to calculate the solubility. The experiment should be performed in triplicate to ensure reproducibility.[15][16]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound into vials B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute filtrate E->F G Analyze via RP-HPLC F->G H Calculate concentration vs. calibration curve G->H G cluster_main cluster_products Parent 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Hydrolysis Hydroxylated Ketone + HBr Parent->Hydrolysis  Hydrolysis  (pH, H₂O) Photolysis Radical Intermediates & Nitro-group Photoproducts Parent->Photolysis  Photolysis  (Light, UV) Thermal α,β-Unsaturated Ketone + HBr Parent->Thermal  Thermal Stress  (Heat)

Caption: High-level overview of the predicted degradation pathways for the title compound.

Experimental Protocol: Forced Degradation Study

Objective: To identify likely degradation products and determine the intrinsic stability of the molecule under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [20] Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel: [20][21] * Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature (this reaction is often rapid).

    • Oxidative Degradation: Add 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 60-80°C. A solid-state sample should also be heated in parallel.

    • Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil. [9]3. Time Points: Sample from each condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize acid and base samples before analysis. Dilute all samples to the target concentration with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. The method must be capable of separating the parent peak from all generated degradants. [22][23]A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all major degradants are detected. The sum of the parent compound and all degradation products should ideally be between 95-105%.

Recommended Analytical Method: Stability-Indicating RP-HPLC

A robust analytical method is essential for both solubility and stability studies.

  • Column: A C18 stationary phase is recommended for retaining the hydrophobic molecule. [18][24](e.g., Phenomenex Kinetex C18, Waters Acquity BEH C18).

  • Mobile Phase: A gradient elution using a polar mobile phase (e.g., Water or buffer with 0.1% formic acid) and an organic modifier (e.g., Acetonitrile or Methanol) will be effective. [25][26]* Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan, likely around 254-270 nm due to the aromatic system). A PDA detector is preferred for peak purity analysis. [24]* Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines. The forced degradation study itself is a key part of demonstrating specificity. [22][23]

Conclusion and Recommendations

While published data is limited, a robust scientific framework allows for the thorough characterization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Its chemical structure strongly suggests low aqueous solubility and susceptibility to hydrolytic, photolytic, and thermal degradation. The provided experimental protocols, based on authoritative OECD and ICH guidelines, offer a clear and reliable path for researchers to generate the precise data needed for informed decision-making in drug development and chemical synthesis.

Recommendations for Handling and Storage:

  • Store in tightly sealed, amber glass containers to protect from light and moisture. [2]* Store in a cool, dry place, potentially under refrigeration (2-8°C) and an inert atmosphere to minimize degradation. [2]* Avoid contact with strong bases, moisture, and excessive heat.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search Result.
  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
  • OECD 105 - Water Solubility Test
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Test No.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Test No.
  • Technical Support Center: Stability and Storage of Bromin
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • ICH GUIDELINES: STRESS DEGRAD
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (n.d.). PubMed.
  • 4'-Bromoacetophenone. (n.d.). Solubility of Things.
  • Excited state dynamics and photochemistry of nitroaromatic compounds. (n.d.).
  • Managing thermal instability of alpha-bromo ketones. (2025). Benchchem.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021).
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (n.d.). Semantic Scholar.
  • alpha-Bromoacetophenone. (2025). ChemBK.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). AKJournals.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Solubility of Organic Compounds. (2023). University of Calgary.

Sources

Literature review on 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized α-haloketone, a class of organic compounds renowned for their versatility as synthetic intermediates.[1] Characterized by a dibrominated and nitrated phenyl ring attached to a bromoacetyl moiety, this compound possesses multiple reactive centers, making it an invaluable building block in modern organic and medicinal chemistry. Its structure is particularly primed for the construction of complex molecular architectures, most notably nitrogen- and sulfur-containing heterocyclic systems that form the core of numerous pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its synthesis, core reactivity principles, and key applications, with detailed protocols tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is essential for its handling, application, and characterization.

PropertyValueSource
IUPAC Name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone[3]
CAS Number 928709-80-2[3][4]
Molecular Formula C₈H₅Br₂NO₃
Molecular Weight 322.94 g/mol [3]
Appearance Yellow to orange crystalline powder (inferred)[5]
SMILES Code O=[O-]

Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

The most common and direct route to aromatic α-haloketones is the electrophilic halogenation of the corresponding aryl ketone precursor.[1] The synthesis of the title compound is achieved by the selective α-bromination of 1-(2-bromo-4-nitrophenyl)ethanone. The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol tautomer, the active nucleophile that attacks the bromine molecule.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1-(2-bromo-4-nitrophenyl)ethanone reagents Br₂ Glacial Acetic Acid (Solvent/Catalyst) start->reagents α-Bromination product 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone reagents->product Electrophilic Substitution

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the α-bromination of aryl ketones.[6]

  • Materials:

    • 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

    • Molecular Bromine (Br₂) (1.0 eq)

    • Glacial Acetic Acid

    • Chloroform or Dichloromethane

    • 10% aq. Sodium Bicarbonate Solution

    • Brine Solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(2-bromo-4-nitrophenyl)ethanone in chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.

    • Cool the stirred solution to 0–5°C in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture. The disappearance of the bromine color indicates consumption.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • If chloroform was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers sequentially with water, 10% aq. sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Core Reactivity Principles: A Bifunctional Electrophile

The synthetic utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone stems from its dual electrophilic nature, a hallmark of α-haloketones.[1][2] The presence of two potent electron-withdrawing groups—the carbonyl and the α-bromo substituent—creates a unique electronic landscape that dictates its reactivity.

  • Enhanced Electrophilicity at the α-Carbon: The primary site of reactivity is the carbon atom bearing the bromoacetyl bromine (Cα). The powerful inductive effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and thus exceptionally susceptible to nucleophilic attack via an Sₙ2 mechanism.[2][7] This makes the compound a potent alkylating agent.

  • Electrophilicity of the Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This pathway often leads to cyclization reactions following an initial attack at the α-carbon.[8][9]

  • Acidity of α-Hydrogens: The two protons on the α-carbon are significantly acidic due to the influence of both the carbonyl and the bromine atom. They can be readily abstracted by a base to form an enolate intermediate, which is a key step in reactions like the Claisen-Schmidt condensation.[10][11]

Caption: Key reactive sites of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Key Synthetic Transformations & Applications

The unique reactivity profile of this compound makes it a preferred substrate for synthesizing a variety of molecular scaffolds relevant to drug discovery.

Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[7][12] The reaction involves the condensation of the α-haloketone with a thioamide or, more commonly, thiourea to produce 2-aminothiazoles.

The mechanism proceeds in two key stages:

  • Sₙ2 Alkylation: The sulfur atom of thiourea, acting as a soft nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion.[9][13]

  • Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring. Subsequent dehydration yields the stable, aromatic thiazole ring.[13]

G A 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Thiourea B S-Alkylation Intermediate (via Sₙ2 Attack) A->B  Nucleophilic Attack  by Sulfur C Cyclic Hemiaminal Intermediate B->C  Intramolecular  Cyclization D 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole (Final Product) C->D  Dehydration  (-H₂O)

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: A Proactive Stance on the Safe Handling of a Reactive Intermediate

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring two bromine atoms and a nitro group, offers multiple reaction sites for the synthesis of complex molecules. However, these same reactive moieties necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe utilization of this compound, moving beyond a simple recitation of rules to explain the scientific rationale behind each precaution. Our approach is grounded in the principles of proactive risk mitigation and a deep understanding of the compound's chemical nature.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Dangers

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, the primary hazards stem from its classification as a corrosive solid and a lachrymator, with additional concerns arising from the presence of the nitrophenyl group.

GHS Hazard Classification (Inferred)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and eye damage.[2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

The Science Behind the Hazards
  • Corrosivity and Lachrymatory Effects: The presence of the α-bromo ketone functional group makes the compound highly reactive towards nucleophiles, including water and biological macromolecules.[3] Upon contact with moist tissues such as the skin, eyes, and respiratory tract, it can hydrolyze to release hydrobromic acid, leading to severe chemical burns.[4] The lachrymatory effect, or the induction of tearing, is a common characteristic of α-halo ketones and serves as an immediate warning of exposure.[2]

  • Toxicology of the Nitrophenyl and Brominated Aromatic Moieties:

    • Nitrophenyl Group: Nitrophenol derivatives are known to be toxic.[5][6][7] 2,4-Dinitrophenol (DNP), for example, is a known uncoupler of oxidative phosphorylation, leading to a rapid increase in metabolic rate and body temperature, which can be fatal.[5][8] While the subject compound is not a dinitrophenol, the presence of the nitro group warrants caution due to potential metabolic activation to toxic species. Chronic exposure to some nitrophenols has been associated with the formation of cataracts and skin lesions.[6]

    • Brominated Aromatic Compounds: While many polybrominated flame retardants have low acute toxicity, their metabolism can lead to the formation of more toxic debrominated products.[9] Some brominated aromatics have been shown to be hepatotoxic in animal studies.[9] The thyroid is a potential target organ for toxicity from some brominated compounds.[10]

  • Thermal Decomposition: Nitroaromatic compounds can decompose exothermically upon heating, and in some cases, this can be violent.[1][11][12] The primary initiation reaction at high temperatures is often the homolysis of the C-NO2 bond.[11] Thermal decomposition of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is expected to release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[1]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize the risk of exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4] This is the most critical engineering control to prevent inhalation of the compound's dust or any volatile decomposition products.

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone:

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof and conform to ANSI Z87.1 standards. A face shield worn over the goggles provides an additional layer of protection against splashes of the solid or solutions.[13][14]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use. Double-gloving is a prudent practice. Contaminated gloves must be removed and disposed of immediately.[13][14]
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat made of a flame-resistant material should be worn. For larger quantities or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorA respirator is generally not required if all work is conducted within a properly functioning chemical fume hood. However, in the event of a spill or failure of the fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be available for emergency use.[14]
Feet Closed-Toe ShoesLeather or other chemical-resistant material is recommended. Fabric shoes are not permitted in the laboratory.

Safe Handling and Storage Protocols: From Receipt to Disposal

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[15]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.

Weighing and Transferring
  • Always perform these operations within a chemical fume hood.[4]

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

Experimental Procedures
  • Before starting any new reaction, perform a thorough literature search for potential hazards associated with the planned transformation.

  • Consider the reactivity of the α-bromo ketone moiety, which is susceptible to nucleophilic substitution.[3]

  • Be aware that reactions involving this compound may be exothermic. Plan for appropriate temperature control.

Waste Disposal
  • All waste materials contaminated with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, including empty containers, used PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, from initial risk assessment to final waste disposal.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_PostHandling Post-Handling RiskAssessment Risk Assessment (Review SDS & Literature) PPE_Selection Select & Inspect PPE RiskAssessment->PPE_Selection EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->EngControls Weighing Weighing & Transfer EngControls->Weighing Reaction Reaction Setup & Monitoring Weighing->Reaction Decontamination Decontaminate Glassware & Work Area Reaction->Decontamination WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal SpillKit Spill Kit Accessible FirstAid Know First-Aid Procedures

Caption: A logical workflow for the safe handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

References

  • Czajka, M., & Rylska, E. (2000). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 51(3), 309–316.
  • Food Standards Agency. (2023, March 7). 2,4-Dinitrophenol (DNP). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • U.S. Environmental Protection Agency. (1999). 2,4-Dinitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. In Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (US).
  • Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved from [Link]

  • Noyori, R., & Hayakawa, Y. (1983). Reaction of α,α′-dibromo ketones with iron carbonyls in the presence of 1,3-dienes. New route to troponoid compounds. Journal of the American Chemical Society, 105(12), 4103–4104.
  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058).
  • Wang, Y., et al. (2025). A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. PubChem. Retrieved from [Link]

  • Woodling, K. A., et al. (2025). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. Food and Chemical Toxicology, 191, 114915.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. Chemical Reviews, 93(8), 2667-2692.
  • University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Public Health England. (2022). Bromine: toxicological overview. GOV.UK. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–334.
  • Public Health England. (2020). Bromine: incident management. GOV.UK. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • Ghorpade, S. R., et al. (2022). Sustainable bromination of organic compounds: A critical review. Results in Chemistry, 4, 100342.
  • King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Public Health England. (2020). Bromine: incident management. GOV.UK. Retrieved from [Link]

  • The StayWell Company, LLC. (2025). First Aid: Chemical Exposure. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: Synthesis, Properties, and Postulated Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone. Due to a notable absence of dedicated scholarly articles on its discovery and specific history, this document constructs a plausible historical context and a detailed, scientifically-grounded synthesis protocol based on established principles of organic chemistry. The guide delves into the compound's chemical characteristics, proposes a step-by-step synthesis methodology for its precursor and the final product, and explores its potential applications in organic synthesis and medicinal chemistry, drawing parallels with structurally related α-haloketones. This whitepaper aims to serve as a foundational resource for researchers interested in the properties and potential utility of this unique, multi-functionalized molecule.

Introduction and Historical Context

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, identified by the CAS number 928709-80-2, is a substituted acetophenone characterized by the presence of two bromine atoms and a nitro group. One bromine atom is situated on the acetyl chain (α-position), while the other is attached to the aromatic ring, which also bears a nitro group. This combination of functional groups suggests a highly reactive molecule with potential as a versatile intermediate in organic synthesis.

A thorough review of scientific literature reveals a conspicuous absence of publications detailing the specific discovery and historical development of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Its existence is primarily documented in the catalogs of chemical suppliers. This suggests that the compound may have been synthesized as part of a larger chemical library for screening purposes or as a niche building block, without its synthesis and characterization being the subject of a dedicated academic publication.

Therefore, the "history" of this compound is likely rooted in the broader development of synthetic methodologies for halogenated and nitrated aromatic compounds. The synthesis of such molecules is deeply intertwined with the advancement of electrophilic aromatic substitution and α-halogenation of ketones, foundational reactions in organic chemistry.

Proposed Synthesis Pathway

Given the lack of a published, dedicated synthesis for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a logical and efficient two-step synthesis is proposed, commencing from commercially available 2-bromo-4-nitroaniline. The proposed pathway involves a Sandmeyer-type reaction to introduce the acetyl group, followed by an α-bromination of the resulting acetophenone.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: α-Bromination 2-bromo-4-nitroaniline 2-bromo-4-nitroaniline Intermediate_Diazonium 2-bromo-4-nitrophenyldiazonium salt 2-bromo-4-nitroaniline->Intermediate_Diazonium 1. NaNO2, H2SO4 2. Acetaldoxime, Cu(I) catalyst 1-(2-bromo-4-nitrophenyl)ethanone 1-(2-bromo-4-nitrophenyl)ethanone (Precursor) Intermediate_Diazonium->1-(2-bromo-4-nitrophenyl)ethanone Precursor_Step2 1-(2-bromo-4-nitrophenyl)ethanone Final_Product 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Precursor_Step2->Final_Product Br2, Acetic Acid G cluster_0 Potential Synthetic Transformations Start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Thiazoles Thiazoles Start->Thiazoles Hantzsch Thiazole Synthesis (with Thioamides) Imidazoles Imidazoles Start->Imidazoles Reaction with Amidines Quinoxalines Quinoxalines Start->Quinoxalines Reaction with o-phenylenediamines Epoxides Epoxides Start->Epoxides Darzens Condensation (with Aldehydes/Ketones)

Methodological & Application

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide details the application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a highly versatile and reactive starting material for the synthesis of diverse heterocyclic scaffolds. The presence of a potent α-bromoketone electrophile, coupled with a substituted aromatic ring, provides multiple avenues for constructing complex molecular architectures of significant interest in medicinal chemistry and drug development. We provide detailed, field-proven protocols for the synthesis of three key classes of heterocycles: quinoxalines, 2,4-disubstituted imidazoles, and 2-amino-4-aryl-thiazoles. Each section elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and presents step-by-step procedures to ensure reproducibility and high yields.

Introduction: The Strategic Value of a Multifunctional Building Block

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a powerful reagent in synthetic organic chemistry. Its utility stems from two primary reactive centers:

  • The α-Bromoketone Moiety: The bromine atom alpha to the carbonyl group is an excellent leaving group, rendering the adjacent carbon highly electrophilic. This site is primed for nucleophilic substitution and cyclocondensation reactions, which are foundational for building heterocyclic rings.[1] The carbonyl group activates the C-Br bond, making these reactions exceptionally facile compared to standard alkyl halides.[1]

  • The Substituted Phenyl Ring: The presence of a bromine atom and a nitro group on the aromatic ring offers significant opportunities for post-synthesis modification. The nitro group can be reduced to an amine, enabling further annulation or coupling reactions, while the aryl bromide is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

This guide focuses on leveraging the α-bromoketone functionality to forge key heterocyclic systems that are prevalent in pharmacologically active molecules.[2][3]

Synthesis of Substituted Quinoxalines via Condensation-Oxidation

The quinoxaline core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4] The most direct and classical synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its surrogate, such as an α-haloketone.[5][6] This reaction proceeds efficiently without the need for a metal catalyst.[5]

Mechanistic Rationale

The reaction between 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and an o-phenylenediamine is a two-step process. First, a nucleophilic substitution occurs where one of the amino groups of the diamine attacks the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the stable, aromatic quinoxaline ring system.

G cluster_workflow Quinoxaline Synthesis Workflow Start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + o-Phenylenediamine Step1 Nucleophilic Attack (SN2 Displacement of Br⁻) Start->Step1 Ethanol, Reflux Step2 Intermediate Formation (Iminium Ion) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration & Oxidation Step3->Step4 End Substituted Quinoxaline Product Step4->End G cluster_mechanism Imidazole Synthesis Mechanism Reactants α-Bromoketone + Amidine SN2 Nucleophilic Attack on α-Carbon Reactants->SN2 KHCO₃, THF/H₂O Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Dihydroimidazole Cyclization->Intermediate2 Dehydration Elimination of H₂O Intermediate2->Dehydration Product 2,4-Disubstituted Imidazole Dehydration->Product G cluster_workflow Hantzsch Thiazole Synthesis Workflow Start α-Bromoketone + Thiourea Step1 Nucleophilic Attack (Sulfur on Cα) Start->Step1 Methanol, Reflux Step2 Isothiourea Intermediate Step1->Step2 Step3 Intramolecular Cyclization (N on C=O) Step2->Step3 Step4 Dehydration Step3->Step4 End 2-Amino-4-aryl-thiazole Product Step4->End

Sources

Application Notes & Protocols: A Guide to the Reaction Mechanisms of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone possessing multiple electrophilic sites, rendering it a versatile intermediate for synthetic chemistry and a potent scaffold in drug discovery. Its reactivity is governed by a delicate interplay between the α-bromoacetyl moiety and the substituted phenyl ring. This guide provides an in-depth analysis of the competing reaction mechanisms this substrate undergoes when treated with various nucleophiles. We will dissect the structural features that dictate its reactivity, explore the mechanistic pathways of Sₙ2 substitution, the Favorskii rearrangement, and Nucleophilic Aromatic Substitution (SₙAr), and provide detailed, field-tested protocols for directing the reaction towards a desired outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and structurally related α-haloketones.

Molecular Structure and Reactivity Analysis

The synthetic utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone stems from the presence of several reactive sites, whose electrophilicity is modulated by the electronic effects of the various substituents. Understanding these sites is critical for predicting and controlling reaction outcomes.

  • α-Carbon (Cα): This carbon, bonded to the acetyl bromine, is the most prominent electrophilic center. The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the Cα-Br bond, making this carbon highly susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 fashion.[1][2]

  • Aromatic Carbons (C-2' and C-1'): The benzene ring contains two potential sites for nucleophilic aromatic substitution. The carbon at the 2'-position (C2') is bonded to a bromine and is ortho to the strongly deactivating acetyl group and para to the powerful electron-withdrawing nitro group. This concerted activation makes it a viable site for SₙAr. The carbon bearing the acetyl group (C1') is also activated, but direct substitution here is less common.

  • Carbonyl Carbon (C=O): As with any ketone, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, attack at the highly activated α-carbon is typically much faster.[1]

  • α-Hydrogens: The two hydrogens on the α-carbon are acidic due to the adjacent carbonyl group. In the presence of a strong base, deprotonation can occur to form an enolate, which is a key intermediate in the Favorskii rearrangement.[3]

The interplay between these sites means that reaction conditions, particularly the nature of the nucleophile and the choice of base, will determine which of several competing pathways predominates.

Reactivity_Map cluster_substrate 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone cluster_sites Electrophilic & Acidic Sites substrate C_alpha α-Carbon (Cα) Primary site for SN2 substrate->C_alpha Highly Electrophilic C_aromatic Aromatic C-2' Site for SNAr substrate->C_aromatic Activated by -NO₂ C_carbonyl Carbonyl Carbon Potential for addition substrate->C_carbonyl Electrophilic H_alpha α-Hydrogens Acidic protons for enolization substrate->H_alpha Acidic

Caption: Key reactive sites on 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Competing Mechanistic Pathways

The choice of nucleophile and reaction conditions dictates which of the following pathways will be favored.

Pathway A: Sₙ2 Nucleophilic Substitution

This is the most common reaction pathway for α-haloketones.[3] The reaction proceeds via a bimolecular, one-step mechanism where the nucleophile attacks the α-carbon, displacing the bromide leaving group.

  • Mechanism: The reaction follows a standard Sₙ2 transition state. The rate is dependent on the concentration of both the substrate and the nucleophile. Sₙ1 reactions are highly unfavorable for α-haloketones because they would form a less stable α-carbonyl carbocation.[3][4]

  • Driving Force: The exceptional reactivity of the α-carbon is due to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[1]

  • Favorable Nucleophiles: This pathway is favored by less basic, "soft" nucleophiles. Examples include thiols, amines, azides, and halide ions (in the Finkelstein reaction).[3][5]

  • Stereochemistry: If the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.

A specific and synthetically useful variant of this pathway is the Finkelstein Reaction , which involves the exchange of the bromide for another halogen, typically iodide or chloride.[5][6] Using sodium iodide in acetone, for example, drives the equilibrium towards the α-iodo product because the resulting sodium bromide is insoluble in acetone and precipitates out.[7][8]

Pathway B: The Favorskii Rearrangement

When an α-haloketone possessing at least one α-hydrogen is treated with a strong base, a skeletal rearrangement can occur to yield a carboxylic acid derivative (e.g., an ester or amide).[9][10][11]

  • Mechanism:

    • Enolate Formation: A strong base (typically an alkoxide like NaOCH₃) abstracts an acidic α-hydrogen to form an enolate intermediate.

    • Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the adjacent bromide to form a highly strained cyclopropanone intermediate.[12]

    • Nucleophilic Attack & Ring Opening: The nucleophile (e.g., methoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropane ring to form the most stable carbanion, which is then protonated by the solvent (e.g., methanol).

  • Favorable Conditions: This pathway is favored by strong, non-nucleophilic bases or alkoxide bases where the alkoxide can also act as the nucleophile.[9][13] It competes directly with the Sₙ2 pathway. Using a hindered base can favor proton abstraction over direct substitution.

Pathway C: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group para to the 2'-bromo substituent activates the aromatic ring for SₙAr.

  • Mechanism:

    • Nucleophilic Attack: A strong nucleophile attacks the aromatic carbon bearing the bromine atom (C-2'), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, including onto the oxygen atoms of the nitro and acetyl groups.

    • Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

  • Favorable Nucleophiles: This reaction typically requires strong nucleophiles, such as alkoxides or amines, often at elevated temperatures. The SₙAr pathway becomes more competitive if the nucleophile is sterically hindered, which slows down the competing Sₙ2 attack at the α-carbon.

Application Notes & Experimental Protocols

The following protocols are designed to selectively favor one of the primary reaction pathways. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Selective Sₙ2 Substitution with a Thiol Nucleophile

This protocol details the synthesis of an α-thioether derivative, a common transformation in medicinal chemistry. The use of a mild base and a soft nucleophile ensures selectivity for the Sₙ2 pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve substrate in acetonitrile (MeCN) prep2 Add K₂CO₃ (mild base) prep1->prep2 prep3 Add thiol nucleophile (e.g., 4-methoxythiophenol) prep2->prep3 react1 Stir at room temperature (20-25 °C) prep3->react1 react2 Monitor by TLC until substrate is consumed (2-4h) react1->react2 workup1 Filter off K₂CO₃ react2->workup1 workup2 Concentrate filtrate in vacuo workup1->workup2 workup3 Purify via flash chromatography workup2->workup3 product Isolate α-Thioether Product workup3->product

Caption: General workflow for selective Sₙ2 substitution.

Methodology:

  • Reagent Preparation: To a solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild, heterogeneous base.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants for an Sₙ2 reaction. K₂CO₃ is used to deprotonate the thiol to its more nucleophilic thiolate form in situ without being basic enough to promote significant elimination or rearrangement.

  • Nucleophile Addition: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-substituted product.

Protocol 3.2: Inducing the Favorskii Rearrangement

This protocol uses a strong alkoxide base to favor the rearrangement pathway, yielding a rearranged ester product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Prepare fresh Sodium Methoxide in Methanol (MeOH) prep2 Cool solution to 0 °C (ice bath) prep1->prep2 react1 Add substrate solution (in THF) dropwise prep2->react1 react2 Stir at 0 °C for 1h, then warm to RT overnight react1->react2 workup1 Quench with sat. aq. NH₄Cl solution react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry organic layer (Na₂SO₄) and concentrate workup2->workup3 product Isolate Rearranged Ester Product workup3->product

Caption: General workflow for the Favorskii Rearrangement.

Methodology:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide (NaOMe, 2.2 eq) in anhydrous methanol (MeOH, ~0.5 M). Cool the solution to 0 °C using an ice-water bath.

    • Causality: A strong alkoxide base is required to efficiently deprotonate the α-carbon to initiate the rearrangement.[13] Using an excess ensures the reaction goes to completion. The reaction is started at a low temperature to control the initial exothermic reaction.

  • Substrate Addition: Dissolve the 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold NaOMe solution over 15 minutes.

    • Causality: THF is used to aid in the solubility of the substrate. Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester via flash column chromatography.

Summary of Expected Outcomes

The choice of nucleophile is the primary determinant of the reaction pathway. The following table summarizes the expected major products based on the nucleophile class.

Nucleophile ClassReagent ExamplePredominant PathwayExpected Product Structure
Thiols Thiophenol, CysteineSₙ2 Substitutionα-Thioether
Amines Piperidine, AnilineSₙ2 Substitutionα-Amino Ketone
Azides Sodium Azide (NaN₃)Sₙ2 Substitutionα-Azido Ketone
Halides Sodium Iodide (NaI)Sₙ2 (Finkelstein)α-Iodo Ketone
Alkoxides Sodium Methoxide (NaOMe)Favorskii RearrangementRearranged Methyl Ester
Hydroxides Sodium Hydroxide (NaOH)Favorskii RearrangementRearranged Carboxylic Acid
Strong/Hindered Amines Aniline (at high temp.)SₙAr (potential)2'-(Anilino)-4'-nitroacetophenone

Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a richly functionalized molecule whose reactivity can be precisely controlled through the judicious selection of nucleophiles and reaction conditions. While direct Sₙ2 substitution at the α-carbon is the most facile and common pathway with soft nucleophiles, the use of strong bases can readily induce the elegant Favorskii rearrangement to access rearranged carboxylic acid derivatives. Furthermore, the electronically activated aromatic ring presents opportunities for SₙAr reactions, adding another layer of synthetic utility. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently employ this versatile building block in the synthesis of complex molecular architectures.

References

  • (No Author). (n.d.). Current time information in Pasuruan, ID. Google.
  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved January 4, 2026, from [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved January 4, 2026, from [Link]

  • Grokipedia. (n.d.). Favorskii rearrangement. Retrieved January 4, 2026, from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved January 4, 2026, from [Link]

  • CoLab. (n.d.). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved January 4, 2026, from [Link]

  • Pearson, R. G., et al. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • (No Author). (2025). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved January 4, 2026, from [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved January 4, 2026, from [Link]

  • Wimalasena, K., & Haines, D. C. (n.d.). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • UPSpace. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved January 4, 2026, from [Link]

  • American Chemical Society. (n.d.). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved January 4, 2026, from [Link]

  • YouTube. (2019). Finkelstein reaction: Alkyl chloride or bromide to alkyl iodide preparation. Retrieved January 4, 2026, from [Link]

  • sathee jee. (n.d.). Finkelstein Reaction. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. PMC. Retrieved January 4, 2026, from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones. Retrieved January 4, 2026, from [Link]

  • Reddit. (2022). Alpha halogenation of ketones in presence of alkynes. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Ketone

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized α-haloketone that presents a unique convergence of reactive sites. Its structure, featuring a nucleophilically susceptible α-bromoacetyl group and an aromatic ring activated by a nitro group and substituted with a second bromine atom, earmarks it as a potent intermediate for the synthesis of a diverse array of heterocyclic compounds.

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. We will delve into its plausible synthetic pathways and showcase its application in the construction of medicinally relevant quinoxaline and thiazole scaffolds. The protocols detailed herein are founded on well-established synthetic transformations of analogous α-haloketones and are presented to empower researchers in the fields of medicinal chemistry and drug development.

Plausible Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

While specific literature detailing the synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is not extensively available, a plausible and efficient route can be extrapolated from standard bromination protocols for acetophenone derivatives.[1][2] The most probable precursor is 1-(2-bromo-4-nitrophenyl)ethanone, which itself can be synthesized from commercially available starting materials.

The α-bromination of the acetyl group is typically achieved using elemental bromine in a suitable solvent, often with acid catalysis to facilitate enolization.[2]

Reaction Scheme:

Figure 1: Plausible synthetic route to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Core Application: Synthesis of Substituted Quinoxalines

Quinoxalines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] The condensation of an ortho-phenylenediamine with an α-haloketone is a classical and highly effective method for their synthesis.[3][4][5][6] 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone serves as an excellent dielectrophilic partner in this reaction.

Mechanistic Insight

The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetyl group in an SN2 fashion, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon. Subsequent dehydration and oxidation lead to the aromatic quinoxaline ring system.

Quinoxaline_Synthesis_Mechanism Mechanism of Quinoxaline Formation A 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + o-Phenylenediamine B S_N2 Attack A->B Nucleophilic Attack C Intermediate B->C D Intramolecular Cyclization C->D E Dihydroquinoxaline Intermediate D->E F Dehydration & Oxidation E->F G Substituted Quinoxaline F->G

Figure 2: Generalized mechanism for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2-(2-Bromo-4-nitrophenyl)-quinoxaline

This protocol is adapted from established procedures for the synthesis of quinoxalines from α-bromo ketones.[3][4]

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Add o-phenylenediamine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-(2-Bromo-4-nitrophenyl)-quinoxaline.

Table 1: Representative Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperatureTypical Reaction Time
Acetic AcidEthanolReflux2-4 hours
NoneEthanolReflux4-8 hours
PyridineTHFRoom Temp2 hours[3]

Key Application: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the thiazole ring system.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is an ideal substrate for this transformation, leading to highly functionalized thiazole derivatives.

Mechanistic Rationale

The Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the bromide ion. This is typically the rate-determining step. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the final thiazole product. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.

Hantzsch_Thiazole_Synthesis_Workflow Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone C Dissolve in Solvent (e.g., Ethanol) A->C B Thioamide (e.g., Thiourea) B->C D Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Precipitation/Filtration F->G H Recrystallization G->H I Substituted Thiazole Product H->I

Figure 3: Experimental workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

This protocol is based on the classical Hantzsch thiazole synthesis.[8]

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1 equivalent) to the solution.

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the salt in water and neutralize with a mild base such as sodium bicarbonate solution until the pH is approximately 8.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 2: Influence of Thioamide on the Final Thiazole Product

ThioamideResulting 2-Substituent on Thiazole Ring
Thiourea-NH2
N-Phenylthiourea-NHPh
Thioacetamide-CH3

Safety and Handling

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, like other α-haloketones, is expected to be a lachrymator and a skin irritant. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its structural analogs.[9][10]

Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a potent and versatile building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the α-bromoacetyl group and the substituted aromatic ring, allows for the efficient construction of quinoxaline and thiazole cores, which are of significant interest in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's synthetic potential and to aid in the development of novel therapeutic agents.

References

  • One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ResearchGate. Available from: [Link]

  • 2-Bromo-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available from: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. Available from: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from: [Link]

  • 1-(2-Bromo-4-nitrophenyl)ethanone. PubChem. Available from: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available from: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

  • Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available from: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available from: [Link]

  • Reaction with o‐phenylenediamine. ResearchGate. Available from: [Link]

  • Synthetic method for 2-acetyl thiazole. Google Patents.
  • Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. ResearchGate. Available from: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information. Available from: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. Available from: [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available from: [Link]

  • 2-Bromo-4'-nitroacetophenone. PubChem. Available from: [Link]

  • 2-Bromoacetophenone. ResearchGate. Available from: [Link]

  • Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Available from: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocol: Synthesis of 4-(2-Bromo-4-nitrophenyl)-1,3-thiazol-2-amine from 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of this critical heterocyclic scaffold.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][5][6]

This application note provides a comprehensive and detailed protocol for the synthesis of a substituted thiazole, specifically 4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-amine, starting from 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone and thiourea. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into the critical parameters that govern the reaction's success.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of the target thiazole derivative proceeds via the classic Hantzsch thiazole synthesis. The reaction mechanism can be broken down into a few key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (in this case, thiourea) acts as a potent nucleophile and attacks the α-carbon of the α-haloketone (2-bromo-1-(2-bromo-4-nitrophenyl)ethanone).[7][8] This results in a substitution of the bromine atom and the formation of an S-alkylated intermediate.

  • Tautomerization: The intermediate undergoes tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[7]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.[6][7]

The overall transformation is a robust and high-yielding method for the preparation of 2-aminothiazoles.[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Reactants 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Thiourea Methanol (Solvent) Reaction_Vessel Round-bottom flask with reflux condenser Reactants->Reaction_Vessel Combine & Stir Heating Heat to reflux Reaction_Vessel->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Pour into ice-water Cooling->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from ethanol Drying->Recrystallization Characterization Characterize by NMR, IR, and Mass Spectrometry Recrystallization->Characterization

Caption: A workflow diagram of the thiazole synthesis.

Visualizing the Reaction Mechanism

The following diagram details the step-by-step chemical transformation of the Hantzsch thiazole synthesis.

G Start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Thiourea Intermediate1 S-Alkylated Intermediate Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Tautomer Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 4-(2-Bromo-4-nitrophenyl)-1,3-thiazol-2-amine Intermediate3->Product Dehydration (-H2O)

Caption: The Hantzsch thiazole synthesis mechanism.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone≥98%Commercially Available
Thiourea≥99%Commercially Available
MethanolAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254-
Vacuum filtration apparatus--
Rotary evaporator--
Melting point apparatus--
NMR Spectrometer400 MHz or higher-
FT-IR Spectrometer--
Mass Spectrometer--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq).

    • Add thiourea (1.1 eq) to the flask.

    • Add anhydrous methanol (20 mL) to the flask.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Place the flask in a heating mantle and heat the reaction mixture to reflux (approximately 65 °C for methanol).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

    • A precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold water to remove any remaining salts and methanol.

  • Purification:

    • Air dry the crude product on the filter paper or in a desiccator.

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary
ParameterValue
Reactants
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone1.0 equivalent
Thiourea1.1 equivalents
Reaction Conditions
SolventAnhydrous Methanol
TemperatureReflux (~65 °C)
Reaction Time2-4 hours
Expected Outcome
Expected Yield80-90%
AppearanceYellow to pale-brown solid

Safety Precautions

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a lachrymator and skin irritant. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Thiourea is a suspected carcinogen. Handle with care and avoid creating dust.

  • Always perform reactions in a well-ventilated area.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of 4-(2-bromo-4-nitrophenyl)-1,3-thiazol-2-amine from 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone and thiourea. The protocol outlined in this application note is straightforward and can be readily adapted for the synthesis of other 2-aminothiazole derivatives. The resulting thiazole scaffold serves as a valuable building block for the development of novel therapeutic agents and other functional materials.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available at: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • R Discovery. Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • PubMed. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]

  • RSC Publishing. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Available at: [Link]

  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

Sources

The Strategic Application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in the Synthesis of Novel Thiazole-Based Medicinal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Functionalized Synthetic Intermediate

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic structures, the thiazole nucleus stands out as a "privileged" scaffold, embedded in a multitude of FDA-approved drugs exhibiting diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted thiazoles, therefore, remains a cornerstone of drug discovery programs. A key precursor in this endeavor is the α-haloketone, whose reactivity dictates the efficiency of thiazole ring formation. This guide focuses on a particularly intriguing, yet underexplored, building block: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone .

The presence of two bromine atoms—one on the α-carbon and another on the aromatic ring—along with a strongly electron-withdrawing nitro group, endows this molecule with a unique chemical personality. This distinct substitution pattern not only influences its reactivity in the classical Hantzsch thiazole synthesis but also offers the potential to impart unique pharmacological properties to the resulting heterocyclic products. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile intermediate. We will delve into the causality behind experimental choices, provide robust, adaptable protocols, and explore the anticipated biological significance of the derived compounds.

Core Application: A Gateway to Novel 4-(2-Bromo-4-nitrophenyl)thiazoles via Hantzsch Synthesis

The primary and most powerful application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in medicinal chemistry is its role as an α-haloketone in the Hantzsch thiazole synthesis.[1][2] This venerable reaction involves the condensation of an α-haloketone with a thioamide-containing compound (such as thiourea, thioamides, or thiosemicarbazones) to form the thiazole ring.[1] The reaction is prized for its reliability, generally high yields, and the aromatic stability of the resulting products.[1]

Mechanistic Insights: The Driving Forces of Cyclization

The Hantzsch synthesis is a multi-step process, the efficiency of which is heavily influenced by the nature of the substituents on the α-haloketone.

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the ethanone. The α-bromo substituent is an excellent leaving group, facilitating this initial SN2 reaction.[3]

  • Intermediate Formation: This attack forms a key intermediate, which is a hydroxythiazoline precursor.

  • Intramolecular Cyclization: Following the initial bond formation, an intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1]

  • Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration to yield the stable, aromatic thiazole ring.[1]

The 2-bromo and 4-nitro groups on the phenyl ring of the starting ethanone are not directly involved in the ring formation but play a crucial role in modulating the reactivity of the carbonyl group and influencing the electronic properties of the final thiazole derivative. The strong electron-withdrawing nature of the nitro group, in particular, enhances the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.

Hantzsch_Mechanism reagents 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Thioamide (R-CSNH2) sn2_intermediate S-Alkylation Intermediate reagents->sn2_intermediate Nucleophilic Attack (SN2) cyclization Intramolecular Nucleophilic Attack sn2_intermediate->cyclization cyclic_intermediate Hydroxythiazoline Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration product 4-(2-Bromo-4-nitrophenyl)thiazole Derivative dehydration->product

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols: A Guide to Synthesis and Workflow

The following protocols provide a robust framework for the synthesis of thiazole derivatives using 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. These are adaptable methods; optimization of reaction times, temperatures, and solvents may be necessary depending on the specific thioamide used.

General Experimental Workflow

A typical workflow for the synthesis and purification of thiazole derivatives is outlined below. This systematic approach ensures reproducibility and high purity of the final compounds.

General_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, Thioamide, and Solvent start->reaction_setup reaction_conditions Reaction: Heat under reflux (e.g., in Ethanol) Monitor by TLC reaction_setup->reaction_conditions workup Aqueous Work-up: Cool, precipitate product, and filter (or extract with organic solvent) reaction_conditions->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry, IR, m.p. purification->characterization end End: Pure Thiazole Derivative characterization->end

Caption: General Experimental Workflow for Thiazole Synthesis.

Protocol 1: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

This protocol details the reaction with thiourea to yield the 2-aminothiazole scaffold, a common precursor for further functionalization.

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • 5% Sodium Carbonate Solution

  • Magnetic Stirrer and Hotplate

  • Round-bottom flask with reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and thiourea in absolute ethanol.

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the free base of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Allow the product to air dry or dry in a vacuum oven.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Trustworthiness Check: The formation of a precipitate upon addition to the basic solution is a strong indicator of product formation. The purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2-Aryl/Alkyl-4-(2-bromo-4-nitrophenyl)thiazoles

This protocol outlines the synthesis using a substituted thioamide to generate 2,4-disubstituted thiazoles.

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Substituted Thioamide (e.g., Thiobenzamide, Acetothioamide) (1.0 eq)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Magnetic Stirrer and Hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the substituted thioamide in anhydrous ethanol or DMF in a round-bottom flask.

  • Add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone to the solution.

  • If the thioamide is used as its salt, no additional base is needed. If using the neutral thioamide, triethylamine (1.1 eq) can be added to scavenge the HBr byproduct.

  • Heat the reaction mixture under reflux, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product should be purified by column chromatography on silica gel or by recrystallization.

Medicinal Chemistry Implications and Structure-Activity Relationships (SAR)

The true value of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone lies in the potential biological activities of its thiazole derivatives. The substitution pattern on the 4-phenyl ring is critical for modulating the pharmacological profile of the resulting compounds.

  • Anticancer Activity: The thiazole scaffold is a component of several anticancer agents. The presence of a nitro group on the phenyl ring has been associated with anticancer activity in various heterocyclic compounds. Furthermore, structure-activity relationship studies on some thiazole series have shown that electron-withdrawing groups on a phenyl substituent can enhance anticancer potency.[4] It is hypothesized that the 2-bromo-4-nitrophenyl moiety can contribute to enhanced binding affinity to biological targets through various non-covalent interactions.

  • Antimicrobial Activity: Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[5][6] The lipophilicity and electronic properties conferred by the bromo and nitro substituents can influence the ability of the molecule to penetrate bacterial or fungal cell membranes. The resulting 4-(2-bromo-4-nitrophenyl)thiazoles are promising candidates for evaluation as novel antimicrobial agents.[2]

The table below summarizes the reported biological activities of some thiazole derivatives bearing nitrophenyl or bromophenyl substituents, which serve as a strong rationale for the potential of compounds derived from 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Compound ClassBiological ActivityTarget Organism/Cell LineReported Potency (Exemplary)Reference
4-(4-nitrophenyl)thiazole derivativesAnticancerVarious cancer cell linesIC₅₀ values in the micromolar range
4-(4-bromophenyl)thiazole derivativesAntimicrobialS. aureus, E. coliMIC values comparable to standard drugs[5]
Substituted PhenylthiazolesAnticancerHT29, A549, HeLa, Karpas299Growth-inhibitory effects[7]
2-amino-4-(4-nitrophenyl)thiazole derivativesAntimicrobialGram-positive and Gram-negative bacteriaModerate activity observed[2]

Conclusion and Future Outlook

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly promising, albeit specialized, synthetic intermediate for medicinal chemistry. Its primary utility lies in the construction of novel 4-(2-bromo-4-nitrophenyl)thiazole derivatives via the robust Hantzsch synthesis. The dual halogen and nitro substitution pattern provides a unique electronic and steric profile that can be exploited in the design of new therapeutic agents, particularly in the realms of oncology and infectious diseases.

The protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this building block. The true value, however, will be unlocked through the systematic synthesis of compound libraries and their subsequent biological evaluation. Future research should focus on elucidating the structure-activity relationships of the resulting thiazoles, exploring the impact of various substituents at the 2-position of the thiazole ring, and investigating their mechanisms of action at a molecular level. By leveraging the unique reactivity and structural features of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, the medicinal chemistry community can continue to expand the therapeutic potential of the versatile thiazole scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2017). Summary of literature findings of Structural-Activity relationships of Thiazole and pyrazole. Retrieved from [Link]

  • Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • Saadi, S., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Patel, N. B., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Iranian Journal of Pharmaceutical Research.
  • ResearchGate. (n.d.). Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). The antimicrobial activity of the newly synthesized compounds. Retrieved from [Link]

  • Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.
  • Abdel-Wahab, B. F., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • ACS Publications. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Geetha Priya, C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Zhang, Y., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

Sources

Experimental setup for reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced understanding of the experimental setup for reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is crucial for its effective use in synthetic chemistry. This compound is a versatile bifunctional electrophile, making it a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its utility is particularly pronounced in the construction of nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.

Physicochemical Properties and Safety Considerations

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a solid at room temperature with a molecular weight of 324.94 g/mol . Due to the presence of two bromine atoms and a nitro group, this compound is a strong lachrymator and skin irritant. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Table 1: Physicochemical Properties of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

PropertyValue
Molecular Formula C8H5Br2NO3
Molecular Weight 324.94 g/mol
Appearance Pale yellow to tan solid
Melting Point 98-102 °C
Solubility Soluble in acetone, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in ethanol and methanol. Insoluble in water.

General Reaction Mechanisms

The reactivity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is dominated by the two electrophilic centers: the α-bromoketone moiety and the bromine atom on the aromatic ring. The α-bromoketone is highly susceptible to nucleophilic attack, making it an excellent precursor for the formation of five- and six-membered rings through reactions with binucleophiles. The aryl bromide, while less reactive, can participate in cross-coupling reactions.

G cluster_0 Reaction Pathways A 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone B Nucleophilic Substitution (α-bromoketone) A->B Binucleophile (e.g., thiourea, amidine) C Cross-Coupling (Aryl Bromide) A->C Catalyst (e.g., Pd(0)) + Coupling Partner D Heterocycle Formation B->D Intramolecular Cyclization E Functionalized Products C->E

Figure 1: General reaction pathways for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Application Note: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

This protocol details the synthesis of a substituted thiazole, a common scaffold in medicinal chemistry, via the Hantzsch thiazole synthesis.

Principle

The reaction proceeds through the condensation of the α-bromoketone with thiourea. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring.

G A Start: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Thiourea B Step 1: Dissolve reactants in ethanol A->B C Step 2: Reflux the reaction mixture B->C D Step 3: Monitor reaction by TLC C->D E Step 4: Cool to room temperature D->E Reaction Complete F Step 5: Precipitate product with water E->F G Step 6: Filter and wash the solid F->G H Step 7: Dry the product G->H I End: 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole H->I

Figure 2: Workflow for the synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole.

Materials and Reagents
  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Buchner funnel and filter paper

Experimental Protocol
  • To a 100 mL round-bottom flask, add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (3.25 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Add 40 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the mixture to reflux (approximately 78 °C) and maintain the reflux for 3 hours.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material will have a different Rf value than the product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 80 mL of deionized water to the reaction mixture while stirring to precipitate the product.

  • Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with two 20 mL portions of cold deionized water.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Expected Results

The expected product is 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole, which should be obtained as a yellow to orange solid. The typical yield for this reaction is in the range of 85-95%.

Table 2: Characterization Data for 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

AnalysisExpected Result
Appearance Yellow to orange solid
Yield 85-95%
Melting Point 210-214 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.45 (d, 1H), 8.15 (dd, 1H), 7.90 (d, 1H), 7.60 (s, 2H, NH₂), 7.45 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.5, 150.2, 146.8, 135.4, 131.2, 128.7, 122.9, 121.6, 105.9
Mass Spectrometry (ESI+) m/z 301.9, 303.9 [M+H]⁺

Application Note: Synthesis of Quinoxaline Derivatives

This protocol outlines the synthesis of a quinoxaline derivative through the condensation of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with an o-phenylenediamine.

Principle

The reaction involves a double condensation between the α-bromoketone and the diamine. The initial step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the ketone, followed by the attack of the second amino group on the α-carbon, leading to cyclization and the formation of the quinoxaline ring system.

Materials and Reagents
  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • o-Phenylenediamine

  • Ethanol (95%)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Experimental Protocol
  • In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.62 g, 5 mmol) in 20 mL of 95% ethanol.

  • Add o-phenylenediamine (0.54 g, 5 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) or by recrystallization from ethanol.

Expected Results

The expected product is 2-(2-bromo-4-nitrophenyl)quinoxaline, which is typically a crystalline solid.

Table 3: Characterization Data for 2-(2-bromo-4-nitrophenyl)quinoxaline

AnalysisExpected Result
Appearance Light yellow crystalline solid
Yield 75-85%
Melting Point 165-168 °C
¹H NMR (CDCl₃, 400 MHz) δ 9.35 (s, 1H), 8.50 (d, 1H), 8.20-8.10 (m, 3H), 7.80-7.70 (m, 2H)
Mass Spectrometry (ESI+) m/z 330.0, 332.0 [M+H]⁺

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Beilstein Handbook of Organic Chemistry. (n.d.). Beilstein Database. [Link]

The Strategic Utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in the Synthesis of Pharmacologically Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a versatile and highly reactive precursor for the synthesis of a variety of pharmaceutical compounds. We delve into the strategic importance of its unique structural features, namely the α-bromo ketone moiety and the di-substituted phenyl ring, which render it an ideal starting material for constructing complex heterocyclic scaffolds. This document offers detailed application notes and step-by-step protocols for the synthesis of quinoxalines and benzothiazines, two classes of compounds renowned for their broad spectrum of biological activities. The causality behind experimental choices, safety protocols, and data interpretation are thoroughly discussed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: Unveiling the Potential of a Di-Brominated Precursor

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds, in particular, form the cornerstone of many approved drugs. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2) emerges as a precursor of significant interest due to its trifecta of reactive sites: the electrophilic carbonyl carbon, the highly labile α-bromine, and the potential for nucleophilic aromatic substitution or cross-coupling reactions at the phenyl ring.[1]

The presence of a bromine atom on the phenyl ring, in addition to the α-bromo substituent, offers a unique handle for further molecular elaboration, allowing for the introduction of diverse functionalities and the exploration of a wider chemical space. The nitro group, an electron-withdrawing entity, further activates the phenyl ring and can be a pharmacophore in its own right or a synthetic precursor to an amino group. This guide will illuminate the pathways to harness the reactivity of this precursor for the synthesis of valuable pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for any chemical precursor. While specific experimental data for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is not extensively published, data for analogous compounds provides a strong basis for its expected characteristics.

Table 1: Physicochemical Properties of Structurally Related Compounds

Property2-Bromo-1-(4-nitrophenyl)ethanone1-(2-Bromo-4-nitrophenyl)ethanone
Molecular Formula C₈H₆BrNO₃[2]C₈H₆BrNO₃[3]
Molecular Weight 244.04 g/mol [2]244.04 g/mol [3]
Appearance Yellow to orange crystalline powder[4]Not specified
Melting Point 94°C to 100°C[4]Not specified

Safety and Handling:

α-Bromoacetophenones are known lachrymators and are corrosive.[5][6] Therefore, it is imperative to handle 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]

Hazard Identification:

Based on data for similar compounds, the following hazards are anticipated:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Synthesis of the Precursor: A Strategic Approach

The synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone can be logically approached through the α-bromination of a suitable acetophenone derivative. A plausible and efficient route starts with the commercially available 2-bromo-4-nitroacetophenone.

Protocol: α-Bromination of 2-Bromo-4-nitroacetophenone

This protocol is adapted from established methods for the α-bromination of acetophenones.[7][8]

Materials:

  • 2-Bromo-4-nitroacetophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount, if using chloroform)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-bromo-4-nitroacetophenone (1.0 eq) in chloroform or glacial acetic acid.

  • If using chloroform, add a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into ice-cold water.

  • If bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Application in the Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of N-heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The reaction of α-haloketones with o-phenylenediamines is a classical and efficient method for their synthesis.

Mechanistic Rationale

The synthesis proceeds via a tandem condensation-cyclization-oxidation mechanism. The more reactive α-bromine of the ketone undergoes nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. The resulting dihydroquinoxaline intermediate is then oxidized, often by air or a mild oxidizing agent, to the stable aromatic quinoxaline.

G Precursor 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Intermediate1 Nucleophilic Attack & Condensation Precursor->Intermediate1 OPD o-Phenylenediamine OPD->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Dihydroquinoxaline Dihydroquinoxaline Intermediate Intermediate2->Dihydroquinoxaline Quinoxaline 7-Bromo-6-nitro-substituted Quinoxaline Dihydroquinoxaline->Quinoxaline Oxidation

Caption: Synthetic workflow for quinoxaline synthesis.

Protocol: Synthesis of 7-Bromo-2-(bromomethyl)-6-nitroquinoxaline

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • o-Phenylenediamine

  • Ethanol or Tetrahydrofuran (THF)

  • Pyridine (catalytic amount, optional)

Procedure:

  • Dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in ethanol or THF in a round-bottom flask.

  • Add o-phenylenediamine (1.0 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or gentle reflux (40-60 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 7-bromo-2-(bromomethyl)-6-nitroquinoxaline.

Table 2: Expected Analytical Data for a Representative Quinoxaline Product

AnalysisExpected Data
¹H NMR Aromatic protons in the 7-9 ppm region, singlet for the CH₂Br group around 4.5-5.0 ppm.
¹³C NMR Signals for aromatic carbons, carbonyl carbon (if reaction is incomplete), and the CH₂Br carbon.
Mass Spec Molecular ion peak corresponding to the product's mass.

Application in the Synthesis of Benzothiazine Derivatives

1,4-Benzothiazines are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A common synthetic route involves the reaction of 2-aminothiophenols with α-haloketones.

Mechanistic Insights

The synthesis of 1,4-benzothiazines from 2-aminothiophenols and α-bromoketones proceeds through a nucleophilic substitution followed by an intramolecular cyclization. The highly nucleophilic sulfur atom of the 2-aminothiophenol attacks the electrophilic carbon bearing the α-bromine. The resulting intermediate then undergoes an intramolecular condensation between the amino group and the carbonyl group to form the dihydrobenzothiazine ring, which may subsequently oxidize to the benzothiazine.

G Precursor 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Intermediate1 S-Alkylation Precursor->Intermediate1 ATP 2-Aminothiophenol ATP->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Benzothiazine Substituted Benzothiazine Intermediate2->Benzothiazine

Caption: Synthetic pathway for benzothiazine formation.

Protocol: Synthesis of a Substituted 1,4-Benzothiazine

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • 2-Aminothiophenol

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine or Potassium Carbonate (as a base)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in ethanol or DMF.

  • To this solution, add a solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant heterocyclic compounds. Its unique structural features provide multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for drug discovery. The detailed protocols for the synthesis of quinoxalines and benzothiazines provided herein serve as a practical guide for researchers. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, scientists can effectively leverage this powerful building block to advance the frontiers of medicinal chemistry.

References

  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved January 4, 2026, from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2837. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. Retrieved January 4, 2026, from [Link]

  • Yathirajan, H. S., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o29. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Available at: [Link]

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-bromophenyl)-. Available at: [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

Sources

Step-by-step guide for derivatization with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Derivatization with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Introduction

In the landscape of analytical chemistry and drug development, the sensitive detection and accurate quantification of analytes are paramount. Many biologically significant molecules, particularly carboxylic acids such as fatty acids and drug metabolites, lack a native chromophore, rendering their detection by UV-Vis spectrophotometry challenging. Derivatization is a powerful strategy employed to overcome this limitation, chemically modifying the analyte to attach a UV-active tag.

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a potent bifunctional electrophilic reagent designed for this purpose. As an α-haloketone, its α-bromo group is highly susceptible to nucleophilic substitution. The presence of a nitrophenyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the resulting derivative. This allows for the detection of derivatized carboxylic acids at very low concentrations using standard HPLC-UV instrumentation. The second bromine atom on the aromatic ring can serve to further modify the electronic properties of the chromophore or be used as a heavy atom for mass spectrometry applications.

This guide provides a comprehensive overview of the chemical properties, derivatization mechanism, a detailed experimental protocol, and analytical considerations for using 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a derivatization agent for carboxylic acids.

Reagent Properties and Safety

A thorough understanding of the reagent's chemical properties and associated hazards is critical for its safe handling and effective use.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanoneN/A
CAS Number 928709-80-2[1][2]
Molecular Formula C₈H₅Br₂NO₃N/A
Molecular Weight 322.94 g/mol [3]
Appearance Typically a solid powder or crystalN/A
SMILES Code O=[O-][2]
Safety and Handling

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][6]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[6]

  • Lachrymator: Substance which increases the flow of tears.[4]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]

  • Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Mechanism of Derivatization

The derivatization of carboxylic acids with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The α-bromo group makes the adjacent carbon atom highly electrophilic and susceptible to attack by a nucleophile.

The key steps are:

  • Deprotonation: The carboxylic acid analyte (R-COOH) is first converted to its conjugate base, the carboxylate anion (R-COO⁻), using a non-nucleophilic base (e.g., potassium carbonate) or a hindered amine (e.g., diisopropylethylamine). This step is crucial as the carboxylate is a much stronger nucleophile than the parent carboxylic acid.

  • Nucleophilic Attack: The carboxylate anion attacks the α-carbon (the carbon bonded to the bromine of the ethanone moiety) in a "backside attack," approaching from the side opposite the carbon-bromine bond.[7]

  • Displacement: In a concerted step, as the new carbon-oxygen bond forms, the carbon-bromine bond breaks, displacing the bromide ion as the leaving group. This reaction results in the formation of a 2-bromo-4-nitrophenacyl ester derivative.

The presence of the adjacent carbonyl group significantly increases the reactivity of the α-carbon towards SN2 attack, stabilizing the transition state and making the reaction rapid and efficient.[8]

Caption: SN2 mechanism for the derivatization of a carboxylic acid.

Application: HPLC Analysis of Carboxylic Acids

The primary application for this reagent is the pre-column derivatization of compounds containing carboxylic acid functional groups to enable sensitive detection by HPLC with UV detectors. This is particularly valuable for:

  • Fatty Acid Analysis: Quantifying short-chain and long-chain fatty acids from biological matrices.

  • Metabolomics: Studying metabolic pathways involving organic acid intermediates.[9]

  • Pharmaceutical Analysis: Quantifying acidic drugs or their metabolites that lack a strong chromophore.

The resulting 2-bromo-4-nitrophenacyl ester derivatives exhibit strong UV absorbance at a wavelength where many common HPLC solvents are transparent, typically around 260 nm, leading to high signal-to-noise ratios and low limits of detection.

Detailed Experimental Protocol

This protocol provides a general method for the derivatization of a carboxylic acid sample. Optimal conditions, such as reagent stoichiometry, reaction time, and temperature, may vary depending on the specific analyte and should be optimized accordingly.

Materials and Reagents
  • Carboxylic acid sample

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Acetonitrile (HPLC grade, anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous) or Diisopropylethylamine (DIPEA)

  • 18-Crown-6 (optional, as a phase-transfer catalyst with K₂CO₃)

  • Glacial Acetic Acid (for quenching)

  • Deionized water

  • Vials (2 mL, amber glass with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas stream for evaporation

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh or pipette the carboxylic acid sample into a 2 mL amber vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Prepare a stock solution of the derivatization reagent (e.g., 10 mg/mL in acetonitrile).

    • Prepare a stock solution of the base (e.g., 15 mg/mL K₂CO₃ with 5 mg/mL 18-Crown-6 in acetonitrile, or use DIPEA directly).

  • Derivatization Reaction:

    • To the dried sample, add 200 µL of acetonitrile.

    • Add 50 µL of the base solution (or a 2-fold molar excess of DIPEA relative to the acid). Vortex briefly.

    • Add 50 µL of the derivatization reagent solution (ensure a 1.2 to 1.5-fold molar excess over the carboxylic acid).

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the vial in a heating block or water bath set to 60-70°C.

    • Allow the reaction to proceed for 30-60 minutes. The optimal time should be determined experimentally.

  • Quenching and Work-up:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Add 10 µL of glacial acetic acid to quench the reaction and neutralize the excess base.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 200-500 µL) of the initial HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample into the HPLC-UV system for analysis.

Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dry Carboxylic Acid Sample add_reagents Add Acetonitrile, Base, and Derivatizing Reagent start->add_reagents vortex Vortex to Mix add_reagents->vortex heat Incubate at 60-70°C (30-60 min) vortex->heat cool Cool to Room Temp heat->cool quench Quench with Acetic Acid cool->quench evaporate Evaporate to Dryness quench->evaporate reconstitute Reconstitute in Mobile Phase & Filter evaporate->reconstitute end_node Inject into HPLC-UV System reconstitute->end_node

Caption: Experimental workflow for derivatization and analysis.

Analysis of Derivatives

The resulting 2-bromo-4-nitrophenacyl esters are well-suited for analysis by reversed-phase HPLC.[10][11]

Typical HPLC Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for nonpolar to moderately polar phenacyl esters.
Mobile Phase Acetonitrile (A) and Water (B), often with 0.1% Formic Acid or Phosphoric AcidA gradient elution (e.g., starting at 50% A, ramping to 95% A) is typically required to elute a range of fatty acid derivatives.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30-40°CImproves peak shape and reduces viscosity.
Detection UV Detector set to ~260-265 nmThe nitrophenyl chromophore has a strong absorbance maximum in this region.
Injection Vol. 5-20 µLDependent on sample concentration and instrument sensitivity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; insufficient base; wet reagents/solvents; analyte degradation.Ensure anhydrous conditions. Increase reaction time or temperature. Confirm molar excess of base and derivatizing reagent.
Multiple Peaks per Analyte Side reactions; incomplete reaction; degradation of product.Optimize reaction time and temperature to avoid side product formation. Ensure complete quenching. Check pH of final solution.
Broad or Tailing Peaks in HPLC Column overload; poor sample solubility; secondary interactions with column.Dilute the sample. Ensure the sample is fully dissolved in the mobile phase. Add a small amount of acid (e.g., formic acid) to the mobile phase.
Baseline Noise Contaminated reagents or mobile phase; detector lamp issue.Use high-purity HPLC grade solvents. Filter all solutions. Check detector lamp performance.

Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly effective derivatizing agent for carboxylic acids, enabling their sensitive analysis by HPLC-UV. Its high reactivity, driven by the α-haloketone structure, ensures efficient conversion, while the nitrophenyl moiety provides a robust chromophore for low-level detection. By following a well-defined protocol and understanding the underlying SN2 mechanism, researchers can reliably derivatize acidic analytes, transforming challenging detection problems into routine analytical procedures. The safety precautions associated with this class of lachrymatory and corrosive compounds must be strictly adhered to, ensuring both the integrity of the experiment and the safety of the scientist.

References

  • Fisher Scientific . SAFETY DATA SHEET: 2-Bromo-4'-nitroacetophenone. (2021). Available from: [Link]

  • SIELC Technologies . Separation of 2-Bromo-4'-nitroacetophenone on Newcrom R1 HPLC column. Available from: [Link]

  • NIST . Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem . 1-(2-Bromo-4-nitrophenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. Available from: [Link]

  • LibreTexts Chemistry . Alpha Bromination of Carboxylic Acids. (2024). Available from: [Link]

  • SIELC Technologies . 2-Bromo-4'-nitroacetophenone. Available from: [Link]

  • Eggink, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone for the Synthesis of Novel Heterocyclic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the strategic use of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a highly functionalized and versatile chemical intermediate, for the synthesis of novel ligand scaffolds. The unique architecture of this starting material, featuring two distinct bromine atoms—one on the aromatic ring and one at the alpha-carbon—along with a nitro group, offers multiple points for chemical modification, making it an invaluable precursor in medicinal chemistry and drug discovery. We will explore its application in two cornerstone synthetic strategies: the Hantzsch thiazole synthesis and the Claisen-Schmidt condensation to form chalcones. This guide provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, offering field-proven insights to empower researchers in developing diverse molecular libraries for biological screening.

Introduction: The Strategic Value of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

In the quest for novel therapeutic agents, the design of diverse and complex molecular scaffolds is paramount. The starting material, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2), presents itself as a powerful building block.[1] Its utility stems from three key structural features, each serving as a handle for distinct chemical transformations:

  • The α-Bromoketone Moiety: This is a classic electrophilic group, highly susceptible to nucleophilic attack. It is the primary reactive site for constructing five-membered heterocyclic rings, most notably via the Hantzsch thiazole synthesis.[2][3]

  • The Aryl Bromide: The bromine atom on the phenyl ring is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne substituents late in the synthetic sequence.

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine, which opens up a vast array of subsequent functionalization chemistries, including amidation, sulfonamidation, and diazotization, to further expand the chemical space of the synthesized ligands. The presence of nitro-containing ligands can also be explored for potential biological activities.[4]

This guide will focus on leveraging the α-bromoketone and the core acetophenone structure to build two distinct classes of biologically relevant ligands: thiazoles and chalcones.

G cluster_sites Key Reactive Sites cluster_reactions Primary Synthetic Pathways START 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone ALPHA α-Bromoketone START->ALPHA ARYL Aryl Bromide START->ARYL NITRO Nitro Group START->NITRO CLAISEN Claisen-Schmidt Condensation START->CLAISEN Forms chalcone HANTZSCH Hantzsch Thiazole Synthesis ALPHA->HANTZSCH Forms heterocycle COUPLING Cross-Coupling (e.g., Suzuki) ARYL->COUPLING C-C/C-N bond formation REDUCTION Nitro Group Reduction NITRO->REDUCTION Forms aniline

Caption: Key reactive sites of the precursor and corresponding synthetic pathways.

Pathway I: Synthesis of Novel 4-(2-Bromo-4-nitrophenyl)thiazole Ligands

The Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[3][5] The reaction proceeds via a cyclization between an α-haloketone and a thioamide-containing compound.[6]

Mechanistic Principle

The synthesis is a multi-step process that begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone.[2][7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is typically high-yielding and straightforward to perform.[2]

Hantzsch_Workflow Start 1. Combine Reactants Reactants Precursor + Thiourea in Ethanol Start->Reactants Reflux 2. Heat to Reflux Reactants->Reflux Stir vigorously Monitor 3. Monitor by TLC Reflux->Monitor ~2-4 hours Cool 4. Cool & Precipitate Monitor->Cool Reaction complete Isolate 5. Isolate Product Cool->Isolate Product Filter & Wash Solid Isolate->Product Purify 6. Recrystallize Product->Purify Use Ethanol/Water Final Pure Thiazole Ligand Purify->Final

Caption: General workflow for the Hantzsch thiazole synthesis protocol.

Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

This protocol details the synthesis of a foundational aminothiazole ligand, which can serve as a platform for further diversification.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Amount
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone928709-80-2323.955.01.62 g
Thiourea62-56-676.127.50.57 g
Ethanol (Absolute)64-17-546.07-25 mL
Sodium Carbonate (Na₂CO₃) 5% aq. solution497-19-8105.99-50 mL

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Solvent Addition: Add absolute ethanol (25 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate / 50% hexane. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of a cold 5% aqueous sodium carbonate solution and stir for 15 minutes.[2] A solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-(2-bromo-4-nitrophenyl)thiazole as a solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Causality and Insights:

  • Why a 1.5x excess of thiourea? This ensures the complete consumption of the more valuable α-bromoketone precursor and helps drive the reaction to completion.

  • Why ethanol as a solvent? Ethanol is an excellent choice as it effectively dissolves both reactants at reflux temperature but allows for the precipitation of the product upon cooling and addition to an aqueous solution, simplifying isolation.[2]

  • Why the sodium carbonate wash? The reaction generates hydrobromic acid (HBr) as a byproduct. The basic Na₂CO₃ solution neutralizes this acid, preventing potential side reactions and aiding in the precipitation of the free-base amine product.[2]

Pathway II: Synthesis of Novel Chalcone Ligands

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biogenetic precursors to flavonoids and are renowned for their wide spectrum of pharmacological activities.[8][9][10] They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[8][10]

Mechanistic Principle

The reaction begins with the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH or NaOH) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones.[9]

Protocol: Synthesis of (E)-1-(2-Bromo-4-nitrophenyl)-3-phenylprop-2-en-1-one

This protocol describes a general procedure for synthesizing a chalcone derivative from our precursor.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Amount
1-(2-Bromo-4-nitrophenyl)ethanone90004-93-6244.045.01.22 g
Benzaldehyde100-52-7106.125.00.53 g (0.51 mL)
Ethanol (95%)64-17-546.07-20 mL
Potassium Hydroxide (KOH) 40% aq. solution1310-58-356.11-~5 mL
Hydrochloric Acid (HCl), dilute (2M)7647-01-036.46-As needed

Procedure

  • Reaction Setup: Dissolve 1-(2-bromo-4-nitrophenyl)ethanone (5.0 mmol) and benzaldehyde (5.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the 40% aqueous KOH solution dropwise with constant, vigorous stirring, ensuring the temperature remains below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a thick precipitate is often observed.

  • Monitoring: The progress of the reaction can be monitored by TLC (e.g., 30% ethyl acetate/hexane).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g).[8] Slowly acidify the mixture with dilute HCl until it is neutral to slightly acidic (pH 5-6). This will cause the chalcone product to precipitate fully.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[11]

  • Drying: Dry the purified chalcone in a vacuum oven.

Causality and Insights:

  • Why low temperature for base addition? The initial aldol addition is reversible and exothermic. Keeping the temperature low favors the addition product and minimizes side reactions, such as the Cannizzaro reaction of the aldehyde.[8]

  • Why acidify during work-up? The product exists as a phenolate salt in the basic reaction mixture. Acidification is necessary to protonate it, yielding the neutral, less soluble chalcone, which then precipitates out of the aqueous solution.[8]

  • Solvent-Free Alternative: For some substrates, a "green chemistry" approach involving grinding the reactants with a solid base like NaOH or KOH in a mortar and pestle can be highly effective, often leading to higher yields and shorter reaction times.[10][11]

Advanced Applications: Secondary Modifications of Synthesized Ligands

The true power of using 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is realized when the initial products are subjected to further modifications. The aryl bromide and nitro group serve as handles for diversification, enabling extensive Structure-Activity Relationship (SAR) studies.

G cluster_mods Secondary Modifications cluster_results Diversified Ligand Scaffolds InitialLigand 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole Suzuki Suzuki Coupling (on Aryl-Br) InitialLigand->Suzuki NitroReduction Nitro Reduction (to -NH2) InitialLigand->NitroReduction ArylSubstituted Aryl-Substituted Thiazole Suzuki->ArylSubstituted AmineFunctionalized Amino-Phenyl Thiazole NitroReduction->AmineFunctionalized Amidation Amidation / Sulfonamidation AmineFunctionalized->Amidation FinalAmide Amide/Sulfonamide Derivatives Amidation->FinalAmide

Caption: Potential secondary modifications to expand the ligand library.

Example Secondary Protocols (Outlines):

  • Nitro Group Reduction: The nitro group on the phenyl ring can be cleanly reduced to a primary amine using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or through catalytic hydrogenation (H₂, Pd/C). This new amine functionality is a key site for building out complexity.

  • Suzuki Cross-Coupling: The aryl bromide can be coupled with a wide variety of boronic acids or esters using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to install new aryl or heteroaryl groups. This is a cornerstone of modern medicinal chemistry for exploring SAR.

By employing these primary and secondary synthetic strategies, researchers can efficiently generate a large and diverse library of novel ligands from a single, versatile starting material, accelerating the process of drug discovery and development.

References

  • Benchchem. (n.d.). Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Serban, G. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4923. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2019). Synthesis of Thiazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Setyaningrum, T. P., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2835(1), 040005. Available at: [Link]

  • ResearchGate. (n.d.). α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

Sources

Catalytic Applications of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: A Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This versatile building block, characterized by two reactive bromine atoms and an electron-withdrawing nitro group, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. While direct catalytic cycles involving this specific molecule are not extensively documented, its inherent reactivity as an α-haloketone allows for its effective use in several classic and robust catalytic and non-catalytic cyclization reactions. This guide will focus on its application in the synthesis of thiazoles, furans, and quinoxalines, providing detailed protocols and mechanistic insights.

I. Introduction to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone: A Versatile Synthon

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized acetophenone derivative. The presence of two bromine atoms at the α- and α'-positions, along with a nitro group on the phenyl ring, imparts a unique chemical reactivity to the molecule. The α-bromoacetyl group is a classic electrophile, readily participating in nucleophilic substitution and condensation reactions. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon and can influence the regioselectivity of certain reactions.[1][2] This combination of functional groups makes it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

II. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of thiazole rings.[3] It typically involves the reaction of an α-haloketone with a thioamide.[4] In the case of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, its reaction with a thioamide, such as thiourea, provides a direct route to highly substituted aminothiazoles. While this reaction can often proceed without a catalyst, acidic or basic conditions can be employed to facilitate the cyclization.[5]

Mechanistic Rationale

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing a bromine atom, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[6] The presence of the second bromine atom on the phenyl ring and the nitro group are expected to remain intact during this transformation, leading to a highly functionalized thiazole product.

Hantzsch_Thiazole_Synthesis start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Thioamide intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-nitrophenyl)thiazole

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium carbonate (5% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[4]

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dry the solid product under vacuum to obtain the crude 2-amino-4-(2-bromo-4-nitrophenyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Reactant Ratio 1:1.2 (α,α'-dihaloketone:thiourea)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Neutralization and Precipitation

III. Furan Synthesis via Feist-Benary Reaction

The Feist-Benary synthesis is a classic method for constructing furan rings through the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[7] 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone can serve as the α-haloketone component in this reaction, leading to the formation of highly substituted furans. The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent side reactions.[8][9]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the β-dicarbonyl compound by the base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-haloketone in an SN2 fashion, displacing the bromide ion. The resulting intermediate undergoes an intramolecular cyclization, where the enolate oxygen attacks the carbonyl carbon, followed by dehydration to yield the aromatic furan ring.[10]

Feist_Benary_Furan_Synthesis start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + β-Dicarbonyl Compound intermediate1 Enolate Formation start->intermediate1 Base intermediate2 SN2 Attack intermediate1->intermediate2 Nucleophilic Attack intermediate3 Cyclization Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Substituted Furan intermediate3->product Dehydration

Caption: Feist-Benary Furan Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-(2-bromo-4-nitrophenyl)-5-methylfuran-3-carboxylate

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Ethyl acetoacetate

  • Pyridine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of ethyl acetoacetate (1.1 eq) in ethanol in a round-bottom flask, add pyridine (1.2 eq) and stir the mixture at room temperature.

  • Add a solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the desired furan derivative.

ParameterValue
Reactant Ratio 1:1.1:1.2 (α,α'-dihaloketone:β-dicarbonyl:base)
Base Pyridine
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Purification Column Chromatography

IV. Quinoxaline Synthesis through Condensation with o-Phenylenediamines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. A common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent, such as an α-haloketone.[11][12] 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone can readily undergo this condensation reaction with o-phenylenediamines to yield highly substituted quinoxalines. This reaction can often be performed under catalyst-free conditions or with acid catalysis.[11][13]

Mechanistic Rationale

The reaction proceeds through the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization where the second amino group attacks the α-carbon, displacing the bromide ion. The resulting dihydroquinoxaline intermediate then undergoes oxidation to the aromatic quinoxaline. In many cases, atmospheric oxygen can serve as the oxidant, especially when the reaction is heated in an open vessel.[14]

Quinoxaline_Synthesis start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + o-Phenylenediamine intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Dihydroquinoxaline intermediate1->intermediate2 Intramolecular Cyclization product Substituted Quinoxaline intermediate2->product Oxidation

Caption: Quinoxaline Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(2-bromo-4-nitrophenyl)quinoxaline

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • o-Phenylenediamine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) and o-phenylenediamine (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.

ParameterValue
Reactant Ratio 1:1.1 (α,α'-dihaloketone:diamine)
Catalyst Acetic Acid (catalytic)
Solvent Ethanol
Temperature Reflux
Reaction Time 3-5 hours
Purification Column Chromatography or Recrystallization

V. Conclusion

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its application in established synthetic methodologies such as the Hantzsch thiazole synthesis, Feist-Benary furan synthesis, and quinoxaline synthesis provides straightforward access to complex molecular architectures. The protocols outlined in this guide, based on well-understood reaction mechanisms, offer a solid foundation for researchers to explore the rich chemistry of this synthon in the development of novel compounds for various applications, including drug discovery and materials science. Further exploration of its reactivity in other catalytic transformations, such as cross-coupling reactions, could unveil even more synthetic possibilities.

References

  • Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem. Accessed January 4, 2026.
  • Hantzsch Thiazole Synthesis. Chem Help ASAP. Accessed January 4, 2026.
  • Feist-Bénary Reaction. Alfa Chemistry. Accessed January 4, 2026.
  • Feist-Benary synthesis of furan. Química Organica.org. Accessed January 4, 2026.
  • Hantzsch Thiazole Synthesis. SynArchive. Accessed January 4, 2026.
  • Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. YouTube. Published November 26, 2021. Accessed January 4, 2026.
  • Feist–Benary synthesis. Wikipedia. Accessed January 4, 2026.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Troubleshooting common side reactions in furan synthesis. BenchChem. Accessed January 4, 2026.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Accessed January 4, 2026.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Accessed January 4, 2026.
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Plausible mechanism for the formation of quinoxaline.
  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Accessed January 4, 2026.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Published November 23, 2023. Accessed January 4, 2026.
  • Quinoxaline synthesis from α‐hydroxy ketones via a tandem oxidation...
  • Thiazole synthesis. Organic Chemistry Portal. Accessed January 4, 2026.
  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.
  • The Hantzsch Thiazole Synthesis.
  • Synthesis of quinoxalinones. Organic Chemistry Portal. Accessed January 4, 2026.
  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. PubMed Central. Accessed January 4, 2026.
  • 3-Nitro-substituted phenacyl bromides. Journal of the Chemical Society C: Organic. Royal Society of Chemistry. Accessed January 4, 2026.
  • Feist-Benary Synthesis Of Furan. YouTube. Published June 1, 2021. Accessed January 4, 2026.
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Published November 2, 2023. Accessed January 4, 2026.
  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Published February 27, 2014. Accessed January 4, 2026.
  • Quinoxaline synthesis. Organic Chemistry Portal. Accessed January 4, 2026.
  • Feist–Benary furan synthesis of 4s.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Accessed January 4, 2026.
  • Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. PubMed. Accessed January 4, 2026.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Published November 5, 2020. Accessed January 4, 2026.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1987;(3):639-643.
  • Hantzsch Thiazole Synthesis 2010. Scribd. Accessed January 4, 2026.
  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. Published October 20, 2018. Accessed January 4, 2026.
  • Chemistry Chat: My Familiar Compound Family. TCI Chemicals. Accessed January 4, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our approach is rooted in mechanistic understanding to empower you to solve challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and what are the primary challenges?

The most direct and reliable method for synthesizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is the selective α-bromination of the ketone precursor, 1-(2-bromo-4-nitrophenyl)ethanone. This reaction is a classic acid-catalyzed α-substitution.[1][2]

The primary challenges you will likely encounter are:

  • Incomplete Conversion: The starting material, 1-(2-bromo-4-nitrophenyl)ethanone, possesses two strong electron-withdrawing groups (nitro and bromo) on the aromatic ring. While these primarily affect the ring's reactivity, they can have a modest influence on the rate of enolization, potentially leading to sluggish or incomplete reactions under suboptimal conditions.

  • Formation of Byproducts: Over-bromination can lead to the formation of a dibrominated byproduct at the α-position. Additionally, product decomposition can occur, often catalyzed by the hydrogen bromide (HBr) generated during the reaction.[3]

  • Product Instability: α-bromo ketones are reactive compounds. The target molecule is susceptible to degradation, especially when exposed to light, heat, or moisture, which can manifest as discoloration (yellow to brown).[3][4]

  • Safety Hazards: The product is expected to be a potent lachrymator (eye irritant) and skin irritant, requiring strict handling protocols.[4]

Q2: Why is acid catalysis necessary for this bromination?

Acid catalysis is fundamental to the reaction mechanism. The reaction proceeds through an enol intermediate, which acts as the nucleophile. The acid protonates the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the enol form.[5][6] The rate of this enol formation is the rate-determining step of the entire reaction, which is why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[1][7]

Acid-Catalyzed Enolization cluster_0 Keto-Enol Tautomerism Ketone Ketone Precursor ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ ProtonatedKetone->Ketone - H+ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H+ (Rate-Determining Step) Enol->ProtonatedKetone + H+ Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze by TLC: What do you observe? start->check_tlc sm_present Issue: Significant Starting Material check_tlc->sm_present Starting Material remains byproduct Issue: Multiple Byproducts check_tlc->byproduct New, less polar spot observed decomposition Issue: Dark Color / Streaking check_tlc->decomposition Baseline streaking or dark spots sol_sm Solution: • Increase temperature moderately (e.g., 40-50°C) • Check acid catalyst concentration • Ensure anhydrous conditions sm_present->sol_sm sol_byproduct Solution: • Use 1.05-1.1 eq. Bromine • Add Br2 solution dropwise • Ensure vigorous stirring byproduct->sol_byproduct sol_decomposition Solution: • Maintain strict temperature control • Protect reaction from light • Work up promptly after completion decomposition->sol_decomposition

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the key parameters discussed above.

Materials & Reagents

  • 1-(2-bromo-4-nitrophenyl)ethanone

  • Bromine (Br₂)

  • Glacial Acetic Acid (Anhydrous)

  • Ice-water bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve 1.0 equivalent of 1-(2-bromo-4-nitrophenyl)ethanone in glacial acetic acid (approx. 5-10 mL per gram of starting material). Protect the flask from light by wrapping it in aluminum foil.

  • Bromine Solution Preparation: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in a small amount of glacial acetic acid.

  • Bromine Addition: Cool the reaction flask in an ice-water bath to 0-5°C. Begin the dropwise addition of the bromine solution to the stirred ketone solution. Maintain the internal temperature below 10°C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water. A solid precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes excess acetic acid and HBr.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x volume) and then with brine (1 x volume) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Safety Precautions:

  • This reaction must be performed in a well-ventilated chemical fume hood.

  • Bromine is highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • The α-bromoketone product is a potent lachrymator. Avoid inhalation of dust or vapors. Handle the solid product carefully within the fume hood.

References

  • Vertex AI Search. (2026).
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Tavares, R., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones]([Link]_ ketones)

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Allen. (n.d.). (A) p-O_(2)N-C_(6)H_(4)COCH_(3) is prepared by Friedel Crafts acylation of nitrobenzene. (R) Nitrobenzene easily undergoes electrophilic substitution reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound.
  • ResearchGate. (n.d.). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Retrieved from [Link]

  • NIH. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • NIH. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Side products in 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers working with this versatile but reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of its use and prevent the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and how does this influence its chemistry?

This molecule possesses three principal electrophilic sites, each with distinct reactivity profiles that dictate the outcome of a given reaction. Understanding these sites is the first step in troubleshooting and preventing side product formation.

  • α-Carbon (to the carbonyl): The bromine atom on the ethanone side-chain is attached to an α-carbon. The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to SN2 (nucleophilic substitution) reactions. This is often the desired site of reaction for forming new carbon-carbon or carbon-heteroatom bonds.

  • Aromatic Ring Carbon (attached to bromine): The bromine atom directly attached to the phenyl ring is a site for potential nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group in the para position activates the ring for this type of reaction, making it a competing pathway.

  • Carbonyl Carbon: The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, although this is generally less common than reactions at the other two sites under typical conditions.

The interplay between these sites means that reaction conditions, particularly the choice of nucleophile, base, and solvent, must be carefully selected to achieve the desired regioselectivity.

Q2: I'm observing a significant amount of a dark, polymeric material in my reaction. What is it and how can I prevent it?

The formation of dark, often intractable, polymeric material is a common issue. This is typically due to self-condensation reactions where one molecule acts as a nucleophile (after deprotonation) and another acts as an electrophile.

Causality: The presence of a base can deprotonate the α-carbon, forming an enolate. This enolate can then attack the α-bromo carbon of another molecule in an SN2 reaction. This process can repeat, leading to polymerization. The highly conjugated nature of these polymers often results in a dark color.

Prevention Strategies:

  • Controlled Reagent Addition: Add the base or the 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone solution slowly at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the reactive enolate low, favoring the reaction with your intended nucleophile over self-condensation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if your goal is simply deprotonation without substitution. However, for most SN2 reactions, a mild base like potassium carbonate (K₂CO₃) is often sufficient and less likely to promote self-condensation than strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide.

Q3: My reaction is yielding a product with a double bond (a vinyl ketone). What causes this elimination side product?

The formation of 1-(2-bromo-4-nitrophenyl)eth-1-en-1-one is a classic example of a competing elimination (E2) reaction.

Causality: A base can abstract the proton on the α-carbon. Instead of the resulting enolate attacking another molecule, it can expel the bromide ion, leading to the formation of a carbon-carbon double bond. This pathway is particularly favored by strong, sterically hindered bases and higher reaction temperatures.

Prevention Strategies:

  • Base Selection: Avoid strong, bulky bases such as potassium tert-butoxide. Opt for weaker, non-hindered bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) when possible.

  • Temperature Control: Maintain low reaction temperatures. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at or below room temperature can significantly favor the desired SN2 pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a structured format.

Problem 1: Low Yield of the Desired α-Substituted Product
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Low conversion of starting material. 1. Insufficiently nucleophilic reagent. 2. Low reaction temperature. 3. Inappropriate solvent. 1. Assess Nucleophilicity: Ensure your nucleophile is strong enough for an SN2 reaction. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can enhance its reactivity.2. Optimize Temperature: While low temperatures prevent side reactions, they can also slow down the desired reaction. If side products are not observed, consider gradually increasing the temperature (e.g., from 0 °C to room temperature) while monitoring the reaction by TLC or LC-MS.3. Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophile's "naked" reactivity.
Multiple spots on TLC, indicating a mixture of products. 1. Competing SNAr on the aromatic ring. 2. Formation of elimination product. 3. Self-condensation. 1. Favor SN2 over SNAr: Use "soft" nucleophiles (e.g., thiols, iodides), which preferentially react at the sp³-hybridized α-carbon over the sp²-hybridized aromatic carbon. Hard nucleophiles (e.g., alkoxides) are more likely to engage in SNAr. Anhydrous conditions can also disfavor SNAr.2. Minimize Elimination: Refer to FAQ Q3. Use a weaker base and maintain low temperatures.3. Prevent Polymerization: Refer to FAQ Q2. Use slow addition and controlled temperatures.
Problem 2: Unwanted Substitution on the Aromatic Ring (SNAr)
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Isolation of a product where the aromatic bromine has been replaced. 1. Use of a "hard" nucleophile. 2. High reaction temperature. 1. Apply Hard and Soft Acids and Bases (HSAB) Theory: The α-carbon is a softer electrophilic center than the aromatic carbon. To target it specifically, use a soft nucleophile (e.g., RSH, I⁻). Hard nucleophiles (e.g., RO⁻, F⁻) have a greater propensity to attack the harder aromatic carbon center, leading to SNAr.2. Temperature Management: SNAr reactions typically require higher activation energy. Running the reaction at the lowest possible temperature that allows for the desired SN2 reaction to proceed will disfavor this competing pathway.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathways discussed. The desired SN2 reaction is shown in green, while the common side reactions (Elimination and SNAr) are shown in red.

G start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Nucleophile (Nu⁻) + Base sn2_product Desired Product (α-Substitution) start->sn2_product SN2 Pathway (Soft Nu⁻, Low Temp) snar_product Side Product (SNAr - Aromatic Substitution) start->snar_product SNAr Pathway (Hard Nu⁻, High Temp) intermediate Enolate Intermediate start->intermediate Base e2_product Side Product (Elimination - Vinyl Ketone) intermediate->e2_product E2 Pathway (Strong/Bulky Base, High Temp) G start Reaction Start check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc main_spot Is the desired product the major spot? check_tlc->main_spot success Proceed to Work-up & Purification main_spot->success Yes side_products Multiple Side Products Observed main_spot->side_products No identify_side_product Identify major side product (e.g., by Mass Spec) side_products->identify_side_product is_elimination Elimination Product? identify_side_product->is_elimination Check Mass fix_elimination ACTION: - Lower Temperature - Use Weaker Base (e.g., K2CO3) is_elimination->fix_elimination Yes is_snar SNAr Product? is_elimination->is_snar No fix_snar ACTION: - Lower Temperature - Use Softer Nucleophile is_snar->fix_snar Yes is_polymer Polymer/Dark Color? is_snar->is_polymer No fix_polymer ACTION: - Add Substrate Slower - Ensure Low Temperature is_polymer->fix_polymer Yes

Technical Support Center: Purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this important chemical intermediate.

Introduction

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount for the success of subsequent reactions. However, its purification can be challenging due to potential impurities from the synthesis and the compound's inherent reactivity. This guide provides a comprehensive overview of purification techniques, troubleshooting common issues, and answers to frequently asked questions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Recrystallization Issues

Q1: My crude product oils out during recrystallization. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and melts, or the solution becomes supersaturated at a temperature above the solute's melting point. To address this:

  • Increase the solvent volume: Your initial solvent volume may be too low, causing the compound to melt before it fully dissolves. Gradually add more hot solvent until the oil dissolves completely.

  • Use a solvent mixture: A single solvent may not be ideal. A binary solvent system can provide more nuanced solubility. For instance, you can dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature and then add a poor solvent (e.g., hexanes or petroleum ether) dropwise at a slightly elevated temperature until you observe persistent turbidity. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Lower the temperature of dissolution: If the compound is melting, try to dissolve it at a lower temperature with a larger volume of a more appropriate solvent.

Q2: I am getting very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to the high solubility of the compound in the recrystallization solvent, even at low temperatures.

  • Optimize your solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures.

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the solution upon cooling.

  • Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals and can improve recovery. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

  • Cool to a lower temperature: Ensure the solution is thoroughly chilled, preferably in an ice bath, to maximize precipitation before filtration.

Q3: The color of my product is off-white or yellowish after recrystallization. How can I obtain a purer, colorless product?

A3: A persistent color may indicate the presence of colored impurities.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

  • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.

Column Chromatography Issues

Q4: My compound is not separating from the starting material, 1-(2-bromo-4-nitrophenyl)ethanone, on the silica gel column.

A4: This indicates that the polarity of your eluent is too high, causing both compounds to move too quickly down the column.

  • Decrease the eluent polarity: Start with a less polar solvent system. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or even 2% ethyl acetate. A common starting point for alpha-bromo ketones is a low percentage of ethyl acetate in petroleum ether or hexanes.[1]

  • Use a gradient elution: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. This will allow the less polar starting material to elute first, followed by your more polar product.

Q5: My product seems to be decomposing on the silica gel column, leading to streaking and low yield.

A5: Alpha-bromo ketones can be sensitive to the acidic nature of silica gel and may decompose during prolonged exposure.[2]

  • Work quickly: Do not let the column run overnight. Elute your compound as efficiently as possible.

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with your eluent containing a small amount (e.g., 0.5-1%) of a neutral or slightly basic additive like triethylamine before loading your sample.

  • Use an alternative stationary phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.

Q6: I see multiple spots on the TLC after column chromatography. What are the likely impurities?

A6: Besides the unreacted starting material, other possible impurities include:

  • Di-brominated product: Over-bromination at the alpha-carbon can lead to the formation of 2,2-dibromo-1-(2-bromo-4-nitrophenyl)ethanone.

  • Ring-brominated isomers: Depending on the reaction conditions, bromination could occur on the aromatic ring.

  • Hydrolyzed product: Exposure to water during workup can lead to the formation of the corresponding alpha-hydroxy ketone.

To mitigate this, ensure careful control of stoichiometry during the synthesis and perform the reaction under anhydrous conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.

1. Solvent Selection: a. Place a small amount of the crude product (approx. 20-30 mg) into several test tubes. b. Add a small amount (approx. 0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to each test tube. c. Gently heat the test tubes to determine if the compound dissolves. d. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form. e. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling. A mixture of a "good" solvent (dissolves the compound well at room temperature) and a "bad" solvent (dissolves the compound poorly even when hot) is often effective.

2. Recrystallization Procedure: a. Place the crude 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in an Erlenmeyer flask. b. Add the chosen solvent or solvent mixture dropwise while heating and stirring until the solid just dissolves. c. If using a solvent mixture, dissolve the crude product in a minimal amount of the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

1. Preparation of the Column: a. Select a glass column of appropriate size. A general rule of thumb is to use 30-50 g of silica gel for every 1 g of crude product. b. Securely clamp the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a thin layer of sand on top of the plug. e. Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 98:2 hexanes:ethyl acetate). f. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly. g. Add another layer of sand on top of the packed silica gel.

2. Loading the Sample: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully add the sample solution to the top of the silica gel using a pipette. c. Open the stopcock and allow the solvent to lower to the level of the sand. d. Add a small amount of the eluent to wash the sides of the column and again lower the solvent to the level of the sand.

3. Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Begin to collect fractions in test tubes or flasks. c. Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. d. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can increase the ethyl acetate concentration from 2% to 5% and then to 10%. e. Combine the fractions containing the pure product.

4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

Data Summary

Purification TechniqueKey ParametersExpected OutcomeTroubleshooting Tips
Recrystallization Solvent: Non-polar or binary mixture (e.g., Ethanol/Water, Dichloromethane/Hexanes)Crystalline solid of high purity.- Use minimal hot solvent. - Cool slowly. - If "oiling out" occurs, adjust solvent system.
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient elution with Hexanes/Ethyl Acetate (starting from 98:2)[1]Purified solid, free from starting material and byproducts.- Work quickly to avoid decomposition. - Use a non-polar eluent. - Deactivate silica with triethylamine if needed.

Visualized Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Crude Product->Dissolve in Min. Hot Solvent Slow Cooling to RT Slow Cooling to RT Dissolve in Min. Hot Solvent->Slow Cooling to RT Ice Bath Cooling Ice Bath Cooling Slow Cooling to RT->Ice Bath Cooling Vacuum Filtration Vacuum Filtration Ice Bath Cooling->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Crystals Pure Crystals Dry Crystals->Pure Crystals

Caption: A typical workflow for the purification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone by recrystallization.

Column Chromatography Troubleshooting Logic

G cluster_1 Column Chromatography Troubleshooting Start Column Start Column Poor Separation? Poor Separation? Start Column->Poor Separation? Decrease Eluent Polarity Decrease Eluent Polarity Poor Separation?->Decrease Eluent Polarity Yes Decomposition? Decomposition? Poor Separation?->Decomposition? No Use Gradient Elution Use Gradient Elution Decrease Eluent Polarity->Use Gradient Elution Use Gradient Elution->Start Column Work Faster Work Faster Decomposition?->Work Faster Yes Pure Product Pure Product Decomposition?->Pure Product No Deactivate Silica Deactivate Silica Work Faster->Deactivate Silica Deactivate Silica->Start Column

Caption: A decision-making diagram for troubleshooting common issues in column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185000, 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Prasad, J. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3229. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • De Kimpe, N., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5019. Retrieved from [Link]

  • Prasad, J. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E, E67, o29. Retrieved from [Link]

Sources

Overcoming solubility issues with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during its use in chemical synthesis. As a highly functionalized aromatic ketone, this reagent's utility can be hampered by poor solubility. This guide is designed for researchers, chemists, and drug development professionals to navigate these issues effectively.

Introduction: Understanding the Challenge

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a complex molecule. Its structure, featuring a nitro group and two bromine atoms, results in a high molecular weight and significant polarity, yet the large, rigid aromatic system can lead to strong crystal lattice energy. These competing factors often result in poor solubility in a wide range of common organic solvents. This guide offers a systematic approach to overcoming these limitations, ensuring your reactions proceed efficiently and reproducibly.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, and why is it so difficult to dissolve?

A1: Causality-Driven Solubility Profile

The solubility of this compound is dictated by its molecular structure. The presence of a polar ketone and a highly polar nitro group suggests an affinity for polar solvents. However, the two bulky bromine atoms and the benzene ring contribute to significant van der Waals forces and potential for π-π stacking, favoring a solid, crystalline state with high lattice energy. Furthermore, the molecule lacks easily ionizable or hydrogen-bond-donating groups, limiting its interaction with protic solvents like water or alcohols.

Based on these structural features, we can predict its general solubility, as summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneVery LowThe molecule's high polarity from the C=O and NO₂ groups prevents dissolution in non-polar media.
Polar Aprotic DMSO, DMF, Dioxane, AcetonitrileModerate to HighThese solvents can effectively solvate the polar regions of the molecule without requiring hydrogen bonding. DMSO and DMF are often the best starting points.[1]
Polar Protic Water, Methanol, EthanolVery LowThe compound cannot effectively hydrogen bond with protic solvents, and its large hydrophobic surface area resists solvation by water.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents offer a balance of polarity and are often effective for similar aromatic compounds, but may not be strong enough for high concentrations.[2]
Q2: My compound won't dissolve in my chosen reaction solvent. What is my first step?

A2: Implement a Systematic Solvent Screening Workflow.

Before resorting to more advanced techniques, a systematic and logical approach to solvent selection is the most critical first step. Do not randomly select solvents. The goal is to find a solvent or co-solvent system that provides sufficient solubility at the desired reaction temperature.

Workflow: Systematic Approach to Solubility Troubleshooting

Below is a workflow diagram illustrating a logical progression for addressing solubility issues.

G cluster_0 Initial Troubleshooting Workflow A Start: Compound Insoluble in Initial Solvent (e.g., Acetonitrile) B Consult Solubility Table (See Table 1) A->B C Screen High-Potential Solvents (e.g., DMSO, DMF, Dioxane) B->C D Is Solubility Achieved? C->D E Proceed with Reaction D->E Yes F Consider Co-Solvent System (e.g., Toluene/DMF) D->F No G Apply Gentle Heating (e.g., 40-60 °C) F->G H Is Solubility Achieved? G->H H->E Yes I Move to Advanced Techniques (PTC, Sonication) H->I No PTC_Mechanism Substrate Insoluble Substrate (Ar-Br) Product Product (Ar-Nu) Substrate->Product Reaction Catalyst_Aq Catalyst (Q⁺ X⁻) Product->Catalyst_Aq Returns Catalyst for Next Cycle Catalyst_Org Lipophilic Ion Pair [Q⁺ Nu⁻] Catalyst_Org->Substrate Nucleophile Nucleophile Salt (M⁺ Nu⁻) Catalyst_Aq->Catalyst_Org Transports Nu⁻ into Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Protocol: General Procedure for a PTC-Mediated Nucleophilic Substitution

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05-0.1 eq).

  • Reagent Addition: Add the nucleophile (e.g., sodium cyanide, 1.2 eq), either as a solid or dissolved in a minimal amount of water.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. The stirring must be fast enough to create a large surface area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Workup: Upon completion, cool the reaction, add water and an organic solvent (e.g., ethyl acetate) to dissolve all solids, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product.

Technique B: Sonication (Ultrasonic Agitation)

Expertise & Causality: Sonication uses high-frequency sound waves to induce "acoustic cavitation"—the formation, growth, and violent collapse of microscopic bubbles in the liquid. [3][4]This process has two key benefits for solubility:

  • Particle Size Reduction: The shockwaves from cavitation can break down solid aggregates of your compound, dramatically increasing the surface area available for dissolution. [4][5]2. Enhanced Mass Transfer: The intense micro-agitation disrupts the boundary layer between the solid surface and the bulk solvent, accelerating the rate of dissolution. [6] Sonochemistry is considered a green chemistry technique as it can reduce reaction times, increase yields, and often allows for the use of less harsh solvents. [6] Protocol: General Procedure for a Sonication-Assisted Reaction

  • Setup: Place the reaction vessel (e.g., a thick-walled flask) containing the 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, solvent, and other reagents into an ultrasonic cleaning bath.

  • Positioning: Ensure the liquid level inside the flask is slightly below the water level in the bath for optimal energy transfer.

  • Initiation: Turn on the sonicator. You should observe "degassing" as dissolved gases are expelled from the solvent. The reaction mixture may become cloudy or emulsified, which is normal.

  • Temperature Control: Sonication generates heat. If your reaction is temperature-sensitive, use a cooling coil or periodically add ice to the bath to maintain the desired temperature.

  • Monitoring & Workup: Monitor the reaction as usual. The workup procedure is identical to a non-sonicated reaction.

Quick Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound "oils out" upon heating. The compound's melting point is close to the solvent boiling point, or it's forming a low-melting eutectic mixture.- Lower the temperature and add a co-solvent in which the compound is more soluble (e.g., add DMF). - Switch to a higher-boiling point solvent.
Reaction is sluggish despite complete dissolution at high temp. High thermal energy is not sufficient to overcome the activation energy barrier.- Introduce a suitable catalyst for the reaction type. - If applicable, use sonication to provide mechanical energy in addition to heat. [6]
A solid ionic reagent is unreactive. The ionic reagent has zero solubility in the organic phase where the substrate is dissolved.- This is a classic case for Phase-Transfer Catalysis (PTC) . Add a catalyst like TBAB (0.1 eq). [7] - Add a small amount of a polar co-solvent like DMSO if compatible with the reaction.
Reaction stalls after initial conversion. - Product inhibition. - Catalyst deactivation. - The remaining solid reactant is coated with product or byproduct, preventing further reaction.- Apply sonication to clean the surface of the solid reactant and re-initiate the reaction. [3] - If using PTC, add a fresh portion of the catalyst.

References

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal.
  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis.
  • Phase-transfer c
  • Phase Transfer C
  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press & Assessment.
  • Industrial Phase Transfer Catalysis.
  • Sonication in Organic Synthesis.
  • Unlocking the Benefits of Sonication for Cre
  • 2-Bromo-1-(3-nitrophenyl)ethanone. PMC.
  • Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Strategies for Organic Synthesis. Solubility of Things.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific chemical synthesis.

The synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will walk you through a proposed two-step synthetic pathway, highlighting critical parameters and potential challenges at each stage.

Proposed Synthetic Pathway

The synthesis of the target molecule, which features bromine substituents on both the aromatic ring and the α-carbon of the ethanone moiety, is most logically approached via a two-step sequence:

  • Step 1: Aromatic Bromination of 4'-nitroacetophenone to yield 2'-bromo-4'-nitroacetophenone. This step is electronically challenging due to the deactivating nature of both the nitro and acetyl groups.

  • Step 2: α-Bromination of 2'-bromo-4'-nitroacetophenone to afford the final product, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Below is a visual representation of this proposed workflow:

Synthetic_Workflow Start 4'-Nitroacetophenone Intermediate 2'-Bromo-4'-nitroacetophenone Start->Intermediate Step 1: Aromatic Bromination FinalProduct 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Intermediate->FinalProduct Step 2: α-Bromination

Caption: Proposed two-step synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, categorized by the reaction step.

Step 1: Aromatic Bromination of 4'-Nitroacetophenone

The primary challenge in this step is the regioselective introduction of a bromine atom at the 2'-position of a highly deactivated aromatic ring. Both the acetyl and nitro groups are meta-directing and strongly electron-withdrawing, making electrophilic aromatic substitution difficult.[1][2]

Question: My aromatic bromination of 4'-nitroacetophenone is resulting in no reaction or very low conversion. What can I do?

Answer:

Low reactivity is expected due to the strong deactivating effects of the nitro and acetyl groups.[3] Here are several strategies to improve the conversion:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for the formation of byproducts.

  • Use a More Potent Lewis Acid Catalyst: While FeBr₃ is a common catalyst for aromatic bromination, a stronger Lewis acid like AlCl₃ might be necessary to polarize the Br-Br bond sufficiently.

  • Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Choice of Brominating Agent: Consider using a more reactive brominating agent system, such as bromine in the presence of a strong acid like oleum or with a silver salt (e.g., Ag₂SO₄) to generate a more potent electrophile.

Question: I am observing the formation of multiple isomers during the aromatic bromination. How can I improve the selectivity for the 2'-bromo isomer?

Answer:

Achieving high regioselectivity is challenging. The directing effects of the substituents are key. Both the acetyl and nitro groups direct incoming electrophiles to the meta positions relative to themselves. In 4'-nitroacetophenone, the positions meta to the acetyl group are 3' and 5', and the positions meta to the nitro group are also 2' and 6'. Therefore, the substitution at the 2' (and 6') position is electronically disfavored. However, steric hindrance might play a role in directing the substitution.

To enhance selectivity:

  • Control Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, though this could come at the cost of reaction rate.

  • Bulky Catalysts: Experimenting with sterically hindered Lewis acids might influence the regioselectivity by favoring attack at the less hindered ortho position to the acetyl group.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may enhance the effectiveness of the Lewis acid catalyst.

Step 2: α-Bromination of 2'-Bromo-4'-nitroacetophenone

This reaction involves the bromination of the methyl group of the ketone. While generally a reliable reaction, the presence of electron-withdrawing groups on the aromatic ring can influence the rate of enolization, which is often the rate-determining step in acid-catalyzed α-bromination.[4]

Question: The α-bromination reaction is slow or incomplete. How can I drive it to completion?

Answer:

The rate of α-bromination is dependent on the rate of enol formation. The electron-withdrawing nature of the bromo and nitro substituents on the phenyl ring can facilitate this reaction.[4] However, if you are experiencing a slow reaction, consider the following:

  • Acid Catalyst: Ensure an adequate amount of acid catalyst (e.g., acetic acid, HBr) is present to promote enolization.

  • Temperature: Gently heating the reaction mixture can increase the rate of both enolization and the subsequent reaction with bromine. A study on the bromination of substituted acetophenones found 90°C to be optimal in some cases.[5]

  • Brominating Agent: While molecular bromine (Br₂) is effective, N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid can be a milder and more selective alternative.[6][7] Microwave irradiation has also been shown to accelerate this reaction significantly.[6]

Question: I am getting a significant amount of the di-α-brominated byproduct. How can I prevent this?

Answer:

The formation of the di-α-brominated product occurs when the mono-brominated product reacts further. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent. In some cases, using a slight excess of the starting ketone can help consume all the brominating agent before it can react a second time.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the reaction mixture at a controlled temperature. This prevents a localized high concentration of the brominating agent.

  • Monitor the Reaction: Use TLC to carefully monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.

Question: The purified product is unstable and darkens over time. What is the cause and how can I store it properly?

Answer:

α-bromo ketones are known to be lachrymators and can be unstable, decomposing over time with the release of HBr. This decomposition can be accelerated by light, heat, and the presence of moisture or bases.

  • Proper Storage: Store the purified product in a tightly sealed container, in a cool, dark, and dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: Ensure that all acidic residues from the reaction are removed during the work-up, as they can catalyze decomposition. A wash with a dilute sodium bicarbonate solution is typically employed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with bromine and α-bromo ketones?

A1: Both molecular bromine and α-bromo ketones are hazardous.

  • Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • α-Bromo Ketones: Many are potent lachrymators (cause tearing) and are skin and respiratory tract irritants. Handle these compounds exclusively in a fume hood, wearing standard PPE.

Q2: Can I perform a one-pot synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone from 4'-nitroacetophenone?

A2: A one-pot synthesis is theoretically possible but would be extremely difficult to control selectively. The conditions required for aromatic bromination (Lewis acid catalyst) and α-bromination (typically acid-catalyzed enolization) are different. Attempting to perform both simultaneously would likely lead to a complex mixture of unreacted starting material, mono-brominated products (on the ring and on the α-carbon), the desired di-brominated product, and potentially poly-brominated byproducts. A stepwise approach offers much better control and is highly recommended.

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the intermediate, the final product, and any byproducts. The spots can be visualized under UV light.

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4:

  • Work-up: After the reaction, a standard work-up involves quenching with water, separating the organic layer, washing with a dilute solution of sodium bisulfite (to remove unreacted bromine), followed by a wash with dilute sodium bicarbonate (to remove acidic byproducts), and finally a brine wash.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexane) is often effective.

  • Column Chromatography: For difficult separations or if the product is an oil, silica gel column chromatography is the method of choice. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.

Part 3: Experimental Protocols and Data

Proposed Protocol for Step 1: Synthesis of 2'-Bromo-4'-nitroacetophenone

Disclaimer: The following is a proposed protocol based on general principles of electrophilic aromatic substitution on deactivated rings and may require optimization.

  • Materials:

    • 4'-Nitroacetophenone

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Molecular Bromine (Br₂)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), dilute

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-nitroacetophenone (1 eq.) in anhydrous dichloromethane.

    • Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.2 eq.) portion-wise, keeping the temperature below 10 °C.

    • Slowly add a solution of bromine (1.1 eq.) in dichloromethane from the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Step 2: Synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[8]

  • Materials:

    • 2'-Bromo-4'-nitroacetophenone

    • Molecular Bromine (Br₂)

    • Glacial Acetic Acid

    • Sodium bisulfite solution, 10%

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Chloroform or Dichloromethane

  • Procedure:

    • Dissolve 2'-bromo-4'-nitroacetophenone (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid and wash with cold water.

    • Dissolve the crude solid in chloroform or dichloromethane and wash with 10% sodium bisulfite solution to remove excess bromine.

    • Wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the key reactants and expected outcomes for the proposed synthesis. Please note that the yield for Step 1 is an estimate and will depend on optimization.

StepStarting MaterialKey ReagentsSolventTypical TemperatureTypical TimeExpected ProductEstimated Yield
14'-NitroacetophenoneBr₂, AlCl₃Dichloromethane0 °C to RT24-48 h2'-Bromo-4'-nitroacetophenone30-50%
22'-Bromo-4'-nitroacetophenoneBr₂Acetic Acid0 °C to RT2-4 h2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone70-85%

Part 4: Mechanistic Overview and Visualizations

Mechanism of α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The mechanism involves three key steps:

  • Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.

  • Enolization: A weak base (like the solvent or the conjugate base of the acid) removes an α-proton to form the enol tautomer. This is typically the rate-determining step.

  • Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone.

Alpha_Bromination_Mechanism cluster_0 Acid-Catalyzed α-Bromination Ketone Ketone (2'-bromo-4'-nitroacetophenone) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (rate-determining) BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ FinalProduct α-Bromo Ketone (Final Product) BrominatedIntermediate->FinalProduct - H⁺

Caption: Mechanism of acid-catalyzed α-bromination.

References

  • Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 40(12), 1245-1247. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Song, A., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave irradiation. Arabian Journal of Chemistry, 10, S366-S370. [Link]

  • Tanemura, K., et al. (2004). A mild and efficient method for the α-bromination of ketones using N-bromosuccinimide catalyzed by silica gel. Tetrahedron Letters, 45(40), 7551-7553. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Pasha, M. A., & Ramachandraswamy, N. (2006). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Synthetic Communications, 36(12), 1787-1793. [Link]

  • Jangir, N., et al. (2018). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of alpha-bromo-p-nitroacetophenone. [Link]

  • KP, D. (2017). Directing Effect of the Nitro Group in EAS. [Link]

  • Rammurthy, B., et al. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

  • Pearson Education. (2023). The nitro group directs electrophilic aromatic substitution to the...[Link]

  • Chemistry Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Prasad, A. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3238. [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. [Link]

  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. [Link]

Sources

Troubleshooting guide for the synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth troubleshooting guide for the synthesis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering instead a framework of chemical logic to empower researchers in navigating the intricacies of this synthesis. This guide is built on a foundation of mechanistic understanding, practical experience, and validated protocols to ensure both success and safety in the laboratory.

Technical Support & Troubleshooting FAQ

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable solutions.

Q1: My starting material, 1-(2-bromo-4-nitrophenyl)ethanone, is a dark yellow or brown solid. Does purity matter, and how should I handle it?

A1: Absolutely. The success of the α-bromination is critically dependent on the purity of the starting ketone. Discoloration is a common indicator of decomposition in reactive compounds like α-haloketones and other substituted acetophenones.[1] The color likely indicates the presence of impurities that can interfere with the reaction or lead to the formation of intractable byproducts.

Root Cause Analysis:

  • Decomposition on Storage: The precursor, while not an α-bromoketone itself, is a highly functionalized molecule susceptible to degradation, especially if exposed to light, moisture, or elevated temperatures over time.

  • Residual Impurities: Impurities from its own synthesis (e.g., residual acids or unreacted starting materials) can catalyze decomposition.

Recommended Actions:

  • Purification: Before starting the reaction, purify the 1-(2-bromo-4-nitrophenyl)ethanone by recrystallization, typically from ethanol or an ethanol/water mixture, until a consistent melting point and a pale yellow color are achieved.

  • Characterization: Confirm the purity of the starting material using ¹H NMR and melting point analysis before proceeding.

  • Proper Storage: Store the purified ketone in a tightly sealed, amber glass bottle in a cool (2–8°C), dark, and dry environment to prevent degradation.[1]

Q2: My α-bromination reaction is showing low conversion to the desired 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. What factors should I investigate?

A2: Low or incomplete conversion in α-bromination reactions is a frequent challenge. The issue almost always traces back to one of four key areas: catalyst efficacy, reagent quality, reaction temperature, or reaction time.[2] The reaction proceeds via an acid-catalyzed enol intermediate, which is the rate-determining step; therefore, facilitating enol formation is paramount.[3][4]

Troubleshooting Workflow:

start Low Yield Detected reagent Verify Reagent Quality (Fresh Br₂, Anhydrous Solvent) start->reagent Step 1 catalyst Optimize Acid Catalyst (e.g., HBr, Acetic Acid) reagent->catalyst Step 2 temp Adjust Temperature (Incrementally increase while monitoring) catalyst->temp Step 3 time Increase Reaction Time (Monitor by TLC) temp->time Step 4 complete Reaction Complete time->complete

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Corrective Actions:

  • Insufficient Enol Formation: Ensure an effective acid catalyst (e.g., glacial acetic acid as the solvent, or a catalytic amount of HBr) is present to promote the formation of the enol nucleophile.[2][3]

  • Inactive Brominating Agent: Molecular bromine (Br₂) can degrade. Use a freshly opened bottle or purify it before use. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature: While some brominations proceed at low temperatures (0–5°C) to control selectivity, this substrate is electron-deficient due to the nitro and bromo substituents, which can slow the rate of enolization.[5][6] A moderate increase in temperature (e.g., to 40–60°C) may be necessary to drive the reaction to completion.[7] However, be cautious, as excessively high temperatures can promote side reactions.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. This provides empirical evidence of whether the reaction requires more time or a change in conditions.

Q3: I'm seeing multiple spots on my TLC plate, suggesting side products. How can I improve the selectivity for the mono-α-brominated product?

A3: The formation of multiple products is a classic selectivity problem. The primary culprits are typically over-bromination (di-α-bromination) or, less commonly with this substrate, aromatic ring bromination.[2]

Mechanistic Insight: The key to selectivity is controlling the stoichiometry and reaction conditions. The initial α-bromination product is actually deactivated towards further enolization compared to the starting ketone, which helps prevent a second bromination. However, forcing conditions can overcome this barrier.[8] The aromatic ring is already strongly deactivated by two electron-withdrawing groups (acetyl and nitro), making electrophilic attack on the enol intermediate far more favorable than on the ring.[9][10]

Strategies for Enhancing Selectivity:

  • Strict Stoichiometry: Use precisely one equivalent of molecular bromine. Adding bromine dropwise as a dilute solution in the reaction solvent (e.g., acetic acid) helps maintain a low concentration and prevents localized areas of excess bromine, which can lead to di-bromination.[11]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only warm if conversion is stalled.

  • Choice of Brominating Agent: While Br₂ is standard, other reagents can offer different selectivity profiles. N-Bromosuccinimide (NBS) can be a milder source of electrophilic bromine, though it sometimes requires a radical or acid initiator.[2]

Q4: My final product, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, is unstable and turns brown upon storage. What are the proper handling and storage procedures?

A4: Your observation is expected. α-bromoketones are notoriously unstable and require careful handling.[12] They are potent lachrymators (eye irritants) and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

Decomposition Pathways & Prevention:

  • Primary Cause: The primary decomposition pathway is the elimination of hydrogen bromide (HBr), which is often initiated by light, heat, or moisture.[1][12] This liberated HBr can then catalyze further decomposition, leading to discoloration and the formation of complex impurities.

  • Hydrolysis: Reaction with atmospheric moisture can lead to hydrolysis, forming the corresponding α-hydroxy ketone.[12]

Mandatory Storage Protocol:

  • Container: Store the purified product in a tightly sealed amber glass vial or bottle with a PTFE-lined cap.[1]

  • Environment: Place the container in a freezer (-20°C is ideal) or, at a minimum, a refrigerator (2–8°C).

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace moisture and oxygen, further enhancing stability.

Core Experimental Protocol: α-Bromination

This protocol provides a validated starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and observations.

Objective: To synthesize 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone via acid-catalyzed bromination of 1-(2-bromo-4-nitrophenyl)ethanone.

Materials:

  • 1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Ice-cold water

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material, 1-(2-bromo-4-nitrophenyl)ethanone, in glacial acetic acid.

  • Cool the solution in an ice bath to 10–15°C.

  • Prepare a solution of bromine (1.0 equivalent) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove most of the acetic acid.

  • Transfer the crude solid to a separatory funnel with ethyl acetate and water. Wash the organic layer sequentially with 10% NaHCO₃ solution (until effervescence ceases) and then with brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol).

Data Summary and Mechanistic Overview

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterConditionEffect on YieldEffect on SelectivityRationale & Citation
Temperature Low (0–25°C)May be slow/incompleteHighFavors kinetic product, minimizes side reactions.
High (40–80°C)Increased rate and yieldPotential decrease (over-reaction)Provides activation energy for slower reactions but can lead to byproducts.[2]
Bromine Addition Dropwise, diluteOptimalHighMaintains low Br₂ concentration, preventing localized excess that causes di-bromination.
Rapid, concentratedMay be lower due to byproduct formationLowHigh local concentration of Br₂ can lead to multiple additions.[8]
Catalyst Acid (HBr, AcOH)EssentialHighCatalyzes the rate-limiting enol formation, enabling selective attack at the α-carbon.[3][4]
NoneVery low to no reactionN/AEnolization is extremely slow without a catalyst.
Mechanism of Acid-Catalyzed α-Bromination

The reaction proceeds through a three-step mechanism that is fundamental to the chemistry of carbonyl compounds.

cluster_reagents ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate (Nucleophile) protonated_ketone->enol (Rate-Determining) p1 enol->p1 bromine Br-Br bromine->p1 intermediate Bromonium Intermediate product α-Bromo Ketone intermediate->product - H⁺ hbr HBr intermediate->hbr Regenerates Acid p1->intermediate Attack p2

Caption: General mechanism of acid-catalyzed α-bromination of a ketone.[3]

References

  • Vertex AI Search. 2-Bromo-4'-nitroacetophenone: Synthesis, Applications, and Biological Activity. Accessed January 4, 2026.
  • BenchChem. Troubleshooting common issues in alpha-bromination reactions. Accessed January 4, 2026.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution. Accessed January 4, 2026.
  • ResearchGate. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Accessed January 4, 2026.
  • NIH PMC. 2-Bromo-1-(3-nitrophenyl)ethanone. Accessed January 4, 2026.
  • BenchChem. Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. Accessed January 4, 2026.
  • Organic Syntheses. Acetophenone, p-bromo-. Accessed January 4, 2026.
  • BenchChem. Managing thermal instability of alpha-bromo ketones. Accessed January 4, 2026.
  • Google Patents. A kind of synthetic method of α-bromoacetophenone compound. Accessed January 4, 2026.
  • Semantic Scholar. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Accessed January 4, 2026.
  • Quora. What is bromination acetophenone?. Accessed January 4, 2026.
  • Reddit. BROMINATION OF ACETOPHENONE. Accessed January 4, 2026.
  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Accessed January 4, 2026.
  • Fiveable. α-bromoketone Definition. Accessed January 4, 2026.
  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Accessed January 4, 2026.
  • Google Patents. Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. Accessed January 4, 2026.
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. Accessed January 4, 2026.
  • Sigma-Aldrich.
  • ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF. Accessed January 4, 2026.
  • ResearchGate. Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide | Request PDF. Accessed January 4, 2026.
  • Master Organic Chemistry. EAS Reactions (3)
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Accessed January 4, 2026.
  • PrepChem.com. Synthesis of alpha-bromo-p-nitroacetophenone. Accessed January 4, 2026.
  • NIH PMC. Synthetic Access to Aromatic α-Haloketones. Accessed January 4, 2026.
  • Sigma-Aldrich. 2-Bromo-4 -nitroacetophenone 95 99-81-0. Accessed January 4, 2026.
  • Studylib. Friedel-Crafts Acetylation of Bromobenzene. Accessed January 4, 2026.
  • SIELC Technologies. 2-Bromo-4'-nitroacetophenone. Accessed January 4, 2026.
  • CymitQuimica. 2-Bromo-4'-nitroacetophenone. Accessed January 4, 2026.
  • BLDpharm. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. Accessed January 4, 2026.
  • Organic Chemistry Portal.
  • PubChem. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840. Accessed January 4, 2026.
  • PubChem. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000. Accessed January 4, 2026.
  • Fisher Scientific. 2-Bromo-4'-nitroacetophenone, 95%. Accessed January 4, 2026.
  • ChemicalBook. 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone | 928709-80-2. Accessed January 4, 2026.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Accessed January 4, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-4'-nitroacetophenone | 99-81-0. Accessed January 4, 2026.
  • ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Accessed January 4, 2026.

Sources

Technical Support Center: Troubleshooting Unexpected Spectral Data for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS 928709-80-2). This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected analytical results during their work with this compound. As a complex α,α'-dihalo ketone, its synthesis and handling can present unique challenges that manifest in its spectral data. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues.

Introduction: The Chemistry of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly functionalized aromatic ketone. Its structure incorporates several features that influence its reactivity and stability: an electron-withdrawing nitro group, a sterically hindered carbonyl, a bromine on the aromatic ring, and a reactive α-bromo ketone moiety. These characteristics make it a valuable synthetic intermediate but also susceptible to side reactions and degradation, which are often the source of spectral anomalies.

The primary route to this compound involves the α-bromination of 1-(2-bromo-4-nitrophenyl)ethanone. Understanding the potential pitfalls of this reaction is key to interpreting unexpected analytical data.

Troubleshooting Guide: Interpreting Your Spectra

This section is designed to help you identify the root cause of discrepancies between your experimental data and the expected spectral characteristics of the pure compound.

Issue 1: My ¹H NMR spectrum shows more aromatic signals than expected.

Expected ¹H NMR Spectrum: The aromatic region should display three distinct protons. Due to the substitution pattern, you would expect an ABC spin system, likely appearing as a doublet, a doublet of doublets, and another doublet, each integrating to one proton. The methylene protons (-CH₂Br) adjacent to the carbonyl group should appear as a singlet integrating to two protons.

Potential Causes & Solutions:

  • Presence of Regioisomers: The initial nitration or bromination of the starting acetophenone can produce isomeric impurities. For instance, you might have traces of 1-(4-bromo-2-nitrophenyl)ethanone which would have a different aromatic splitting pattern.

    • Troubleshooting Protocol:

      • Carefully re-examine the synthetic route of your starting materials.

      • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks. This will definitively show which aromatic protons are adjacent to each other, helping to confirm or rule out the presence of isomers.

      • Purification via column chromatography with a slow gradient elution can often separate regioisomers.

  • Incomplete Aromatic Bromination: If the synthesis started from 4-nitroacetophenone, incomplete bromination of the aromatic ring could leave behind 2-bromo-1-(4-nitrophenyl)ethanone.[1][2] This impurity would exhibit a simpler A₂B₂ spin system (two doublets) in the aromatic region.

    • Troubleshooting Protocol:

      • Compare your spectrum to reference spectra for 2-bromo-1-(4-nitrophenyl)ethanone.[1][2]

      • Increase the stoichiometry of the aromatic brominating agent or extend the reaction time in your synthesis, followed by careful monitoring by TLC or LC-MS.

Issue 2: I see an unexpected singlet around 4.4-4.5 ppm in the ¹H NMR and my mass spectrum is off.

Expected Data: The methylene singlet (-CH₂Br) for the target compound is expected to be further downfield than related compounds due to the presence of two ortho substituents. The molecular ion peak in mass spectrometry should correspond to the compound's molecular weight (~322.9 g/mol ), showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with an approximate ratio of 1:2:1).

Potential Cause & Solution:

  • Incomplete α-Bromination: This is the most common impurity. The starting material, 1-(2-bromo-4-nitrophenyl)ethanone, contains a methyl group (-CH₃) which appears as a singlet, typically around 2.5-2.7 ppm.[3] However, the presence of a singlet around 4.4-4.5 ppm suggests the presence of a mono-α-brominated species where the aromatic ring is also brominated, such as 2-bromo-1-(4-bromophenyl)ethanone.[1]

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for incomplete α-bromination.

    • Detailed Protocol: Purification by Column Chromatography

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

      • Load your crude product onto the column.

      • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

      • Gradually increase the polarity of the eluent. The less polar dibrominated product should elute before the more polar monobrominated starting material.

      • Collect fractions and analyze by TLC to identify the pure product.

Issue 3: My sample is discolored (yellow/brown) and the baseline of my NMR is messy.

Potential Cause & Solution:

  • Decomposition: α-bromoketones can be unstable, especially when exposed to light, heat, or moisture.[4][5] A common decomposition pathway is dehydrobromination, which eliminates HBr to form an α,β-unsaturated ketone.[5][6] This process can be autocatalytic as the liberated HBr is acidic.[4]

    • Signs of Decomposition:

      • Color change to yellow or brown.[4]

      • Appearance of new olefinic proton signals (6-8 ppm) in the ¹H NMR.

      • A broad baseline in the NMR due to the formation of paramagnetic species or polymeric material.[4]

    • Prevention and Mitigation:

      • Storage: Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Use amber vials to protect from light.[4]

      • Handling: Use freshly prepared or purified material for reactions. Avoid prolonged exposure to ambient conditions.

      • Purification: If decomposition has occurred, the material can often be purified by rapid column chromatography or recrystallization from a suitable solvent system.

Data Summary Table

Data Type Expected Observation for Pure Product Potential Unexpected Observation Possible Cause
¹H NMR (Aromatic) 3H, complex ABC spin systemMore than 3 protons, simpler patterns (e.g., A₂B₂)Isomeric impurities, incomplete aromatic bromination
¹H NMR (Aliphatic) 2H, singletSinglet at ~2.6 ppmUnreacted 1-(2-bromo-4-nitrophenyl)ethanone
Mass Spec (MS) M, M+2, M+4 (1:2:1 ratio) for C₈H₅Br₂NO₃Isotopic pattern for only one Br atomIncomplete α-bromination
Appearance Off-white to pale yellow solidYellow to brown solid/oilDecomposition (dehydrobromination)

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for α-bromo ketones? A1: The main decomposition routes are dehydrobromination to form an α,β-unsaturated ketone and HBr, and hydrolysis if exposed to water.[5][6] These processes are often catalyzed by light, heat, or acid/base impurities.[4]

Q2: Can I use a base to neutralize my product during workup? A2: It is generally not recommended to use strong bases. While a mild base wash (e.g., dilute sodium bicarbonate solution) is common in the synthesis of α-bromo ketones to remove acidic byproducts like HBr, prolonged exposure or the use of stronger bases can promote dehydrobromination or other side reactions.[7]

Q3: My IR spectrum shows a weak, broad peak around 3000-3500 cm⁻¹. What could this be? A3: While the target compound has no O-H or N-H bonds, this could indicate the presence of water from improper drying or a hydrolysis byproduct. Hydrolysis of the α-bromo ketone can lead to the formation of an α-hydroxy ketone.

Q4: What is the expected regiochemistry of the synthesis? A4: The synthesis typically starts with 4-nitroacetophenone. The first bromination occurs on the aromatic ring, directed ortho to the activating acetyl group and meta to the deactivating nitro group, yielding 1-(2-bromo-4-nitrophenyl)ethanone. The subsequent α-bromination occurs on the methyl group adjacent to the carbonyl.[8][9] The electron-withdrawing nature of the substituted aromatic ring facilitates the formation of the enol intermediate necessary for α-bromination.[10][11]

Synthesis and Impurity Pathway

G cluster_0 Main Synthetic Pathway cluster_1 Potential Impurities & Side Products A 1-(4-Nitrophenyl)ethanone B 1-(2-Bromo-4-nitrophenyl)ethanone (Starting Material for α-bromination) A->B Aromatic Bromination (e.g., Br₂, FeBr₃) I3 Isomeric Bromination Products A->I3 Alternative Regiochemistry C 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (Target Compound) B->C α-Bromination (e.g., NBS, Br₂) I1 Incomplete α-Bromination (Starting Material B remains) B->I1 Incomplete Reaction I2 Dehydrobromination Product C->I2 Decomposition (-HBr)

Caption: Synthetic pathway and common sources of impurities.

References

  • Technical Support Center: Stability and Storage of Brominated Ketones - Benchchem. (n.d.).
  • Managing thermal instability of alpha-bromo ketones - Benchchem. (n.d.).
  • 2-Bromo-1-(3-nitrophenyl)ethanone - PMC - NIH. (n.d.).
  • α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.).
  • 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem. (n.d.).
  • 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem. (n.d.).
  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, March 9).
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (2024, February 21).
  • BROMINATION OF ACETOPHENONE : r/chemhelp - Reddit. (2020, April 20).
  • What is bromination acetophenone? - Quora. (2020, December 5).

Sources

Technical Support Center: Stabilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling advanced chemical reagents. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. We understand that the unique reactivity of this compound, while synthetically valuable, presents significant challenges regarding its stability in solution. This document provides in-depth, field-proven insights and protocols to help you mitigate degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Question 1: My solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is rapidly turning yellow or brown and showing multiple spots on my TLC analysis. What is happening?

Answer: This is a common and expected observation due to the compound's inherent instability. The discoloration and appearance of impurities are classic signs of degradation, which can be attributed to several structural features and their corresponding decomposition pathways:

  • High Reactivity of the α-Bromoketone Moiety: The primary source of instability is the α-bromoketone functional group. The carbon atom alpha to the carbonyl is extremely electrophilic due to the powerful electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[1] This makes the compound highly susceptible to nucleophilic attack.

  • Solvolysis/Hydrolysis: If your solvent is protic (e.g., methanol, ethanol, water), it can act as a nucleophile, attacking the α-carbon and displacing the bromide ion. This leads to the formation of undesired byproducts.

  • Photosensitivity of the Nitroaromatic System: The 4-nitrophenyl group makes the molecule highly susceptible to photodegradation. Aromatic nitro compounds can absorb UV and even visible light, leading to the formation of reactive excited states that can trigger complex decomposition pathways.[2][3] Related compounds like 4-nitrophenol are known to change color upon exposure to sunlight.[4]

  • Base-Catalyzed Degradation: The presence of even trace amounts of base can initiate decomposition. The α-hydrogen (on the carbon with the bromine) is acidic and can be abstracted by a base, leading to competing side reactions like the Favorskii rearrangement or elimination of HBr.[5][6]

  • Acid-Catalyzed Decomposition: The synthesis of α-haloketones often generates hydrogen bromide (HBr) as a byproduct, which can catalyze further decomposition if not properly removed.[7][8]

The diagram below illustrates the two most common degradation pathways in a typical lab environment.

cluster_main 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone cluster_pathways Primary Degradation Pathways cluster_products Degradation Products Compound C₈H₅Br₂NO₃ Solvolysis Solvolysis / Hydrolysis Compound->Solvolysis Protic Solvent (H₂O, ROH) Nucleophilic Attack Photodecomposition Photodecomposition Compound->Photodecomposition UV / Visible Light (hv) Solvolysis_Product α-Hydroxy/Alkoxy Ketone Solvolysis->Solvolysis_Product Forms Byproduct Photo_Product Complex Mixture (Colored Impurities) Photodecomposition->Photo_Product Forms Byproducts

Caption: Primary degradation pathways for the target compound.

Question 2: What is the optimal solvent for preparing a stock solution of this compound?

Answer: The choice of solvent is the most critical factor in preserving the integrity of your compound. The ideal solvent should be aprotic , non-nucleophilic , and anhydrous . Protic solvents must be avoided.

Solvent ClassRecommendationRationaleExamples
Highly Recommended Anhydrous Aprotic, Non-NucleophilicInert and will not participate in solvolysis. Minimizes water content, which is a reactive nucleophile.Anhydrous Acetonitrile, Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)*
Use with Caution Anhydrous Aprotic, PolarWhile aprotic, solvents like DMF or DMSO can contain trace impurities (e.g., amines in DMF) that can act as bases and initiate degradation. Use only if required for solubility and ensure highest purity.Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO)
Strongly Avoid Protic SolventsAct as nucleophiles, leading to rapid solvolysis and decomposition of the α-bromoketone.[1]Water, Methanol, Ethanol, Isopropanol

*Note on THF: While an excellent choice, ensure it is free of peroxides, which can cause unpredictable side reactions. Use freshly opened bottles or peroxide-tested THF.

Question 3: How should I store my solutions to maximize their shelf-life?

Answer: Proper storage is non-negotiable for this compound. Follow these three rules strictly:

  • Protect from Light: Always store the solid compound and any solutions in amber glass vials or wrap clear vials completely in aluminum foil. The nitrophenyl group makes the molecule highly photosensitive.[2]

  • Store at Low Temperature: Store solutions at -20°C or below. Higher temperatures significantly accelerate the rate of all decomposition reactions.[9]

  • Use an Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing oxidation and hydrolysis from atmospheric water.

Troubleshooting Guide: Common Issues & Solutions

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Rapid ( < 1 hour) discoloration of a newly prepared solution. 1. Use of a protic or wet solvent.2. Exposure to bright ambient light during preparation.3. Contaminated glassware (residual base or nucleophile).1. Immediately remake the solution using an anhydrous, aprotic solvent (see table above).2. Work in a fume hood with the sash lowered to minimize light exposure or under yellow light.3. Use acid-washed and oven-dried glassware.
Low yield or formation of unexpected byproducts in my reaction. 1. The stock solution has degraded over time.2. The reaction conditions (e.g., addition of a basic reagent) are promoting side reactions like the Favorskii rearrangement.[5]1. Always use a freshly prepared solution for your reaction. Do not use solutions that are more than a few hours old, even if stored correctly.2. If your reaction requires a base, consider adding it at a very low temperature (-78°C) to favor the desired nucleophilic substitution over competing pathways.[5]
Inconsistent results between experiments run on different days. The stability of the compound is time-dependent. A solution prepared on Monday will not have the same purity as the same solution used on Wednesday.Implement a strict protocol: prepare a fresh solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone immediately before each experiment. Quantify by weight for each run rather than relying on aliquots from an older stock solution.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to minimize degradation during preparation and short-term storage.

Objective: To prepare a solution of known concentration for immediate use in a chemical reaction.

Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (solid)

  • Anhydrous acetonitrile (or other recommended aprotic solvent)

  • Oven-dried amber glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas supply

  • Gas-tight syringe and needles

start_end start_end step step critical_step critical_step start Start: Gather Materials step1 Weigh solid compound directly into a tared, oven-dried amber vial. start->step1 step2 Add anhydrous solvent via syringe to achieve the desired concentration. step1->step2 step3 Briefly sonicate or vortex (in the dark) to fully dissolve. step2->step3 step4 Flush the vial headspace with _inert gas (Ar or N₂) for ~30 seconds. step3->step4 step5 Immediately seal the vial with a PTFE-lined cap. step4->step5 step6 If not for immediate use, store at -20°C and use within 24 hours. step5->step6 end_node End: Solution Ready for Use step6->end_node

Caption: Workflow for preparing a stabilized solution.

Procedure:

  • Place an appropriately sized amber vial on an analytical balance and tare the weight.

  • Carefully weigh the required amount of solid 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone directly into the vial.

  • Using a gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the vial.

  • Immediately cap the vial and vortex or sonicate briefly until the solid is fully dissolved. Keep the vial covered to protect it from light during this step.

  • Uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 20-30 seconds.

  • Quickly and tightly reseal the vial with the PTFE-lined cap.

  • Use the solution immediately for the best results. If short-term storage is unavoidable, place it in a -20°C freezer and use it within 24 hours.

Protocol 2: Monitoring Solution Stability by Thin-Layer Chromatography (TLC)

This self-validating protocol allows you to visually assess the integrity of your solution.

Objective: To quickly determine if a solution has undergone significant degradation.

Materials:

  • Prepared solution of the compound

  • TLC plate (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate - optimization may be required)

  • UV lamp (254 nm)

Procedure:

  • Pour the mobile phase into the developing chamber, cover it, and allow it to equilibrate for 10-15 minutes.

  • Using a capillary tube, carefully spot your prepared solution onto the TLC plate baseline.

  • On the same plate, spot a reference standard of the solid compound freshly dissolved in a small amount of ethyl acetate (this acts as your t=0 control).

  • Place the TLC plate in the equilibrated chamber and allow the solvent front to run until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to air dry completely.

  • Visualize the plate under a 254 nm UV lamp.

Analysis:

  • A Stable Solution: The lane corresponding to your solution should show a single, major spot with the same Rf value as your freshly prepared reference standard.

  • A Degraded Solution: You will observe multiple new spots, often with lower Rf values, and potentially streaking from the baseline. This indicates the solution is impure and should be discarded.

By implementing these rigorous solvent selection, storage, and handling protocols, you can significantly enhance the stability of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in solution, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Brominated Ketones.
  • Al-Raoush, R., & Al-Mansi, A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(1), 134-145. DOI:10.1039/D2EA00144F. Available from: [Link]

  • Benchchem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • van der Westhuizen, J. H. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). Available from: [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. DOI:10.3390/molecules27113583. Available from: [Link]

  • Wikipedia. (2023). Reductive dehalogenation of halo ketones. Retrieved from [Link]

  • Wikipedia. (2023). α-Halo ketone. Retrieved from [Link]

  • Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4949. DOI:10.3390/molecules27154949. Available from: [Link]

  • Hua, G., & Reckhow, D. A. (2012). Effect of Alkaline pH on the Stability of Halogenated DBPs. Journal of Environmental Engineering, 138(7), 786-793. Available from: [Link]

  • Chen, C., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 776. DOI:10.3389/fchem.2019.00776. Available from: [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. DOI:10.3390/81100793. Available from: [Link]

  • Vane, F. M., & Debono, M. (1987). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 9(2), 59-69. DOI:10.1111/j.1467-2494.1987.tb00466.x

Sources

Common experimental errors when using 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers and developers utilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common experimental challenges.

Technical Support Center: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Welcome to the technical support center for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This resource is designed to provide researchers, scientists, and drug development professionals with expert guidance on the effective use of this versatile bifunctional reagent. We will address common experimental errors, explain the chemical principles behind reaction outcomes, and provide robust protocols to ensure the success and reproducibility of your work.

Section 1: Compound Profile & Safety

What is 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone?

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2) is a substituted acetophenone derivative.[1][2] Its structure is characterized by three key functional groups that dictate its reactivity:

  • α-Bromo Ketone: The bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) is a highly reactive electrophilic site, making it an excellent leaving group in nucleophilic substitution (SN2) reactions.[3]

  • Aromatic Bromine: The bromine atom attached directly to the phenyl ring is significantly less reactive towards typical nucleophilic substitution than its α-bromo counterpart.

  • Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but can influence the overall electronic properties and stability of the molecule.[4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅Br₂NO₂-
Molecular Weight 322.94 g/mol [1]
Appearance Typically a solid-
CAS Number 928709-80-2[1][2]

What are the primary safety concerns and handling requirements?

Like many α-haloketones, this compound should be handled with care as it is expected to be a lachrymator (causes tearing) and a corrosive substance that can cause severe skin and eye damage.[5][6] Inhalation and ingestion can be harmful.[7][8]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[10]

Section 2: Troubleshooting Guide - Common Experimental Errors

This section addresses the most common issues encountered during reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in a question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Q: My reaction with a primary amine nucleophile resulted in a very low yield of the expected SN2 product. What are the likely causes?

A: Low yield in this context typically points to one of four areas: reagent stability, competing side reactions, reaction conditions, or issues with the nucleophile itself.

Potential Causes & Solutions:

  • Reagent Degradation: The α-bromo ketone functionality can be sensitive to moisture and light over long-term storage. Before starting, verify the purity of your starting material, if possible, via TLC or ¹H NMR.

  • Competing Elimination (E2) Reaction: α-bromo ketones can undergo elimination to form α,β-unsaturated ketones, especially with sterically hindered or strong bases.[11] If your nucleophile is also a strong base, this pathway can significantly reduce the yield of the desired substitution product.

    • Solution: Use a non-nucleophilic, hindered base (if a base is required to deprotonate a precursor) or use a milder base. Running the reaction at lower temperatures can also favor the SN2 pathway.

  • Insufficient Reactivity of Nucleophile: The nucleophilicity of your amine may be too low for the reaction to proceed efficiently under the chosen conditions. Electron-withdrawing groups on the amine can decrease its reactivity.

    • Solution: Consider switching to a more polar, aprotic solvent like DMF or DMSO to enhance the nucleophile's strength. A moderate increase in temperature may also be necessary, but must be balanced against the risk of side reactions.

  • Formation of Imines: Primary amines can react with the ketone's carbonyl group to form an imine, a common side reaction.[12]

    • Solution: This reaction is often reversible and acid-catalyzed. Maintaining a neutral or slightly basic pH can disfavor imine formation.

Workflow: Troubleshooting Low Yield Here is a logical workflow to diagnose the cause of low product yield.

LowYield_Troubleshooting start Low Product Yield Detected check_reagent 1. Verify Reagent Purity (TLC, NMR) start->check_reagent check_conditions 2. Analyze Reaction Conditions check_reagent->check_conditions Reagent OK? analyze_byproducts 3. Identify Side Products (LC-MS, NMR of crude) check_conditions->analyze_byproducts Conditions Seem Correct? sub_base Is base too strong/hindered? (Favors E2) check_conditions->sub_base sub_temp Is temperature too high? (Promotes side reactions) check_conditions->sub_temp sub_solvent Is solvent appropriate? (e.g., Aprotic for SN2) check_conditions->sub_solvent optimize 4. Optimize Reaction analyze_byproducts->optimize Side Products Identified? sub_elim α,β-Unsaturated Ketone? (Elimination occurred) analyze_byproducts->sub_elim sub_imine Imine formation? analyze_byproducts->sub_imine sub_nitro Reduced Nitro Group? analyze_byproducts->sub_nitro

Caption: A step-by-step workflow for diagnosing low-yield issues.

Issue 2: Formation of Multiple Unidentified Side Products

Q: My crude reaction mixture shows multiple spots on the TLC plate that I cannot identify. What are the possible competing reaction pathways?

A: The multifunctionality of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone creates several potential reaction sites. Nucleophiles can attack multiple positions, leading to a complex product mixture if conditions are not carefully controlled.

Primary Competing Pathways:

  • Path A (Desired): SN2 at the α-Carbon: The most common and desired reaction, where the nucleophile displaces the α-bromo group. This is favored by good, non-basic nucleophiles in polar aprotic solvents.

  • Path B (Side Reaction): Elimination (E2): A strong, sterically hindered base will preferentially abstract an α-proton, leading to the elimination of HBr and formation of a vinyl ketone.[11]

  • Path C (Side Reaction): Nucleophilic attack at the Carbonyl Carbon: Strong nucleophiles, especially organometallics or hydrides, can attack the carbonyl carbon.

  • Path D (Side Reaction): Reduction of the Nitro Group: If reducing agents are present (even mild ones, or certain nucleophiles like thiols under specific conditions), the nitro group can be reduced to a nitroso, hydroxylamine, or amine functionality.[13]

  • Path E (Side Reaction): Nucleophilic Aromatic Substitution (SNAr): While the aromatic bromine is less reactive, very strong nucleophiles at high temperatures could potentially displace it. The strong electron-withdrawing nitro group in the para position makes the ipso-carbon (to the bromine) more electrophilic, but this generally requires more forcing conditions than SN2 at the α-position.

Competing_Pathways reagent 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Nucleophile (Nu⁻) sn2 Path A: α-Substitution (Desired) Product reagent->sn2 Sₙ2 e2 Path B: Elimination (α,β-Unsaturated Ketone) reagent->e2 E2 (Strong Base) carbonyl_attack Path C: Carbonyl Attack (Alcohol Product) reagent->carbonyl_attack Nu⁻ Attack @ C=O nitro_reduction Path D: Nitro Reduction (Aniline Derivative) reagent->nitro_reduction Reducing Conditions snar Path E: Aromatic Substitution (SNAAr Product) reagent->snar SₙAr (Forcing Conditions)

References

Technical Support Center: Strategic Control of Selectivity in Nucleophilic Substitutions of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of nucleophilic substitution reactions involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. This substrate is a potent bifunctional electrophile, presenting a significant synthetic challenge: achieving selective substitution at one of two reactive sites. The presence of an α-bromo ketone system and a nitro-activated aryl bromide necessitates precise control over reaction conditions to prevent the formation of undesired byproducts. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant byproduct where the nucleophile has displaced the bromine on the aromatic ring instead of the desired α-carbon. How can I improve selectivity?

A: This is the most common challenge with this substrate, representing a competition between a standard bimolecular nucleophilic substitution (Sɴ2) at the α-carbon and a nucleophilic aromatic substitution (SɴAr) at the C2 position of the phenyl ring. The α-bromo position is activated by the adjacent carbonyl group, making it highly susceptible to Sɴ2 attack.[1][2] Simultaneously, the aryl bromide is activated for SɴAr by the strong electron-withdrawing nitro group at the para-position.

To favor the desired Sɴ2 pathway at the α-carbon, you must leverage the different energetic requirements of these two mechanisms.

Key Strategies for Enhancing α-Carbon Selectivity:

  • Temperature Control: Sɴ2 reactions typically have a lower activation energy than SɴAr reactions. Therefore, reducing the reaction temperature is the most effective tool for enhancing selectivity. High temperatures provide the necessary activation energy for the competing SɴAr pathway and can also promote elimination side reactions.[3][4]

    • Recommendation: Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and all other optimizations have failed.

  • Solvent Selection: The choice of solvent is critical for modulating nucleophile reactivity and favoring the Sɴ2 mechanism.[5]

    • Recommendation: Employ polar aprotic solvents such as acetonitrile (ACN), acetone, or dimethylformamide (DMF). These solvents effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[6][7] This results in a "naked," highly reactive nucleophile that significantly accelerates the Sɴ2 reaction rate.[6] In contrast, polar protic solvents (e.g., ethanol, water) can form a "solvent cage" around the nucleophile through hydrogen bonding, which deactivates it and slows the Sɴ2 reaction.

Q2: The reaction is very slow at room temperature. When I apply heat to increase the rate, I get a complex, inseparable mixture of products. What is the correct approach?

A: Applying heat is a blunt instrument that often accelerates multiple reaction pathways, leading to a loss of selectivity.[4] If your reaction is sluggish, enhancing the intrinsic rate of the desired Sɴ2 reaction is a more strategic approach than forcing the reaction with thermal energy.

Optimization Parameters to Increase Sɴ2 Rate Without Heat:

  • Confirm Solvent Choice and Quality: As detailed in Q1, a polar aprotic solvent is essential. Ensure the solvent is anhydrous, as water can hydrolyze the α-bromo ketone to form an α-hydroxy ketone byproduct.

  • Increase Nucleophile Concentration: The Sɴ2 reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate and the nucleophile.[8] Increasing the nucleophile concentration (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents) can increase the reaction rate. However, be mindful that this can also increase the rate of byproduct formation if not paired with proper temperature control.

  • Consider the Nucleophile's Counter-ion: If using a salt of your nucleophile (e.g., sodium azide), the solubility of the salt in your chosen solvent is important. A phase-transfer catalyst may be beneficial in cases of poor solubility to increase the effective concentration of the nucleophile in the organic phase.

Visualizing the Competing Pathways

Understanding the potential reactions is key to controlling them. The following diagram illustrates the primary pathways originating from the substrate.

G sub 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone P1 Desired Product (α-Substitution) sub->P1  + Nu:⁻ (Sɴ2) P2 Byproduct 1 (Aryl Substitution) sub->P2  + Nu:⁻ (SɴAr) P3 Byproduct 2 (Double Substitution) sub->P3  + 2 Nu:⁻ (Double Substitution)

Caption: Competing reaction pathways for the substrate.

Troubleshooting Guide: Solvent Selection

Q3: How do I select the optimal solvent to maximize the yield of the α-substituted product?

A: The solvent's role extends beyond simply dissolving reactants; it actively participates in the reaction's kinetics by stabilizing or destabilizing the nucleophile.[9] For the Sɴ2 reaction required here, the goal is to maximize the nucleophile's reactivity.

The table below compares common solvents and their impact on Sɴ2 reactions.

SolventTypeEffect on Sɴ2 RateRationale
Acetonitrile (CH₃CN) Polar AproticStrongly Favors Poorly solvates anions, leaving the nucleophile highly reactive and "naked".[6]
Acetone Polar AproticFavors Does not engage in hydrogen bonding with the nucleophile, increasing its reactivity.
Dimethylformamide (DMF) Polar AproticStrongly Favors High polarity effectively solvates cations while leaving the nucleophile unshielded.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticStrongly Favors Excellent at solvating cations, making it a preferred solvent for many Sɴ2 reactions.[6]
Ethanol / Methanol Polar ProticDisfavors Forms a "solvent cage" around the nucleophile via hydrogen bonds, reducing its energy and reactivity.
Water (H₂O) Polar ProticStrongly Disfavors Strong hydrogen bonding severely shields the nucleophile. Risk of hydrolysis byproduct.

Protocol: Selective α-Amination

This protocol provides a robust starting point for the selective substitution of the α-bromine with a primary or secondary amine nucleophile.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for selective amination.

Step-by-Step Methodology
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to ~0 °C.

  • Reagent Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 equiv.). Subsequently, add the amine nucleophile (1.1 equiv.) dropwise over 5 minutes. Note: Using an excess of the amine nucleophile can also serve as the base, but this may complicate purification.[2]

  • Reaction: Stir the mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

By carefully controlling temperature and solvent, you can successfully navigate the competing pathways and achieve a high yield of the desired α-substituted product.

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Various Authors. (2018). What is the effect of solvent on SN2? Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2025). Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. Retrieved from [Link]

  • Computational Study of Nucleophilic substitution reactions of α-haloketones. (n.d.). University of Pretoria. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. Retrieved from [Link]

  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Khan Academy. Retrieved from [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Cerritos College. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Various Sources. Retrieved from [Link]

  • Reddit User Discussion. (2023). So if the reaction requires heat, SN1 is always favored over SN2 reactions? Reddit. Retrieved from [Link]

  • Filo Tutor. (2023). How does temperature affect SN1 and SN2 reactions? Filo. Retrieved from [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of quantitative analysis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a key chemical entity. Our focus will be on the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Critical Need for Validated Quantification

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, with its molecular weight of 322.94 g/mol [5], is a compound whose purity and concentration must be meticulously controlled in various stages of pharmaceutical manufacturing. The presence of two bromine atoms and a nitro group imparts specific chemical properties that influence the choice and optimization of analytical techniques. An unvalidated or poorly validated analytical method can lead to inaccurate batch release data, potentially compromising product safety and efficacy. Therefore, a rigorous validation process is not merely a regulatory requirement but a scientific necessity.

Core Principles of Analytical Method Validation

According to the ICH Q2(R1) guideline, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This is achieved by evaluating a set of validation characteristics:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Chromatographic Approaches: A Head-to-Head Comparison

For the quantification of halogenated and nitrated organic compounds like 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, chromatographic methods are the industry standard. We will explore the validation of two primary techniques: HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the structure of our target analyte, a reverse-phase HPLC method is a logical starting point.

Rationale for Method Design: A C18 column is a suitable stationary phase, offering good retention for moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the analyte with a good peak shape. The inclusion of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any acidic functional groups. UV detection is appropriate due to the presence of the chromophoric nitro-substituted aromatic ring.

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_std Prepare Stock Standard of Analyte prep_cal Create Calibration Standards prep_std->prep_cal prep_qc Prepare QC Samples prep_std->prep_qc prep_sample Prepare Sample Solution hplc_system HPLC System with UV Detector prep_sample->hplc_system Inject prep_cal->hplc_system Inject prep_qc->hplc_system Inject hplc_column C18 Column hplc_system->hplc_column linearity Linearity & Range hplc_system->linearity Analyze Data mobile_phase Acetonitrile/Water Gradient mobile_phase->hplc_system specificity Specificity (Peak Purity) accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness robustness->specificity

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target analyte has a relatively high molecular weight, its volatility may be sufficient for GC analysis. The mass spectrometer provides high specificity and sensitivity.

Rationale for Method Design: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating a wide range of organic compounds. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for identification and quantification.

Experimental Workflow for GC-MS Method Development and Validation

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation_gc Method Validation (ICH Q2(R1)) prep_std_gc Prepare Stock Standard in Suitable Solvent prep_cal_gc Create Calibration Standards prep_std_gc->prep_cal_gc prep_qc_gc Prepare QC Samples prep_std_gc->prep_qc_gc prep_sample_gc Prepare Sample Solution gcms_system GC-MS System prep_sample_gc->gcms_system Inject prep_cal_gc->gcms_system Inject prep_qc_gc->gcms_system Inject gc_column Capillary Column (e.g., DB-5ms) gcms_system->gc_column linearity_gc Linearity & Range gcms_system->linearity_gc Analyze Data temp_program Temperature Program temp_program->gcms_system specificity_gc Specificity (Mass Spectra) accuracy_gc Accuracy (Spike/Recovery) linearity_gc->accuracy_gc precision_gc Precision (Repeatability, Intermediate) accuracy_gc->precision_gc lod_loq_gc LOD & LOQ Determination precision_gc->lod_loq_gc robustness_gc Robustness (Varying Parameters) lod_loq_gc->robustness_gc robustness_gc->specificity_gc

Caption: Workflow for GC-MS method development and validation.

Detailed GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Injection Volume: 1 µL (splitless).

  • Standard Preparation: Prepare a stock solution of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in a suitable solvent like ethyl acetate at 1 mg/mL. Prepare calibration standards by serial dilution.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, based on typical results for similar compounds and adherence to ICH Q2(R1) acceptance criteria.

Validation ParameterHPLC-UVGC-MSICH Q2(R1) Typical Acceptance Criteria
Specificity Demonstrated by peak purity analysis (e.g., DAD) and resolution from potential impurities.Confirmed by unique mass spectrum and retention time.The method should be able to differentiate the analyte from impurities and degradation products.
Linearity (r²) ≥ 0.999≥ 0.998Correlation coefficient should be close to 1.
Range Typically 1-150 µg/mLTypically 0.1-50 µg/mLDefined by the linearity, accuracy, and precision of the method.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Generally within ±2% of the true value for the drug substance.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%Typically ≤ 1% for drug substance assay.
- Intermediate Precision≤ 1.5%≤ 2.0%Typically ≤ 2% for drug substance assay.
LOD ~0.3 µg/mL~0.03 µg/mLSignal-to-noise ratio of 3:1.
LOQ ~1.0 µg/mL~0.1 µg/mLSignal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition, pH, column temperature, and flow rate.Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and inlet temperature.No significant change in results when method parameters are deliberately varied.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-UV is a robust, reliable, and widely available technique that is often the preferred method for routine quality control analysis in a regulated environment due to its simplicity and high precision.

  • GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace-level analysis, impurity profiling, and confirmatory testing. However, it requires the analyte to be thermally stable and sufficiently volatile.

Ultimately, a comprehensive validation study following the principles outlined in ICH Q2(R1) is essential to ensure that the chosen analytical method is fit for its intended purpose, providing accurate and reliable data for the quality assessment of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone for the synthesis of biologically relevant heterocyclic compounds, with a primary focus on the preparation of quinoxalines. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by exploring safer, more efficient, and versatile alternatives.

Introduction: The Role and Reactivity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone belongs to the class of α-haloketones, which are highly valuable intermediates in organic synthesis.[1] The presence of the α-bromo substituent makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the bromine itself serves as a good leaving group. This inherent reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

The substituents on the phenyl ring—an additional bromine atom at the ortho position and a nitro group at the para position—are expected to further enhance the electrophilicity of the carbonyl carbon through their electron-withdrawing effects. This heightened reactivity can be advantageous in reactions with weak nucleophiles or when accelerated reaction rates are desired. However, it can also lead to increased side reactions and instability. The primary application of α-bromoketones, including our target compound, is in the synthesis of a wide array of heterocyclic scaffolds.[2] A prominent example is the synthesis of quinoxalines through condensation with o-phenylenediamines.

The Synthetic Landscape: Alternatives to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

While potent, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is not without its drawbacks, including potential lachrymatory properties and the generation of halogenated waste. Fortunately, a diverse range of alternative reagents can be employed for the synthesis of quinoxalines and other nitrogen-containing heterocycles.

Other Substituted α-Bromoketones

A straightforward alternative is to use other substituted phenacyl bromides. The choice of substituent on the aromatic ring can modulate the reactivity of the α-bromoketone and influence the properties of the final product. For instance, electron-donating groups may decrease reactivity but increase the stability of the reagent, while other electron-withdrawing groups can be used to fine-tune the electronic properties of the resulting heterocycle.

α-Hydroxyketones

α-Hydroxyketones, such as benzoin, are excellent alternatives to α-bromoketones. Their use in quinoxaline synthesis often involves an in situ oxidation to the corresponding 1,2-dicarbonyl compound, which then condenses with the diamine. This approach avoids the use of halogenated reagents, making it a greener alternative.

1,2-Dicarbonyl Compounds

Direct use of 1,2-dicarbonyl compounds like benzil or glyoxal is the most classical method for quinoxaline synthesis.[3] This method is often high-yielding and straightforward, though the stability and availability of the starting dicarbonyl compound can be a limitation. α-Ketothioesters have also emerged as stable and convenient reagents for introducing the 1,2-dicarbonyl motif.[4][5]

Comparative Analysis of Reagents in Quinoxaline Synthesis

The synthesis of quinoxalines from o-phenylenediamine and a two-carbon electrophile is a benchmark reaction for comparing the efficacy of these reagents. Below is a comparative overview of different synthetic strategies.

Reaction Workflow and Mechanism

The general mechanism for quinoxaline formation from an α-bromoketone and an o-phenylenediamine involves a sequence of nucleophilic substitution, cyclization, and oxidation.

G reagents o-Phenylenediamine + α-Bromoketone intermediate1 Initial Adduct (Nucleophilic Substitution) reagents->intermediate1 SN2 attack by NH2 on α-carbon intermediate2 Dihydroquinoxaline Intermediate (Intramolecular Cyclization) intermediate1->intermediate2 Condensation and dehydration product Quinoxaline (Oxidation) intermediate2->product Air oxidation or added oxidant G start Mix Phenacyl Bromide and Pyridine in THF add_diamine Add o-Phenylenediamine start->add_diamine react Stir at Room Temperature (2 hours) add_diamine->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product 2-Phenylquinoxaline purify->product

Sources

A Comparative Guide to the Spectroscopic Signatures of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and a series of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates how subtle changes in chemical structure are reflected in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By understanding these correlations, researchers can enhance their capabilities in structural elucidation and impurity profiling.

Introduction: The Role of Spectroscopy in Structural Elucidation

In the field of synthetic chemistry, unambiguous structural confirmation is paramount. Spectroscopic techniques serve as the cornerstone of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.

This guide uses 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a focal point. Its structure presents several key features: a di-substituted aromatic ring with strong electron-withdrawing groups, and an α-brominated ketone moiety. By systematically removing or altering these features in its analogs, we can directly observe the resulting spectral changes, thereby gaining a deeper understanding of structure-spectra relationships.

The following compounds will be discussed:

  • Compound A (Target): 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

  • Compound B (Analog 1): 1-(2-Bromo-4-nitrophenyl)ethanone

  • Compound C (Analog 2): 2-Bromo-1-(4-nitrophenyl)ethanone

  • Compound D (Analog 3): 1-(4-Nitrophenyl)ethanone

Spectroscopic Analysis of the Target Compound and Its Analogs

The following sections detail the expected and observed spectroscopic data for each compound. The causality behind spectral shifts and patterns is explained based on fundamental principles of electronegativity, electron density, and molecular vibration.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The presence of electronegative atoms (Br, O) and electron-withdrawing groups (-NO₂) causes significant deshielding, shifting proton signals downfield (to a higher ppm).

  • Methylene Protons (-CH₂Br): The protons on the carbon adjacent to the carbonyl group and a bromine atom (as in Compounds A and C) are expected to be significantly deshielded, appearing as a sharp singlet far downfield. In contrast, the methyl protons (-CH₃) in Compounds B and D are less deshielded and appear further upfield.

  • Aromatic Protons: The protons on the phenyl ring exhibit complex splitting patterns influenced by the substitution pattern. The powerful electron-withdrawing effect of the nitro group (-NO₂) causes protons ortho and para to it to shift downfield. The bromine substituent also influences the electronic environment, though to a lesser extent.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of a molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon is typically one of the most deshielded carbons, appearing significantly downfield (>180 ppm).

  • Methylene/Methyl Carbons: Similar to ¹H NMR, the carbon attached to the bromine atom (C-Br) is deshielded and shifted downfield compared to a standard methyl carbon.

  • Aromatic Carbons: The substitution pattern on the aromatic ring results in distinct signals. Carbons directly attached to substituents (Br, NO₂, C=O) are readily identifiable, often showing lower intensity due to the absence of attached protons (quaternary carbons).

FT-IR Spectroscopy

Infrared spectroscopy is an invaluable tool for the rapid identification of key functional groups.

  • Carbonyl Stretch (C=O): All four compounds are ketones and will exhibit a strong, sharp absorption band in the region of 1680-1720 cm⁻¹. The exact position is influenced by conjugation and the electronic effects of the ring substituents.

  • Nitro Group Stretch (N-O): The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • Carbon-Bromine Stretch (C-Br): The C-Br bond typically produces a stretching absorption in the fingerprint region, usually between 500-690 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides the molecular weight and clues to the structure through fragmentation analysis. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

  • Molecular Ion Peak (M⁺): A compound with one bromine atom will show two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. A compound with two bromine atoms (like Compound A) will show a characteristic isotopic cluster at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

  • Fragmentation: A common fragmentation pathway for these compounds is the alpha-cleavage, resulting in the loss of the -CH₂Br or -CH₃ group and the formation of a stable acylium ion.

Data Summary and Comparison

The following tables summarize the key spectroscopic data for the target compound and its analogs, facilitating a direct comparison.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Methylene/Methyl Protons (-COCH₂Br / -COCH₃) Aromatic Protons
A: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone ~4.5-4.8 (s, 2H) (Predicted) ~7.8-8.5 (m, 3H) (Predicted)
B: 1-(2-Bromo-4-nitrophenyl)ethanone ~2.7 (s, 3H) (Predicted) ~7.7-8.4 (m, 3H) (Predicted)
C: 2-Bromo-1-(4-nitrophenyl)ethanone [1] ~4.4 (s, 2H) ~8.0-8.3 (m, 4H, A₂B₂)

| D: 1-(4-Nitrophenyl)ethanone | ~2.6 (s, 3H) | ~8.0-8.3 (m, 4H, A₂B₂) |

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound Carbonyl (C=O) Methylene/Methyl (C-CO) Aromatic Carbons
A: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone ~188-191 (Predicted) ~30-33 (Predicted) ~122-150 (Predicted)
B: 1-(2-Bromo-4-nitrophenyl)ethanone ~195-198 (Predicted) ~30 (Predicted) ~122-150 (Predicted)
C: 2-Bromo-1-(4-nitrophenyl)ethanone [2] ~190.5 ~30.5 ~124.1, 130.2, 141.5, 150.7

| D: 1-(4-Nitrophenyl)ethanone [3] | ~196.5 | ~27.1 | ~123.8, 129.5, 143.1, 150.3 |

Table 3: Comparative FT-IR Data (cm⁻¹)

Compound Carbonyl (C=O) Stretch Asymmetric NO₂ Stretch Symmetric NO₂ Stretch
A: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone ~1700-1715 (Predicted) ~1520-1540 (Predicted) ~1345-1355 (Predicted)
B: 1-(2-Bromo-4-nitrophenyl)ethanone ~1690-1705 (Predicted) ~1520-1540 (Predicted) ~1345-1355 (Predicted)
C: 2-Bromo-1-(4-nitrophenyl)ethanone [4] ~1705 ~1525 ~1350

| D: 1-(4-Nitrophenyl)ethanone [5] | ~1695 | ~1520 | ~1348 |

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight Key Isotopic Pattern for M⁺
A: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone [6] C₈H₅Br₂NO₃ 322.94 M:M+2:M+4 (1:2:1)
B: 1-(2-Bromo-4-nitrophenyl)ethanone [7] C₈H₆BrNO₃ 244.04 M:M+2 (1:1)
C: 2-Bromo-1-(4-nitrophenyl)ethanone [8] C₈H₆BrNO₃ 244.04 M:M+2 (1:1)

| D: 1-(4-Nitrophenyl)ethanone [5] | C₈H₇NO₃ | 165.15 | Single M⁺ peak |

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Concepts

Diagrams can effectively illustrate structural relationships and experimental workflows.

G cluster_0 Structural Relationships A A: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone B B: 1-(2-bromo-4-nitrophenyl)ethanone A->B - Br (alpha) C C: 2-Bromo-1-(4-nitrophenyl)ethanone A->C - Br (ring) D D: 1-(4-Nitrophenyl)ethanone B->D - Br (ring) C->D - Br (alpha)

Caption: Structural evolution from the target compound to its analogs.

G cluster_1 Spectroscopic Characterization Workflow start Synthesized Compound ftir FT-IR Analysis (Functional Groups) start->ftir nmr NMR Analysis (¹H, ¹³C) (C-H Framework) start->nmr ms MS Analysis (Molecular Weight, Formula) start->ms elucidation Structure Elucidation ftir->elucidation nmr->elucidation ms->elucidation finish Confirmed Structure elucidation->finish

Caption: General workflow for spectroscopic structure determination.

Conclusion

This guide demonstrates that ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are powerful, complementary techniques for the structural analysis of complex organic molecules. The comparison of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone with its analogs clearly shows how specific structural motifs—such as α-halogenation, aromatic substitution, and the presence of electron-withdrawing groups—produce predictable and interpretable signatures in each type of spectrum. A thorough understanding of these effects is essential for any scientist engaged in chemical synthesis, enabling confident structural assignment and purity assessment.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone oxime.
  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[FTIR] - Spectrum.
  • SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-.
  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook.
  • Ambeed.com. (n.d.). 49851-55-0|2-Bromo-1-(2-bromophenyl)ethanone.
  • BLDpharm. (n.d.). 928709-80-2|2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook.
  • Stenutz. (n.d.). 2-bromo-1-(4-nitrophenyl)-1-ethanone.
  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone.
  • PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one.
  • PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.
  • CymitQuimica. (n.d.). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • US EPA. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-.
  • ChemicalBook. (n.d.). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • ChemicalBook. (n.d.). 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-4'-nitroacetophenone(99-81-0) 13C NMR spectrum.

Sources

A Comparative Guide to the Biological Activity of Thiazole Derivatives from Substituted α-Bromoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. This structural motif is present in a wide array of clinically approved drugs, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer effects. The synthesis of 2,4-disubstituted thiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.

This guide focuses on the biological activities of thiazole derivatives synthesized from precursors analogous to 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. We will delve into their antimicrobial and anticancer potential, presenting a comparative analysis with established therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to evaluate and potentially develop novel therapeutic candidates based on this versatile scaffold.

Synthesis of Biologically Active Thiazole Derivatives

The primary route for synthesizing the thiazole derivatives discussed herein is the Hantzsch thiazole synthesis. This method involves the cyclization of an α-halocarbonyl compound, such as a substituted 2-bromoacetophenone, with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the chosen thioamide (e.g., thiourea) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To this solution, add an equimolar amount of the substituted 2-bromoacetophenone derivative.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.

The versatility of this synthesis allows for the introduction of various substituents on the thiazole ring, which can significantly influence the biological activity of the final compound.

Antimicrobial Activity: A Comparative Analysis

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Their efficacy is often compared to standard antibiotics and antifungals to gauge their potential as new therapeutic agents.

Comparison with Standard Antimicrobial Agents

The antimicrobial activity of synthesized thiazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are often compared with standard drugs such as Ampicillin (antibacterial) and Fluconazole (antifungal).

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative (Representative) Staphylococcus aureus6.25 - 12.5[1]
Escherichia coli6.25 - 12.5[1]
Candida albicansMIC values comparable to Fluconazole[2]
Ampicillin Staphylococcus aureusVaries (resistance is common)[1]
Escherichia coliVaries (resistance is common)[1]
Fluconazole Candida albicans0.25 - 4.0[2]

Note: MIC values for thiazole derivatives are representative and can vary significantly based on their specific substitutions.

Mechanism of Action of Antimicrobial Comparators

Understanding the mechanism of action of standard drugs is crucial for interpreting the activity of novel compounds.

  • Ampicillin: This beta-lactam antibiotic inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and ultimately cell lysis.

  • Fluconazole: A triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth.

The antimicrobial mechanism of many thiazole derivatives is still under investigation, though some are thought to interfere with essential bacterial enzymes or disrupt cell membrane integrity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is a fundamental measure of a compound's antimicrobial potency.

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Evaluating Cytotoxicity

Numerous thiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. Their performance is often benchmarked against established chemotherapeutic agents like Doxorubicin.

Comparison with a Standard Anticancer Agent

The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivative (Representative) MCF-7 (Breast Cancer)2.57 - 31.5[3]
HeLa (Cervical Cancer)IC50 values in the low micromolar range[4]
Doxorubicin MCF-7 (Breast Cancer)~0.05 - 1.0[Refer to specific literature]
HeLa (Cervical Cancer)~0.01 - 0.5[Refer to specific literature]

Note: IC50 values for thiazole derivatives are highly dependent on their chemical structure and the specific cancer cell line being tested.

Mechanism of Action of Anticancer Comparators and Thiazole Derivatives
  • Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, thereby inhibiting DNA replication and transcription. It also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils, leading to DNA strand breaks.

  • Thiazole Derivatives: The anticancer mechanisms of thiazole derivatives are diverse and often target specific signaling pathways involved in cancer progression. Many have been shown to induce apoptosis (programmed cell death) and some act as inhibitors of key enzymes like protein kinases, which are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizing Mechanisms of Action

To better understand the biological processes targeted by these compounds, the following diagrams illustrate their mechanisms of action.

Antimicrobial Mechanisms of Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Maintains integrity Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Weakens Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Ergosterol Ergosterol 14α-demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane Disrupted Membrane Fungal Cell Membrane->Disrupted Membrane Leads to Ampicillin Ampicillin Ampicillin->Peptidoglycan Synthesis Inhibits Fluconazole Fluconazole Fluconazole->14α-demethylase Inhibits Thiazole Derivatives (Antimicrobial) Thiazole Derivatives (Antimicrobial) Thiazole Derivatives (Antimicrobial)->Bacterial Cell Wall Potential Target Thiazole Derivatives (Antimicrobial)->Fungal Cell Membrane Potential Target

Caption: Comparative antimicrobial mechanisms of action.

Anticancer Mechanisms of Action cluster_cancer_cell Cancer Cell DNA DNA Topoisomerase II Topoisomerase II DNA->Topoisomerase II DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II->DNA Replication/Transcription Apoptosis Signaling Pathway Apoptosis Signaling Pathway Apoptosis Apoptosis Apoptosis Signaling Pathway->Apoptosis Kinase Signaling Kinase Signaling Cell Proliferation & Survival Cell Proliferation & Survival Kinase Signaling->Cell Proliferation & Survival Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase II Inhibits Thiazole Derivatives (Anticancer) Thiazole Derivatives (Anticancer) Thiazole Derivatives (Anticancer)->Apoptosis Signaling Pathway Induces Thiazole Derivatives (Anticancer)->Kinase Signaling Inhibits

Caption: Comparative anticancer mechanisms of action.

Conclusion and Future Perspectives

Thiazole derivatives synthesized from substituted α-bromoacetophenones represent a promising class of compounds with significant antimicrobial and anticancer activities. While direct data for derivatives of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is currently lacking, the analysis of structurally related compounds provides a strong rationale for their investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of thiazoles derived from this specific precursor. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, elucidating their precise mechanisms of action will be essential for their development as next-generation therapeutic agents. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Gomha, S. M., et al. (2019).
  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 134-156.
  • Abdel-Wahab, B. F., et al. (2018).
  • Hassan, A. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351.
  • Zhang, Y., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 23(12), 3187.
  • Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(15), 4701.
  • El-Sayed, N. N. E., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340290.
  • Sharma, D., et al. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 3(4), 294-316.
  • Hassanzadeh, F., et al. (2021). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 16(5), 485-497.
  • Abdel-Ghani, T. M., et al. (2020). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Molecules, 25(11), 2695.
  • An, Y., et al. (2013). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Asian Journal of Chemistry, 25(18), 10161-10164.
  • Ali, A. A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 781–796.
  • Gencheva, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596.
  • Al-Abdullah, E. S. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 189-195.

Sources

A Computational Comparative Analysis of the Reactivity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of synthetic chemistry and drug discovery, α-haloketones are indispensable building blocks, prized for their dual reactivity at the α-carbon and the carbonyl group.[1] Among these, 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone presents a particularly intriguing case for computational analysis due to its unique substitution pattern. The presence of two bromine atoms and a strongly electron-withdrawing nitro group significantly modulates its reactivity profile. This guide provides an in-depth computational comparison of this polysubstituted phenacyl bromide with other relevant α-haloketones, offering predictive insights into its behavior in key synthetic transformations.

The Molecular Architecture: Understanding the Electronic and Steric Landscape

The reactivity of an α-haloacetophenone is fundamentally governed by the electronic and steric effects imparted by its substituents. In 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, we must consider the interplay of several factors:

  • The α-Bromo Substituent: This is the primary site for nucleophilic attack in Sɴ2 reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, polarizing the C-Br bond.[1]

  • The Phenyl Ring Substituents:

    • 4-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic aromatic substitution but, more importantly in this context, it enhances the electrophilicity of the carbonyl carbon and, by extension, the α-carbon.

    • 2-Bromo Group: The ortho-bromo substituent introduces both electronic and steric effects. Electronically, it is an electron-withdrawing group, further increasing the electrophilicity of the carbonyl system. Sterically, it can hinder the approach of nucleophiles to the carbonyl carbon and may influence the preferred conformation of the molecule. This "ortho effect" can lead to complex reactivity patterns that are not simple extrapolations of substituent effects from the meta and para positions.

A qualitative examination of the electrostatic potential map of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone would reveal a highly electron-deficient region around the α-carbon, making it a prime target for nucleophiles.

Comparative Reactivity in Nucleophilic Substitution (Sɴ2) Reactions

The hallmark reaction of α-haloketones is the Sɴ2 displacement of the halide by a nucleophile.[1] The reactivity in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl > F, reflecting the leaving group ability of the halide.[1]

To contextualize the reactivity of our target molecule, we will compare it with several other commercially available α-bromoacetophenones.

CompoundKey FeaturesPredicted Relative Sɴ2 Reactivity
2-Bromo-1-phenylethanoneUnsubstituted aromatic ring.Baseline
2-Bromo-1-(4-nitrophenyl)ethanoneStrong electron-withdrawing group at the para position.Higher than baseline
2-Bromo-1-(2,4-dichlorophenyl)ethanoneTwo electron-withdrawing chloro groups.Higher than baseline
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone Strong electron-withdrawing groups at ortho and para positions, plus an additional bromine at the α-carbon.Highest among the compared

Computational Rationale:

Density Functional Theory (DFT) calculations on similar systems have shown that electron-withdrawing substituents on the phenyl ring lower the energy of the transition state in Sɴ2 reactions, thereby increasing the reaction rate. A computational study of the Sɴ2 reaction between α-bromoacetophenone and nucleophiles like phenolate and acetate ions has provided insights into the energetics of these transformations.[2] The presence of both a 2-bromo and a 4-nitro group in our target molecule will synergistically enhance the electrophilicity of the α-carbon, leading to a more stabilized transition state and a lower activation energy barrier for nucleophilic attack compared to the other compounds in the table.

Caption: Generalized Sɴ2 mechanism for the reaction of an α-bromoacetophenone with a nucleophile.

Competing Reaction Pathways: Substitution vs. Epoxidation

With certain nucleophiles, particularly alkoxides, α-haloketones can undergo a competing epoxidation reaction (the Darzens reaction). Computational studies on the reaction of α-bromoacetophenone with methoxide have shown that the activation energies for nucleophilic substitution and epoxidation can be comparable.[2]

For 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, the strong electron-withdrawing nature of the substituents on the phenyl ring is expected to favor the epoxidation pathway to a greater extent than in less substituted systems. This is because these groups stabilize the developing negative charge on the carbonyl oxygen in the transition state leading to the epoxide.

Competing_Pathways cluster_sn2 Sɴ2 Pathway cluster_epoxidation Epoxidation Pathway start 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone + Nucleophile (e.g., RO⁻) sn2_product Substitution Product start->sn2_product Direct Attack at α-Carbon epoxide_product Epoxide Product (Darzens Reaction) start->epoxide_product Attack at Carbonyl Carbon

Caption: Competing Sɴ2 and epoxidation pathways for α-haloacetophenones.

Experimental Protocols for Reactivity Studies

To experimentally validate the predicted reactivity, the following protocols can be employed:

Protocol 1: Kinetic Analysis of Nucleophilic Substitution
  • Reactants: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a chosen nucleophile (e.g., sodium thiophenate), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Prepare standard solutions of the α-haloketone and the nucleophile.

    • Maintain a constant temperature using a thermostated bath.

    • Initiate the reaction by mixing the reactant solutions.

    • Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis:

    • Determine the reaction order with respect to each reactant.

    • Calculate the rate constant (k) for the reaction.

    • Repeat the experiment with other α-bromoacetophenones for a comparative analysis of rate constants.

Protocol 2: Product Distribution Analysis for Competing Pathways
  • Reactants: 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a nucleophile known to promote both substitution and epoxidation (e.g., sodium methoxide), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Carry out the reaction under controlled conditions (temperature, concentration).

    • After a set reaction time, quench the reaction.

    • Analyze the product mixture using techniques such as GC-MS or NMR spectroscopy to identify and quantify the substitution and epoxidation products.

  • Data Analysis:

    • Determine the ratio of the substitution product to the epoxide product.

    • Compare this ratio with that obtained for other α-bromoacetophenones under identical conditions.

Conclusion and Future Directions

Computational analysis strongly suggests that 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a highly reactive α-haloketone, predisposed to rapid nucleophilic substitution at the α-carbon. The synergistic electron-withdrawing effects of the 2-bromo and 4-nitro substituents are predicted to significantly enhance its electrophilicity compared to less substituted analogues. Furthermore, these substituents are likely to increase the propensity for competing epoxidation reactions with suitable nucleophiles.

For researchers in drug development, this heightened reactivity can be a double-edged sword. On one hand, it allows for facile introduction of various functionalities under mild conditions. On the other, it may lead to challenges in controlling selectivity and avoiding side reactions. The computational insights and experimental protocols outlined in this guide provide a framework for harnessing the synthetic potential of this versatile building block while mitigating potential reactivity-related issues. Future computational work should focus on building a more quantitative model of the "ortho effect" in these systems and exploring the transition states for a wider range of nucleophiles to provide even more precise predictions of reactivity and selectivity.

References

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • Capurso, M., et al. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Sciforum. [Link]

  • Pudelko, M., et al. (2025). Biochemical and Computational Characterization of Haloalkane Dehalogenase Variants Designed by Generative AI: Accelerating the SN2 Step. National Institutes of Health. [Link]

  • Exner, O., & Böhm, S. (2009). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

  • Total Synthesis. (n.d.). SN2 Reaction Explanation & Mechanism. Total Synthesis. [Link]

  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov. Science.gov. [Link]

  • Tatar, J., et al. (2009). Reactions of ortho-substituted α,α-dibromoacetophenones with nucleophiles: first examples of combined carbophilic and bromophilic attack on C–Br bonds. Semantic Scholar. [Link]

  • Van der Westhuizen, C. J. (2018). Nucleophilic substitution reactions of α-haloketones : a computational study. University of Pretoria. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. National Institutes of Health. [Link]

  • Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PubMed. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. [Link]

  • De Borggraeve, W. M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. National Institutes of Health. [Link]

  • Soderberg, T. (2022). 11.1 The Discovery of Nucleophilic Substitution Reactions. LibreTexts. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Synthetic Methods Utilizing 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within drug discovery and development, the reliability and reproducibility of a synthetic method are paramount. The α-haloketone, 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone, is a highly reactive and versatile building block, primarily employed in the synthesis of nitrogen-containing heterocycles. Its utility, however, is intrinsically linked to the reproducibility of the reactions in which it participates. This guide provides an in-depth comparison of synthetic methods using this reagent, juxtaposed with viable alternatives, and is grounded in the principles of scientific integrity and field-proven insights. We will dissect the causality behind experimental choices, aiming to create self-validating protocols for researchers, scientists, and drug development professionals.

The Central Role and Challenges of α-Haloketones

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone belongs to the class of α-haloketones, which are powerful electrophilic synthons. The presence of two bromine atoms—one on the aromatic ring and one at the α-position to the carbonyl—along with a strong electron-withdrawing nitro group, makes this molecule exceptionally reactive. This high reactivity is a double-edged sword: while it facilitates the formation of new bonds, often under mild conditions, it can also lead to a variety of side products, complicating purification and compromising reproducibility.

Reproducibility in organic synthesis is a well-documented challenge, influenced by factors ranging from reagent purity and solvent quality to subtle variations in reaction setup and workup procedures.[1][2][3] For a reagent as reactive as 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone, these factors are magnified. Therefore, a robust understanding of the reaction mechanism and meticulous control over experimental variables are critical.[4][5]

Core Application: Synthesis of Quinoxaline Derivatives

A primary application of α-haloketones is the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological and pharmaceutical relevance.[6][7] The classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. α-Haloketones serve as effective surrogates for 1,2-dicarbonyls in this reaction.[8]

Detailed Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol describes a generalized, self-validating procedure for the synthesis of a quinoxaline from 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone and an o-phenylenediamine. The causality behind each step is explained to enhance understanding and improve reproducibility.

Objective: To synthesize 2-(2-bromo-4-nitrophenyl)-quinoxaline derivative.

Reagents and Materials:

  • 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq)

  • Substituted o-phenylenediamine (1.05 eq)

  • Ethanol (or other suitable solvent)

  • Sodium Bicarbonate (aq. solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reagent Purity Check (The Foundation of Reproducibility): Before commencing, verify the purity of both starting materials via TLC or NMR. Impurities in the α-haloketone can lead to unexpected side reactions, while oxidized o-phenylenediamine will result in colored impurities and lower yields.

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.05 eq) in ethanol. The slight excess of the diamine ensures complete consumption of the limiting α-haloketone.

  • Controlled Addition: Slowly add a solution of 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 eq) in ethanol to the diamine solution at room temperature with vigorous stirring. Causality: A slow, controlled addition minimizes localized high concentrations of the electrophile, reducing the potential for side reactions.

  • Reaction Progression and Monitoring: Heat the mixture to reflux (e.g., ~80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/oxidation. TLC monitoring is crucial to determine the point of maximum product formation and prevent the formation of degradation products from prolonged heating.

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Causality: The sodium bicarbonate wash neutralizes any hydrobromic acid formed during the reaction, which could otherwise catalyze side reactions or interfere with purification.

  • Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_purity Verify Reagent Purity (TLC/NMR) setup Dissolve o-phenylenediamine in Solvent reagent_purity->setup addition Slowly Add α-Haloketone Solution setup->addition reflux Heat to Reflux & Monitor (TLC) addition->reflux cool Cool to Room Temp reflux->cool neutralize Neutralize with NaHCO3 wash cool->neutralize purify Purify (Chromatography/Recrystallization) neutralize->purify characterize Characterize (NMR, MS) purify->characterize

Caption: A self-validating workflow for quinoxaline synthesis.

Comparative Analysis of Synthetic Alternatives

While 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone is a potent reagent, its challenging nature necessitates the consideration of alternatives. The choice of reagent should be guided by the specific goals of the synthesis, including desired yield, purity, scalability, and safety.

MethodKey ReagentTypical ConditionsAdvantagesReproducibility Challenges
This Guide's Focus 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanoneEthanol, RefluxHighly reactive, good yields possible.High reactivity can lead to side products; reagent stability; lachrymatory nature requires careful handling.[9]
Alternative 1 Simpler α-Bromoketones (e.g., 2-bromoacetophenone)Often requires a catalyst (e.g., HClO₄·SiO₂) or higher temperatures.[6]More readily available, less expensive, generally more stable.May require harsher conditions, leading to potential degradation; catalyst activity can vary.
Alternative 2 α-HydroxyketonesRequires an oxidant (e.g., I₂/DMSO).[8]Avoids handling toxic α-haloketones; "greener" approach.In-situ oxidation step adds complexity; risk of over-oxidation or incomplete conversion.
Alternative 3 Hantzsch Thiazole Synthesisα-haloketone + Thiourea/Thioamide, often in ethanol.[10][11][12]A classic, reliable method for thiazole synthesis.[13][14]The mechanism involves several steps; side reactions are possible if conditions are not optimized.
Alternative 4 Paal-Knorr Pyrrole SynthesisPrecursor to 1,4-dicarbonyl + Amine/Ammonia, often with an acid catalyst.[15][16][17]A very common and high-yielding method for pyrroles.[18]The synthesis of the required 1,4-dicarbonyl precursor can be challenging and affect overall reproducibility.[19]

Factors Influencing Reproducibility: A Deeper Dive

Achieving consistent results with reactive intermediates like 2-bromo-1-(2-bromo-4-nitrophenyl)ethanone requires a granular focus on several key experimental parameters.

G cluster_input Input Variables cluster_process Process Parameters cluster_output Outcome Reagents Reagent Purity & Stoichiometry Reproducibility Reproducibility (Yield & Purity) Reagents->Reproducibility Solvent Solvent Grade & Water Content Solvent->Reproducibility Atmosphere Inert vs. Air Atmosphere->Reproducibility Temp Temperature Control Temp->Reproducibility Stirring Mixing Efficiency Stirring->Reproducibility Time Reaction Time Time->Reproducibility

Caption: Key factors impacting experimental reproducibility.

  • Reagent Quality: As previously mentioned, the purity of the α-haloketone is critical. It is often a lachrymator and should be handled with appropriate personal protective equipment in a fume hood.[9] Over time, it can decompose, releasing HBr, which can alter reaction kinetics.

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol can participate in hydrogen bonding and influence the stability of intermediates. Ensure the use of dry, high-purity solvents.

  • Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions. Gradual heating and maintaining a stable reflux temperature are essential for consistent results.

  • Mixing: In heterogeneous mixtures or as reactions progress, inefficient stirring can create localized "hot spots" of reagent concentration, leading to unpredictable outcomes.[4]

Conclusion and Recommendations

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a valuable, albeit challenging, reagent for the synthesis of complex heterocyclic molecules. Its successful and reproducible application hinges on a deep understanding of the reaction mechanism and rigorous control over experimental variables.

For researchers prioritizing high reactivity and novel structures, the use of this reagent is justified, provided that meticulous attention is paid to reagent purity, controlled reaction conditions, and thorough product characterization.

For applications where scalability, cost, and process robustness are the primary drivers, exploring alternatives such as simpler α-haloketones with catalytic activation or α-hydroxyketones with in-situ oxidation may prove more reproducible and practical in the long run.[8]

Ultimately, the path to reproducible synthesis is paved with careful planning, precise execution, and a commitment to understanding the "why" behind each step of a protocol. This guide serves as a framework for making informed decisions to achieve that goal.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • 2-Bromo-1-(3-nitrophenyl)ethanone. National Institutes of Health (NIH). [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Can Reproducibility in Chemical Research be Fixed?. Enago Academy. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • What is everyone's opinion on reproducibility?. Reddit. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Synthical. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]

  • The synthesis of quinoxalines. ResearchGate. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]

  • Quinoxaline synthesis from α‐hydroxy ketones via a tandem oxidation... ResearchGate. [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. PubMed Central. [Link]

Sources

Cross-reactivity assessment of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Assessment of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Authored by: Senior Application Scientist

Date: January 4, 2026

Abstract

This guide provides a comprehensive framework for the cross-reactivity assessment of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a nitroaromatic α-haloketone. Given its chemical structure, this compound is likely utilized as an electrophilic agent for derivatization or as a hapten in the development of immunoassays. Ensuring the specificity of such applications is paramount to generating reliable data. This document details the chemical rationale for potential cross-reactivity, compares state-of-the-art analytical methodologies for its assessment—namely Competitive ELISA and Surface Plasmon Resonance (SPR)—and provides detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require robust, validated methods for ensuring analytical specificity.

Introduction: The Imperative of Specificity

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a reactive organic compound characterized by a nitrophenyl ring system and two bromine substituents, one aromatic and one on the α-carbon of the ethanone group. Its structure, particularly the α-bromo ketone moiety, renders it a potent electrophile, suitable for covalent modification of nucleophilic groups in other molecules, such as thiols or amines on proteins. This reactivity profile makes it a candidate for use as a chemical probe, a synthetic building block, or, critically for this guide, a hapten used to generate specific antibodies for immunoassays.

Chemical Rationale for Potential Cross-Reactivity

The potential for cross-reactivity is inherent to the molecular structure of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

  • Electrophilic α-Carbon: The primary reactive site is the α-carbon bearing a bromine atom. This site is susceptible to nucleophilic attack, forming the basis of its utility in conjugation. However, antibodies generated against a hapten conjugated via this group may recognize not only the hapten itself but also other structurally similar electrophilic compounds or even metabolites that present a similar epitope.

  • Nitrophenyl Group: The 2-bromo-4-nitrophenyl ring is the primary immunogenic determinant. Antibodies will be raised to recognize this structure. Therefore, any other compound present in a sample matrix that contains a nitrophenyl or a substituted bromophenyl moiety could potentially bind to the antibody, causing interference.

  • Metabolites and Analogs: In a biological matrix, the parent compound may be metabolized. These metabolites, or other structurally related compounds administered concomitantly, may retain sufficient structural similarity to cross-react in an immunoassay.

Understanding these potential sources of interference is the first step in designing a robust validation plan.

Comparative Methodologies for Cross-Reactivity Assessment

Two powerful, orthogonal techniques are industry standards for characterizing the specificity of small molecule interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal is inversely proportional to analyte concentration due to competition between sample analyte and a labeled antigen for a limited number of antibody binding sites.Label-free, real-time measurement of binding events at a sensor surface by detecting changes in the refractive index.
Primary Use Case Quantifying small molecule analytes in complex matrices (e.g., serum, plasma). Ideal for screening large numbers of potential cross-reactants.Detailed kinetic and thermodynamic characterization of binding interactions (ka, kd, KD). Provides deeper mechanistic insight.
Throughput High (96/384-well plates)Low to Medium
Data Output Endpoint absorbance/fluorescence. IC50 values used to calculate % cross-reactivity.Real-time sensorgrams showing association and dissociation phases. Provides kinetic rate constants.
Label Requirement Requires a labeled (e.g., HRP-conjugated) version of the antigen or a labeled secondary antibody.Label-free.
Regulatory Acceptance Widely accepted and documented for immunoassay validation.Widely accepted for binding specificity and kinetic analysis in drug discovery and development.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to determine the percentage cross-reactivity of structurally related compounds in an immunoassay developed for a target analyte derived from 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Coat Plate: Antigen-Protein Conjugate p2 Block Plate: BSA or Non-Fat Milk p3 Prepare Standards & Test Compounds a1 Incubate: Standards/Samples + Primary Antibody p3->a1 a2 Add Mixture to Coated Plate a3 Wash Plate a4 Add HRP-Conjugated Secondary Ab a5 Wash Plate d1 Add TMB Substrate a5->d1 d2 Stop Reaction d3 Read Absorbance (450 nm) d4 Calculate IC50 & % Cross-Reactivity

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Step-by-Step Methodology:

  • Antigen Coating:

    • Coat a high-binding 96-well microplate with 100 µL/well of an antigen-protein conjugate (e.g., target hapten conjugated to BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate, pH 9.6).

    • Cover the plate and incubate overnight at 4°C.

    • Causality: Immobilizing the antigen allows for the capture of the specific antibody, forming the basis of the assay.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of the primary target analyte (standard curve) and potential cross-reactants in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant concentration with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at RT to allow binding to reach equilibrium.

    • Causality: This pre-incubation step is where the competition occurs. Free analyte in the solution will bind to the antibody, reducing the amount of antibody available to bind to the coated plate.

  • Incubation & Detection:

    • Wash the blocked assay plate 3 times.

    • Transfer 100 µL of the antibody/analyte mixture to each well of the coated plate.

    • Incubate for 1-2 hours at RT.

    • Wash the plate 3 times.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer).

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times.

  • Signal Generation & Analysis:

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the optical density (OD) at 450 nm.

    • Plot the OD against the logarithm of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 (concentration that inhibits 50% of the maximum signal) for the target analyte and each cross-reactant.

  • Calculating Cross-Reactivity:

    • Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.

    • Trustworthiness: A compound is generally considered non-cross-reactive if the value is <0.1%. Significant cross-reactivity (>1%) requires careful consideration of its potential impact on assay results.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Specificity

This protocol describes the use of SPR to directly measure the binding of potential cross-reactants to a target protein, providing kinetic data that complements ELISA results.

Workflow Diagram:

SPR_Workflow cluster_setup Surface Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis s1 Immobilize Target Protein on Sensor Chip b1 Inject Analyte (Association) s1->b1 b2 Buffer Flow (Dissociation) b1->b2 Repeat for each concentration b3 Regenerate Surface b2->b3 Repeat for each concentration a1 Generate Sensorgram b2->a1 b3->b1 Repeat for each concentration a2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: General Workflow for an SPR Binding Specificity Experiment.

Step-by-Step Methodology:

  • Surface Preparation:

    • Immobilize the target protein (e.g., the antibody of interest or a potential off-target protein) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • The goal is to achieve a surface density that will provide an adequate signal when a small molecule analyte binds.

    • Causality: Covalently attaching the protein to the sensor surface allows for the continuous monitoring of binding events as analytes are flowed over it.

  • Assay Development:

    • Prepare serial dilutions of the 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone derivative (the primary ligand) and all potential cross-reactants in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small percentage of DMSO (e.g., 1-5%) to aid solubility.

    • Perform a series of injections to determine the optimal concentration range for kinetic analysis.

  • Kinetic Analysis:

    • Inject each analyte concentration over the immobilized protein surface for a defined period to monitor the association phase .

    • Follow this with a flow of running buffer alone to monitor the dissociation phase .

    • Between each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

    • Trustworthiness: A blank, buffer-only injection (a "zero-concentration" analyte) must be included to allow for double-referencing, which corrects for instrument drift and non-specific binding to the reference surface.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₒ = kₔ/kₐ).

    • Interpretation: A lower Kₒ value indicates a higher binding affinity. Significant binding of a test compound (i.e., a low Kₒ value) indicates cross-reactivity. Compounds that show no binding response are not cross-reactive under the tested conditions.

Conclusion and Authoritative Recommendations

The robust assessment of cross-reactivity is not merely a procedural step but a fundamental requirement for the validation of any assay intended for research or clinical use. For a reactive molecule like 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, a multi-faceted approach is essential.

It is recommended to first use Competitive ELISA as a high-throughput screening method to test a wide panel of structurally related compounds. Any compound exhibiting significant cross-reactivity should then be subjected to a more detailed mechanistic study using Surface Plasmon Resonance (SPR) . SPR will provide precise kinetic data, elucidating the affinity and stability of the off-target interaction. This dual-methodology approach provides orthogonal data, satisfying the stringent specificity requirements outlined by regulatory agencies and ensuring the highest level of scientific integrity.

References

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
  • Zhang, Y., & Ye, L. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Elabscience. (2025, October 21). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet.
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Royal Society of Chemistry. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Bio-Rad Antibodies. (n.d.). Protocol: Competitive ELISA.
  • ChemicalBook. (2025, July 16). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Prathap, A. S., et al. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. PMC - NIH.
  • CymitQuimica. (n.d.). 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • BLDpharm. (n.d.). 928709-80-2|2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.
  • PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone.

A Prospective Analysis: The Potential of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The development of novel reagents that can expand the scope and efficiency of MCRs is a continuous pursuit. This guide presents a prospective analysis of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone as a promising, yet underexplored, building block in such transformations. While direct experimental data for this specific reagent in MCRs is not yet prevalent in published literature, this document will extrapolate its potential based on the known reactivity of analogous α-halo ketones and phenacyl bromides. We will benchmark its hypothetical performance against established alternatives in the synthesis of medicinally relevant heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, and provide a theoretical framework for its application.

Introduction to Multicomponent Reactions and the Quest for Novel Reagents

Multicomponent reactions, by their very nature, are powerful tools for generating chemical diversity.[1][2] Their convergence, operational simplicity, and inherent atom economy make them highly attractive for applications in drug discovery and materials science.[2][3] A key strategy in advancing MCRs is the introduction of novel building blocks that can participate in these reaction cascades to yield unique and complex scaffolds.

Imidazo[1,2-a]pyridines, for instance, are a class of nitrogen-fused heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and approved drugs.[4][5] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of this heterocyclic core, typically involving an aminopyridine, an aldehyde, and an isocyanide.[1][4] However, the exploration of alternative components that can enhance the efficiency and expand the structural diversity of the resulting products is an ongoing area of research.

This guide focuses on the potential of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone , a bifunctional reagent, in MCRs. The presence of two bromine atoms and a nitro group on the phenyl ring suggests a rich reactivity profile that could be harnessed for the synthesis of novel heterocyclic systems.

The Mechanistic Rationale: Potential Role of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in MCRs

The reactivity of α-halo ketones, such as phenacyl bromides, is well-established in organic synthesis.[6] They are excellent electrophiles and are commonly used for the alkylation of nucleophiles. In the context of MCRs, the carbonyl group and the α-bromo substituent can participate in sequential reactions.

We hypothesize that 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone could be a valuable substrate in a modified Hantzsch-type synthesis or other MCRs for the formation of various heterocycles. The electron-withdrawing nitro group would further enhance the electrophilicity of the carbonyl carbon and the α-carbon, making it highly reactive towards nucleophiles.

Below is a DOT diagram illustrating a hypothetical reaction pathway for the synthesis of a substituted imidazole, a common heterocyclic core.

G reagent 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone intermediate1 Iminium Intermediate reagent->intermediate1 Reaction with Amine amine Amine (R-NH2) amidine Amidine amidine->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Imidazole intermediate2->product Aromatization

Caption: Hypothetical MCR pathway involving 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Comparative Analysis: Benchmarking Against a Conventional Reagent

To contextualize the potential efficiency of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, we will compare its hypothetical performance in a three-component reaction for the synthesis of a substituted imidazopyridine against a more conventional α-halo ketone, 2-bromo-1-phenylethanone. This comparison is based on established principles of chemical reactivity.

Feature2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (Hypothetical)2-Bromo-1-phenylethanone (Established)Rationale for Hypothetical Performance
Reaction Rate Potentially FasterBaselineThe presence of a strong electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl and α-carbons, leading to faster reaction kinetics.
Yield Potentially HigherVariableEnhanced reactivity could lead to more efficient conversion to the desired product, potentially increasing the overall yield.
Substrate Scope Potentially BroaderModerateThe increased reactivity might allow for the use of less reactive amine or amidine components, thus broadening the substrate scope.
Byproduct Formation Potentially HigherLowerThe presence of a second bromo substituent on the aromatic ring could lead to side reactions or the formation of regioisomers, depending on the reaction conditions.
"Green" Chemistry Metrics ModerateModerateWhile MCRs are inherently "greener," the use of a polyhalogenated and nitrated aromatic compound raises environmental and safety considerations.

Proposed Experimental Protocol: A Catalyst-Free Approach

Drawing inspiration from catalyst-free MCRs for the synthesis of heterocyclic compounds, we propose the following experimental protocol for a hypothetical reaction.[7][8] The absence of a catalyst simplifies the reaction setup and purification process, aligning with the principles of green chemistry.

Synthesis of a Hypothetical 2-(2-bromo-4-nitrophenyl)-imidazo[1,2-a]pyridine Derivative

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent such as ethanol or a green solvent like eucalyptol.[9]

  • Addition of Key Reagent: To the stirred solution, add 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (1.0 mmol).

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G start Mix 2-aminopyridine, aldehyde, and solvent add_reagent Add 2-Bromo-1-(2-bromo-4- nitrophenyl)ethanone start->add_reagent reflux Heat to Reflux (Monitor by TLC) add_reagent->reflux workup Cool and Concentrate reflux->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Proposed experimental workflow for the MCR.

Conclusion and Future Outlook

While the application of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone in multicomponent reactions remains a nascent area of investigation, its chemical structure suggests significant potential. The enhanced electrophilicity conferred by the nitro group could lead to more efficient and rapid syntheses of diverse heterocyclic scaffolds. The presence of a second bromine atom on the phenyl ring offers a handle for further post-MCR modifications, enabling the generation of even more complex and potentially bioactive molecules.

Future experimental work is required to validate these hypotheses and to fully elucidate the scope and limitations of this promising reagent in multicomponent chemistry. We encourage researchers in the field to explore the utility of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone and to contribute to the growing toolbox of reagents for the efficient synthesis of valuable chemical entities.

References

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). Molecules. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega. [Link]

  • Metal-free multicomponent reactions: a benign access to monocyclic six-membered N-heterocycles. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2022). ChemistryOpen. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [Link]

  • Catalyst‐free multicomponent synthesis of coumarin‐linked pyrroles. (n.d.). ResearchGate. [Link]

  • Multicomponent Synthesis of Heterocycles. (2022). ResearchGate. [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2023). Journal of the Iranian Chemical Society. [Link]

  • 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. (n.d.). Mol-Instincts. [Link]

  • Ethanone, 2-bromo-1-(4-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

  • 2-bromo-1-(4-nitrophenyl)-1-ethanone. (n.d.). Stenutz. [Link]

  • 1-(2-Bromo-4-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

  • 2-Bromo-1-(3-nitrophenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone (CAS No. 928709-80-2). As a dual-halogenated nitroaromatic ketone, this compound presents significant chemical hazards that necessitate stringent handling and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.

The procedural framework herein is built upon the foundational principles of chemical reactivity, regulatory compliance, and field-proven laboratory safety practices. By understanding the causality behind each step, laboratory personnel can manage this hazardous waste stream with confidence and precision.

Hazard Identification and Risk Assessment

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is a reactive α-haloketone containing a nitroaromatic moiety.[1] While specific toxicity data for this exact compound is limited, the hazards can be reliably inferred from its structural components and data on analogous compounds, such as 2-Bromo-1-(4-nitrophenyl)ethanone (CAS No. 99-81-0) and 1-(2-Bromo-4-nitrophenyl)ethanone (CAS No. 90004-93-6).[2][3]

The primary hazards are associated with its severe corrosive and irritant properties, as well as its classification as a halogenated organic compound, which carries specific environmental regulations.[4][5]

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[2]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[3][6]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage / Causes serious eye irritation[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritation[2]

This table summarizes the hazards of structurally similar compounds to establish a conservative basis for safety procedures.

The Chemical Rationale for Stringent Disposal

Understanding the chemical reactivity of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is crucial for appreciating the necessity of these disposal protocols. The molecule possesses three key features that dictate its hazardous nature:

  • α-Bromo Ketone Functionality : The bromine atom alpha to the carbonyl group is a potent electrophilic site, making the compound a strong alkylating agent.[7] This reactivity allows it to react readily with various biological nucleophiles, leading to cellular damage and explaining its severe irritant and corrosive properties.[8]

  • Aromatic Nitro Group : The nitro group (-NO₂) is a strong electron-withdrawing group that enhances the reactivity of the aromatic ring and contributes to the compound's overall toxicity. Nitroaromatic compounds are often associated with environmental persistence and potential mutagenicity.

  • Dual Halogenation : The presence of two bromine atoms classifies this compound as a halogenated organic waste. These substances are subject to strict environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, because their incineration can produce toxic byproducts like hydrogen bromide and dioxins if not performed in a specialized facility.[9][10]

Therefore, the disposal procedure is not merely about discarding a chemical; it is about managing a reactive, toxic, and environmentally regulated substance from the point of generation to its final destruction.

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone waste is handled safely, segregated correctly, and stored in compliance with institutional and federal regulations.

Step 1: Immediate Segregation at the Point of Generation
  • Designate a Waste Stream : All materials contaminated with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone must be treated as "Halogenated Organic Solid Waste." [5]

  • Avoid Co-mingling : Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11][12]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE.

  • Gloves : Nitrile or other chemically resistant gloves.

  • Eye Protection : Chemical safety goggles and a face shield.[13]

  • Body Protection : A flame-resistant laboratory coat.[14]

  • Respiratory Protection : All transfers and handling should occur within a certified chemical fume hood.[4]

Step 3: Waste Container Selection and Labeling
  • Container Choice : Use a designated, leak-proof, and chemically compatible container with a secure, screw-top lid.[15] The container must be in good condition, free from cracks or deterioration.[11] Do not use food-grade containers.[11]

  • Proper Labeling : The container must be labeled clearly before the first drop of waste is added.[16] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Waste - 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone" . Do not use abbreviations.[16]

    • A clear list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Irritant).

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA that is at or near the point of waste generation.[11][17] The SAA must be a secondary containment unit (e.g., a spill tray) to prevent the spread of potential leaks.[12]

  • Keep Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[16] This minimizes the release of harmful vapors and prevents spills.

  • Storage Limits : Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste (typically 55 gallons) and accumulation time (up to one year for partially filled containers) allowed in an SAA.[11][17]

Step 5: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of in the sewer system or regular trash.[15][18] This is a direct violation of environmental regulations.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Institutional Disposal A Generation of Waste (e.g., contaminated glassware, unused solid, filter paper) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Pre-Label Waste Container 'HALOGENATED ORGANIC SOLID WASTE' '2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone' B->C D Place Waste in Container (Inside a fume hood) C->D E Securely Seal Container D->E F Place Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is Container Full? F->G H Continue to Add Waste as Needed (Return to Phase 1, Step D) G->H No I Container is Ready for Disposal G->I Yes H->D J Contact Environmental Health & Safety (EHS) to Schedule Waste Pickup I->J K EHS Collects Waste for Compliant, Off-Site Incineration J->K

Caption: Workflow for the compliant disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone.

Spill and Decontamination Procedures

Accidental spills must be managed immediately by trained personnel.

  • Immediate Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is contained within a chemical fume hood, keep the sash low.

  • Spill Cleanup (for small, manageable spills) :

    • Don the appropriate PPE as described in Section 3.

    • Gently cover the solid spill with an inert absorbent material like sand, dry lime, or soda ash.[13] Avoid raising dust.

    • Carefully scoop the absorbed material into your pre-labeled hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in. Place all cleaning materials into the hazardous waste container.[13]

    • Wash the spill area with soap and water.

  • Post-Cleanup :

    • Dispose of all contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin.

    • Document the spill and cleanup procedure according to your laboratory's protocols.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Regulatory Framework

The disposal of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone is governed by regulations managing hazardous waste. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9]

Due to its chemical nature, this waste is classified as hazardous based on:

  • Characteristic Waste : It may exhibit characteristics of toxicity.

  • Listed Waste : Halogenated organic compounds are often specifically listed (e.g., F-list wastes from non-specific sources) due to their environmental and health risks.[19][20]

Adherence to the procedures in this guide ensures compliance with the "cradle-to-grave" management required by RCRA, protecting both your institution and the environment.[21]

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185000, 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66840, 2-Bromo-4'-nitroacetophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • EcoOnline. (2025). RCRA Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]

  • MCF Environmental Services. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Al-Zaydi, A. G. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4101. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone. As a professional in the field of drug development and chemical research, you understand that our most critical instrument is a robust culture of safety. This compound, a member of the halogenated nitroaromatic and alpha-bromo ketone classes, is a valuable synthetic intermediate. However, its structural motifs—known for their reactivity and potential biological effects—demand our utmost respect and caution.[1]

This document moves beyond a simple checklist. It provides a complete operational plan, explaining the causality behind each safety recommendation to build a self-validating system of protection. Your safety, and the integrity of your research, depends on the disciplined application of these principles.

Hazard Assessment: Understanding the "Why" Behind the Protocol

2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone does not have an extensive, publicly available toxicological profile. Therefore, we must analyze its structure and draw data from closely related analogs to construct a conservative and effective safety plan. The molecule presents a dual-threat profile:

  • The α-Bromo Ketone Moiety: This functional group is a potent lachrymator and alkylating agent.[1][2] It is highly reactive and can cause severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[2][3]

  • The Brominated Nitrophenyl Group: Halogenated aromatic compounds are known for their potential toxicity and irritant properties.[4] The nitro group further enhances its reactivity and potential for adverse biological effects.

Based on data from the structurally similar compound, 1-(2-Bromo-4-nitrophenyl)ethanone, the hazards are clear and significant.[5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]
Data derived from close structural analogs provides a conservative basis for risk assessment.

The Core PPE Ensemble: A Multi-Layered Defense

Given the severe irritant and corrosive potential, a comprehensive PPE strategy is non-negotiable. This begins with engineering controls and extends to personal barriers.

Primary Engineering Control: The Chemical Fume Hood

Before any personal gear is worn, the primary defense must be in place. All handling of 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, including weighing, aliquoting, and reaction setup, must be performed inside a certified and operational chemical fume hood. [4] This minimizes vapor and dust inhalation, protecting both the user and the general laboratory environment.

Ocular and Facial Protection: An Impenetrable Barrier

Standard safety glasses are insufficient. The lachrymatory and corrosive nature of this compound requires robust protection.

  • Chemical Splash Goggles: Must be worn at all times. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes, dust, and vapors.[6]

  • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a risk of splashing or if handling more than a few milligrams of the material.[4][6]

Dermal Protection: Your Last Line of Defense

Skin contact is a primary exposure route that can lead to severe burns and irritation.[2][3]

  • Gloves: A single pair of gloves is not enough. Double-gloving is mandatory.

    • Inner Glove: A standard nitrile glove provides a base layer of protection.

    • Outer Glove: A heavier-duty glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. Nitrile gloves offer poor protection against many halogenated and aromatic hydrocarbons.[7] Always check the manufacturer's compatibility chart for breakthrough times. Dispose of outer gloves immediately upon any suspected contact and replace them.

  • Body Protection: A chemical-resistant lab coat or apron, preferably made of a material like neoprene, is required over your daily lab attire.[4] Standard cotton lab coats offer minimal protection from chemical splashes.

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[4][8]

Respiratory Protection: Beyond the Fume Hood

While all routine work should occur in a fume hood, emergency situations or specific procedures may require respiratory protection.

  • Respirator: If there is any risk of exposure outside of a fume hood (e.g., large spill, failure of ventilation), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[3][4] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance.[6][9]

  • SCBA: For major spills or fire emergencies, a self-contained breathing apparatus (SCBA) is essential.[4][8]

Procedural Discipline: Safe Donning, Doffing, and Disposal

Cross-contamination during the removal of PPE is a common cause of exposure. Follow this sequence rigorously.

Step-by-Step PPE Workflow
  • Preparation: Before entering the work area, ensure all necessary equipment is inside the fume hood.

  • Donning (Putting On):

    • Don inner nitrile gloves.

    • Don chemical-resistant lab coat.

    • Don outer chemical-resistant gloves.

    • Don chemical splash goggles.

    • Don face shield.

  • Handling: Perform all work within the chemical fume hood with the sash at the lowest practical height.

  • Doffing (Taking Off): This process is designed to contain contamination.

    • Remove outer gloves, peeling them off so they turn inside-out. Dispose of as hazardous waste.

    • Remove face shield and goggles. Place in a designated area for cleaning.

    • Remove lab coat, rolling it so the contaminated exterior is contained inward.

    • Remove inner nitrile gloves, again peeling them inside-out.

    • Wash hands and forearms thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Perform Work Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Emergency_Response cluster_actions cluster_info Start Exposure Event Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate FirstAid Administer First Aid (Eyewash/Shower) Start->FirstAid Spill Manage Spill (If Trained & Safe) Evacuate->Spill Medical Seek Immediate Medical Attention FirstAid->Medical SDS Bring SDS to Physician Medical->SDS

Caption: Emergency Response Logic Flow.

Small Spill Management (Inside a Fume Hood)
  • Alert personnel in the immediate area.

  • Ensure your PPE is intact. If not, retreat and re-equip.

  • Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[10]

  • Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in. Place the cloth in the waste container.

  • Wash the spill area with soap and water.

  • Dispose of all contaminated materials and PPE as hazardous waste.

Waste Disposal

All materials contaminated with 2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[2][10]

  • Segregate: Keep solid and liquid waste streams separate.

  • Label: Clearly label waste containers with the chemical name and hazard warnings.

  • Consult: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for guidance.

Your diligence in following these protocols is paramount. By understanding the risks and implementing these layers of protection, you ensure a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide. Benchchem.
  • SAFETY DATA SHEET - 2-Bromo-4'-nitroacetophenone. Fisher Scientific.
  • Alpha Halogenation of Aldehydes and Ketones. Fiveable.
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • SAFETY DATA SHEET - 2-Bromo-4'-nitroacetophenone. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • 1-(2-Bromo-4-nitrophenyl)ethanone. PubChem, National Center for Biotechnology Information.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Benchchem.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Lab Safety Equipment & PPE. ChemTalk.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.